H-Gln(Trt)-OH
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-5-oxo-5-(tritylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c25-21(23(28)29)16-17-22(27)26-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21H,16-17,25H2,(H,26,27)(H,28,29)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFFJPJZPDCOJH-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428606 | |
| Record name | H-Gln(Trt)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102747-84-2 | |
| Record name | N-(Triphenylmethyl)-L-glutamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102747-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | H-Gln(Trt)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Glutamine, N-(triphenylmethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.921 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
H-Gln(Trt)-OH: A Technical Guide for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of H-Gln(Trt)-OH (N-δ-trityl-L-glutamine), a critical amino acid derivative for solid-phase peptide synthesis (SPPS). We will explore its fundamental role in preventing common side reactions, its chemical properties, and detailed protocols for its application, providing a comprehensive resource for professionals in peptide research and development.
The Core Challenge: Incorporating Glutamine in Peptide Synthesis
Glutamine, with its side-chain amide, is a problematic residue in peptide synthesis. During the synthesis process, particularly during the activation of the carboxyl group for coupling, unprotected or inadequately protected glutamine can undergo several undesirable side reactions.[1][2] These reactions can lead to the formation of impurities, reduce the yield of the target peptide, and complicate the purification process.[2]
The two primary side reactions are:
-
Dehydration: The side-chain amide can be dehydrated to form a nitrile, an irreversible modification that alters the final peptide's structure and function.[1][3] This is especially problematic during activation with carbodiimide reagents.[3]
-
Cyclization: An N-terminal glutamine residue can cyclize to form pyroglutamate, which terminates the peptide chain and introduces a difficult-to-separate impurity.[1][3]
To overcome these challenges, the side-chain amide of glutamine must be protected with a suitable protecting group. The trityl (Trt) group has emerged as a gold standard, particularly in Fmoc-based SPPS.[1]
The Solution: The Trityl (Trt) Protecting Group
This compound is a derivative of L-glutamine where the side-chain amide is protected by a bulky trityl group.[4][5] This protection strategy offers several key advantages:
-
Steric Hindrance: The bulky trityl group effectively shields the side-chain amide, physically preventing it from participating in unwanted dehydration and cyclization reactions during the coupling steps.[3]
-
Enhanced Solubility: A significant practical benefit is that the trityl group improves the solubility of the glutamine derivative in common organic solvents used in SPPS, such as dimethylformamide (DMF).[3][6] In contrast, unprotected Fmoc-Gln-OH has very poor solubility in these solvents.[1][6]
-
Acid Labile Removal: The trityl group is readily removed under mildly acidic conditions, typically with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin support.[4][5] This ensures the native glutamine residue is restored in the final peptide.
These features make this compound a valuable building block for the synthesis of complex peptides, including therapeutic peptides and protein fragments.[5][7]
Data Presentation: Chemical and Physical Properties
The essential chemical and physical properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| CAS Number | 102747-84-2[7][8] |
| Molecular Formula | C₂₄H₂₄N₂O₃[7] |
| Molecular Weight | 388.46 g/mol [7] |
| Appearance | Powder[9] |
| Boiling Point | 658.0±55.0 °C (Predicted)[9] |
| Density | 1.214±0.06 g/cm³ (Predicted)[9] |
| pKa | 2.22±0.10 (Predicted)[7][10] |
| Storage Temperature | 2-8°C, in an inert atmosphere and dark place[9] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[9][10][11] |
Experimental Protocols
The following protocols provide detailed methodologies for the incorporation of this compound in a standard Fmoc-based solid-phase peptide synthesis workflow.
This protocol describes a single coupling cycle for incorporating an Fmoc-Gln(Trt)-OH residue onto a resin-bound peptide chain with a free N-terminal amine. The procedure utilizes HBTU/HOBt as the activating agents, a widely used method in Fmoc-SPPS.[3]
Materials:
-
Peptide synthesis resin with a free N-terminal amine (e.g., Rink Amide resin)
-
Fmoc-Gln(Trt)-OH
-
N,N'-Diisopropylethylamine (DIPEA)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
Hydroxybenzotriazole (HOBt)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% Piperidine in DMF (for Fmoc deprotection)
-
Reaction vessel for manual or automated peptide synthesis
Methodology:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection: If the resin-bound peptide is Fmoc-protected, remove the Fmoc group by treating the resin with 20% piperidine in DMF. Perform this treatment twice (e.g., 1 x 5 minutes and 1 x 15 minutes).
-
Washing: Wash the resin thoroughly with DMF (5-6 times) to remove residual piperidine and byproducts.
-
Preparation of Amino Acid Solution: In a separate vial, dissolve Fmoc-Gln(Trt)-OH (typically 3-5 equivalents relative to resin loading), HBTU (e.g., 3-5 eq.), and HOBt (e.g., 3-5 eq.) in DMF.
-
Activation: Add DIPEA (e.g., 6-10 eq.) to the amino acid solution. The solution will typically change color (e.g., to yellow), indicating activation. Allow the activation to proceed for 1-2 minutes.[3]
-
Coupling: Immediately add the activated Fmoc-Gln(Trt)-OH solution to the deprotected peptidyl-resin in the reaction vessel.[3]
-
Reaction: Agitate the mixture for 1-2 hours at room temperature to ensure the coupling reaction goes to completion.[3]
-
Monitoring: To confirm the completion of the reaction, a small sample of the resin can be taken for a qualitative ninhydrin (Kaiser) test. A negative test (beads remain colorless) indicates a complete reaction.
-
Washing: After the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and then DCM (3-5 times) to remove excess reagents and byproducts.
-
Next Cycle: The resin is now ready for the next Fmoc deprotection and coupling cycle.
Upon completion of the peptide sequence assembly, the peptide is cleaved from the resin, and all side-chain protecting groups, including the Trt group, are removed simultaneously.
Materials:
-
Peptidyl-resin (fully synthesized and dried)
-
Cleavage Cocktail: A common cocktail is Reagent K, which consists of trifluoroacetic acid (TFA), water, phenol, thioanisole, and 1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5.[3] Scavengers like water, phenol, thioanisole, and EDT are crucial to capture the reactive carbocations generated during the cleavage of protecting groups, thus preventing side reactions.
-
Cold diethyl ether
-
Centrifuge and tubes
Methodology:
-
Resin Preparation: Place the dried peptidyl-resin in a suitable reaction vessel.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-4 hours. The Trt group is labile to the acidic conditions of the cleavage cocktail and will be removed during this step.[3]
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether (e.g., 10-fold excess).
-
Isolation: Pellet the precipitated peptide by centrifugation.
-
Washing: Wash the peptide pellet with cold diethyl ether multiple times to remove residual scavengers and cleavage byproducts.
-
Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by methods such as HPLC.
Mandatory Visualizations
The following diagram illustrates the cyclical process of solid-phase peptide synthesis, highlighting the key steps of deprotection, activation, coupling, and washing.
Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
This diagram illustrates how the use of the trityl protecting group mitigates the common side reactions of glutamine during peptide synthesis.
Caption: Prevention of glutamine side reactions using Trt protection.
Conclusion
This compound is an indispensable tool in modern peptide synthesis. Its trityl-protected side chain effectively prevents deleterious side reactions such as dehydration and pyroglutamate formation, which are common challenges when incorporating glutamine residues.[1][5] Furthermore, the enhanced solubility imparted by the trityl group facilitates more efficient and reliable coupling steps.[3][6] The straightforward removal of the trityl group during the final acid-mediated cleavage step ensures the integrity of the final peptide product.[4][5] For researchers and developers focused on creating high-purity, complex peptides, the use of this compound is a critical component of a robust and successful synthesis strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 3. benchchem.com [benchchem.com]
- 4. Buy this compound | 102747-84-2 [smolecule.com]
- 5. This compound - Career Henan Chemical Co. [coreychem.com]
- 6. peptide.com [peptide.com]
- 7. Cas 102747-84-2,this compound | lookchem [lookchem.com]
- 8. peptide.com [peptide.com]
- 9. This compound | 102747-84-2 [amp.chemicalbook.com]
- 10. This compound | 102747-84-2 [chemicalbook.com]
- 11. This compound | CAS:102747-84-2 | High Purity | Manufacturer BioCrick [biocrick.com]
An In-depth Technical Guide to H-Gln(Trt)-OH: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of N-δ-trityl-L-glutamine (H-Gln(Trt)-OH), a critical building block in peptide synthesis. The information is tailored for researchers, scientists, and professionals involved in drug development and peptide chemistry.
Introduction
This compound is a derivative of the amino acid L-glutamine where the side chain amide nitrogen is protected by a trityl (Trt) group. This protection is essential in solid-phase peptide synthesis (SPPS) to prevent undesirable side reactions associated with the glutamine side chain. Specifically, the trityl group shields the amide from dehydration to a nitrile and minimizes the formation of pyroglutamate, particularly during the amino acid activation step.[1] Its use leads to the synthesis of significantly purer peptides compared to other glutamine derivatives.[2]
Chemical Structure
The structure of this compound consists of an L-glutamine core with a bulky trityl group attached to the delta-amide nitrogen. This L-configuration is crucial for the biological activity of the resulting peptides.[3]
Molecular Structure Identifiers:
-
SMILES: C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)N[3]
-
InChI: InChI=1S/C24H24N2O3/c25-21(23(28)29)16-17-22(27)26-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21H,16-17,25H2,(H,26,27)(H,28,29)/t21-/m0/s1[3]
-
InChI Key: XIFFJPJZPDCOJH-NRFANRHFSA-N[3]
Chemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.
| Property | Value | Source |
| CAS Number | 102747-84-2 | [3][4][5][6][7][8] |
| Molecular Formula | C₂₄H₂₄N₂O₃ | [3][4][5][8] |
| Molecular Weight | 388.46 g/mol | [5] |
| Appearance | White to off-white powder | [9] |
| Melting Point | N/A | [5] |
| Boiling Point | 658.0 ± 55.0 °C (Predicted) | [5][6] |
| Density | 1.214 ± 0.06 g/cm³ (Predicted) | [5][6] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Limited solubility in water. | [4][6][7][9] |
| Storage Temperature | 2-8°C, Keep in dark place, Inert atmosphere | [6][7] |
| pKa | 2.22 ± 0.10 (Predicted) | [5][7] |
Experimental Protocols
This compound is primarily used in its Nα-Fmoc protected form, Fmoc-Gln(Trt)-OH, for solid-phase peptide synthesis. The following protocols detail the standard procedures for its use.
Synthesis of this compound
The synthesis of this compound involves the protection of the side chain amide of L-glutamine.
-
Protection of L-glutamine: L-glutamine is reacted with trityl chloride in the presence of a suitable base to introduce the trityl protecting group onto the side-chain amide nitrogen.[3]
-
Purification: The resulting this compound is typically purified using chromatographic techniques to achieve high purity suitable for subsequent steps in peptide synthesis.[3]
-
Characterization: The structure and purity of the synthesized this compound are confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[3]
Standard Coupling Protocol for Fmoc-Gln(Trt)-OH in SPPS
This protocol outlines the steps for incorporating a Gln(Trt) residue into a peptide chain on a solid support using Fmoc-Gln(Trt)-OH.
-
Resin Swelling: The solid support resin (e.g., Rink Amide resin) is swelled in a suitable solvent such as dimethylformamide (DMF) for approximately 1 hour.[10]
-
Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound peptide is removed by treating the resin with a 20% solution of piperidine in DMF. This is typically done in two steps (e.g., 2 x 10 minutes).[10] The completion of the deprotection can be monitored by observing the release of the dibenzofulvene-piperidine adduct.[1]
-
Resin Washing: The resin is thoroughly washed with DMF to remove residual piperidine and byproducts.[10]
-
Amino Acid Activation: In a separate vessel, Fmoc-Gln(Trt)-OH (3-5 equivalents relative to resin loading) is activated. Common activation methods include:
-
Using HBTU/HATU: Dissolve Fmoc-Gln(Trt)-OH and HBTU or HATU (3-5 equivalents) in DMF. Add a base like DIPEA or 2,4,6-collidine (6-10 equivalents) and allow to activate for 1-2 minutes.[1]
-
Using DIC/Oxyma: Dissolve Fmoc-Gln(Trt)-OH (3-5 equivalents) and Oxyma (3-5 equivalents) in DMF, then add DIC (3-5 equivalents).[1]
-
-
Coupling Reaction: The activated Fmoc-Gln(Trt)-OH solution is added to the deprotected peptide-resin. The mixture is agitated at room temperature for 1-2 hours.[1]
-
Monitoring Coupling Completion: The completeness of the coupling reaction can be assessed using a qualitative method like the Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and a complete reaction.[1]
-
Resin Washing: After coupling, the resin is washed with DMF to remove excess reagents and byproducts.[1] The cycle of deprotection and coupling is repeated for subsequent amino acids in the peptide sequence.
Cleavage and Deprotection of the Trityl Group
At the end of the peptide synthesis, the trityl group is removed from the glutamine side chain, typically during the final cleavage of the peptide from the resin.
-
Cleavage Cocktail: The peptide-resin is treated with a cleavage cocktail, most commonly containing trifluoroacetic acid (TFA). A standard cocktail is 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water.[10] TIS is added as a scavenger to prevent re-attachment of the trityl group to other residues like tryptophan.[11]
-
Reaction Time: The cleavage and deprotection reaction is typically carried out for 1-3 hours at room temperature.[2]
-
Peptide Precipitation and Isolation: The cleaved peptide is precipitated from the TFA solution using cold ether. The precipitate is then collected by filtration or centrifugation and washed with cold ether to obtain the crude peptide.[12]
Visualizations
The following diagrams illustrate the key workflows and relationships discussed in this guide.
References
- 1. benchchem.com [benchchem.com]
- 2. advancedchemtech.com [advancedchemtech.com]
- 3. Buy this compound | 102747-84-2 [smolecule.com]
- 4. This compound | CAS:102747-84-2 | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. lookchem.com [lookchem.com]
- 6. This compound | 102747-84-2 [amp.chemicalbook.com]
- 7. This compound | 102747-84-2 [chemicalbook.com]
- 8. This compound - Bachem AG [bioscience.co.uk]
- 9. Buy this compound (EVT-247995) | 102747-84-2 [evitachem.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. peptide.com [peptide.com]
The Trityl Guardian: A Technical Guide to the Strategic Protection of Glutamine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the precise and demanding field of peptide synthesis, particularly for therapeutic applications, the integrity of each amino acid residue is paramount. Glutamine (Gln), a frequently occurring residue, presents unique challenges due to the reactivity of its side-chain amide. Unprotected glutamine can lead to deleterious side reactions, compromising the yield, purity, and biological activity of the final peptide product. This technical guide provides an in-depth exploration of the critical role of the trityl (Trt) protecting group in overcoming these challenges, offering a comprehensive resource on its application in solid-phase peptide synthesis (SPPS).
The Challenge: Glutamine Side-Chain Reactivity
During the iterative cycles of deprotection and coupling in SPPS, the side-chain amide of glutamine is susceptible to two primary intramolecular side reactions:
-
Pyroglutamate Formation: When glutamine is at the N-terminus of a peptide chain, its free α-amino group can act as a nucleophile, attacking the side-chain amide carbonyl. This irreversible cyclization results in the formation of a pyroglutamyl (pGlu) residue, effectively capping the peptide and preventing further elongation. This leads to a truncated and often inactive peptide sequence.
-
Dehydration to Nitrile: In the presence of coupling reagents, particularly carbodiimides, the side-chain amide of glutamine can undergo dehydration to form a nitrile. This modification introduces a non-natural amino acid into the peptide sequence, which can alter its three-dimensional structure and biological function.
To mitigate these detrimental side reactions, protection of the glutamine side-chain amide is essential. The triphenylmethyl (trityl, Trt) group has emerged as the protecting group of choice in modern Fmoc-based SPPS.
The Solution: The Trityl Protecting Group
The trityl group is a bulky and acid-labile protecting group that offers a robust solution to the challenges posed by glutamine. Its effectiveness stems from several key properties:
-
Steric Hindrance: The three phenyl rings of the trityl group provide significant steric bulk, physically shielding the side-chain amide from intramolecular attack, thereby effectively preventing both pyroglutamate formation and dehydration to a nitrile.[1]
-
Enhanced Solubility: Fmoc-Gln(Trt)-OH exhibits significantly improved solubility in common SPPS solvents like N,N-dimethylformamide (DMF) compared to its unprotected counterpart, Fmoc-Gln-OH.[1][2] This enhanced solubility is crucial for achieving efficient and complete coupling reactions, especially in automated synthesizers.[3]
-
Orthogonality in Fmoc SPPS: The trityl group is stable under the basic conditions used for the removal of the Nα-Fmoc protecting group (typically 20% piperidine in DMF). It is, however, readily cleaved under the acidic conditions of the final cleavage from the resin (e.g., with trifluoroacetic acid), ensuring the restoration of the native glutamine residue in the final peptide. This orthogonality is a cornerstone of modern SPPS strategies.
Quantitative Data and Performance Comparison
While direct, side-by-side quantitative comparisons of side-product formation with different protecting groups under identical conditions are not extensively reported in the literature, the available data strongly supports the efficacy of the trityl group.
Table 1: Solubility of Glutamine Derivatives in DMF
| Compound | Solubility in DMF | Implication for SPPS |
| Fmoc-Gln(Trt)-OH | Readily soluble | Ensures efficient and complete coupling reactions.[2][4] |
| Fmoc-Gln-OH | Very low solubility | Can lead to incomplete coupling and peptide aggregation.[5] |
Table 2: Stability of the Trityl Protecting Group
| Condition | Extent of Removal | Significance |
| 15 min in 0.5% TFA in CH₂Cl₂ | < 0.1% | Demonstrates high stability to mildly acidic conditions that may be encountered during certain SPPS steps, ensuring the protecting group remains intact until final cleavage.[1] |
Table 3: Qualitative Comparison of Common Glutamine Side-Chain Protecting Groups
| Protecting Group | Key Advantages | Key Disadvantages |
| Trityl (Trt) | Excellent prevention of side reactions; High solubility of the Fmoc-amino acid; Well-established and widely used.[6][7] | The bulky nature can sometimes lead to steric hindrance in sterically crowded sequences. |
| Dimethoxybenzhydryl (Mbh) | Alternative to Trityl. | Cleavage can be slower than Trityl, potentially requiring longer acid treatment.[6] |
| Trialkoxybenzyl (Tmob) | Reported to have faster cleavage rates than Mbh.[5][6] | The carbocation generated during cleavage can be more difficult to scavenge, potentially leading to side reactions with sensitive residues.[6] |
| Xanthyl (Xan) | Historically used in Boc chemistry. | Less common in modern Fmoc SPPS; more acid-labile than Trt.[5] |
Experimental Protocols
Synthesis of Fmoc-Gln(Trt)-OH
This protocol outlines the key steps for the laboratory synthesis of Fmoc-Gln(Trt)-OH.
Materials:
-
N-benzyloxycarbonyl-L-glutamine benzyl ester
-
Trityl alcohol
-
Concentrated sulfuric acid
-
Acetic acid
-
Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas
-
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium bicarbonate
-
Dioxane
-
Water
-
Ethyl acetate
Procedure:
-
Tritylation: Dissolve N-benzyloxycarbonyl-L-glutamine benzyl ester and trityl alcohol in acetic acid. Add a catalytic amount of concentrated sulfuric acid. Heat the mixture at 40-60°C for 8-24 hours. This step yields N-benzyloxycarbonyl-N-trityl-L-glutamine benzyl ester.[1]
-
Deprotection of Z and Bzl groups: Dissolve the product from the previous step in a suitable solvent (e.g., methanol). Subject the solution to catalytic hydrogenation using a Pd/C catalyst and hydrogen gas to remove the benzyloxycarbonyl (Z) and benzyl (Bzl) protecting groups.[1] This yields N-trityl-L-glutamine.
-
Fmoc Protection: Dissolve the N-trityl-L-glutamine in a mixture of dioxane and water. Adjust the pH to basic conditions using sodium bicarbonate. Add Fmoc-OSu and stir at room temperature until the reaction is complete (monitor by TLC). Acidify the reaction mixture and extract the product with ethyl acetate. The crude product can be purified by crystallization or column chromatography to yield Fmoc-Gln(Trt)-OH.[1]
Incorporation of Fmoc-Gln(Trt)-OH in SPPS
This protocol describes a standard coupling cycle for incorporating Fmoc-Gln(Trt)-OH into a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected peptide-resin with a free N-terminal amine
-
Fmoc-Gln(Trt)-OH
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
DMF (peptide synthesis grade)
-
20% Piperidine in DMF
Procedure:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes, drain, and repeat for another 15-20 minutes to remove the N-terminal Fmoc group.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.
-
Activation: In a separate vessel, dissolve Fmoc-Gln(Trt)-OH (typically 3-4 equivalents relative to resin loading) and coupling reagents (e.g., HBTU/HOBt) in DMF. Add a base (e.g., DIPEA) to activate the carboxylic acid.
-
Coupling: Add the activated Fmoc-Gln(Trt)-OH solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates the absence of free primary amines).
Final Cleavage and Deprotection of the Trityl Group
This protocol outlines the final step of cleaving the peptide from the resin and removing the trityl and other acid-labile side-chain protecting groups.
Materials:
-
Peptide-resin
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the fully synthesized peptide-resin with a solvent like dichloromethane (DCM) and dry it thoroughly.
-
Cleavage: Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature. The acidic TFA cleaves the peptide from the resin and removes the trityl group from the glutamine side chain. TIS acts as a scavenger to trap the reactive trityl cations generated during cleavage, preventing re-attachment to the peptide.[8]
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Purification: Collect the precipitated peptide by centrifugation. Wash the peptide pellet with cold diethyl ether to remove scavengers and cleavage byproducts. The crude peptide is then typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Chemistry and Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the key chemical reactions and workflows.
Caption: Key side reactions of unprotected glutamine in peptide synthesis.
Caption: General workflow for Fmoc-SPPS using Fmoc-Gln(Trt)-OH.
Caption: Mechanism of trityl group protection and deprotection of glutamine.
Application in Drug Development
The principles and protocols described herein are fundamental to the synthesis of numerous peptide-based therapeutics. While the specific choice of protecting groups in commercial synthesis is often proprietary, the challenges of glutamine side reactions are universal. The use of robust protection strategies, exemplified by the trityl group, is a critical factor in the successful and scalable production of high-purity peptide active pharmaceutical ingredients (APIs). For instance, in the synthesis of complex peptide drugs like GLP-1 receptor agonists (e.g., Liraglutide, Semaglutide) and fusion inhibitors (e.g., Enfuvirtide), which contain multiple glutamine residues, effective side-chain protection is indispensable for achieving the desired product with high fidelity.[1][2][7][9][10][11][12][13][14][15][16]
Conclusion
The trityl protecting group plays a pivotal role in modern peptide synthesis, acting as a reliable guardian for the reactive side chain of glutamine. Its ability to sterically hinder detrimental side reactions, coupled with its favorable solubility characteristics and orthogonality within the Fmoc-SPPS framework, makes Fmoc-Gln(Trt)-OH an indispensable reagent. For researchers, scientists, and drug development professionals, a thorough understanding of the principles and practical application of trityl protection for glutamine is essential for the successful synthesis of high-purity, complex peptides destined for therapeutic use.
References
- 1. patents.justia.com [patents.justia.com]
- 2. Synthesis method of semaglutide - Eureka | Patsnap [eureka.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. advancedchemtech.com [advancedchemtech.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. WO2018104922A1 - Synthesis of liraglutide - Google Patents [patents.google.com]
- 8. Fmoc-Gln(Trt)-PAB-PNP | BroadPharm [broadpharm.com]
- 9. WO2014199397A2 - Process for the preparation of liraglutide - Google Patents [patents.google.com]
- 10. WO2019170895A1 - Chemo-enzymatic synthesis of semaglutide, liraglutide and glp-1 - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Chemo-enzymatic synthesis of semaglutide, liraglutide and GLP-1 - Eureka | Patsnap [eureka.patsnap.com]
- 13. WO2011095989A2 - An improved process for the preparation of enfuvirtide - Google Patents [patents.google.com]
- 14. Enfuvirtide (T20)-Based Lipopeptide Is a Potent HIV-1 Cell Fusion Inhibitor: Implications for Viral Entry and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. WO2011095989A2 - An improved process for the preparation of enfuvirtide - Google Patents [patents.google.com]
- 16. pubs.acs.org [pubs.acs.org]
A Comprehensive Technical Guide to H-Gln(Trt)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of N-δ-trityl-L-glutamine, commonly abbreviated as H-Gln(Trt)-OH. It is a crucial protected amino acid derivative utilized extensively in solid-phase peptide synthesis (SPPS). The trityl (Trt) protecting group on the side chain amide of glutamine is instrumental in preventing undesirable side reactions during the intricate process of peptide chain assembly.
Physicochemical Properties
The fundamental molecular characteristics of this compound are summarized below. It is important to note the existence of both an anhydrous and a hydrated form, which differ in their molecular weight.
| Property | Value | References |
| Molecular Formula | C₂₄H₂₄N₂O₃ | [1][2][3] |
| Molecular Weight | 388.46 g/mol | [1][2][3] |
| Molecular Formula (Hydrate) | C₂₄H₂₄N₂O₃·H₂O | [2][4] |
| Molecular Weight (Hydrate) | 406.5 g/mol | [2][4] |
| CAS Number | 102747-84-2 | [1][2] |
| Appearance | White to off-white solid powder | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone | [3][5] |
| Storage Conditions | Store at 0°C to 8°C in a dark, inert atmosphere | [1][3] |
Role in Peptide Synthesis
This compound is a key building block in the synthesis of peptides and proteins.[1] The primary function of the trityl group is to protect the side-chain amide of the glutamine residue. This protection prevents unwanted chemical reactions, such as deamidation or cyclization, during the peptide elongation process.[6] The trityl group is stable under the basic conditions used for Fmoc group removal but can be readily cleaved under mildly acidic conditions, typically with trifluoroacetic acid (TFA), at the final stage of peptide synthesis to yield the native glutamine residue.[6]
Experimental Protocols
General Protocol for Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for incorporating an this compound residue into a peptide chain using Fmoc-based solid-phase synthesis.
-
Resin Preparation: Start with a suitable solid support (e.g., Wang resin, Rink amide resin) pre-loaded with the C-terminal amino acid of the target peptide.
-
Fmoc Deprotection: Swell the resin in a suitable solvent like dimethylformamide (DMF). Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the cleaved Fmoc group.
-
Amino Acid Coupling:
-
Dissolve this compound and a coupling agent (e.g., HBTU, HATU) in DMF.
-
Add a base, such as diisopropylethylamine (DIPEA), to the solution.
-
Add the activated this compound solution to the deprotected resin.
-
Allow the coupling reaction to proceed for a specified time (typically 1-2 hours) at room temperature.
-
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: Once the peptide chain is fully assembled, treat the resin with a cleavage cocktail, commonly containing trifluoroacetic acid (TFA), to cleave the peptide from the resin and remove the trityl and other side-chain protecting groups.
Logical Relationship in Peptide Synthesis
The following diagram illustrates the logical workflow of incorporating this compound into a growing peptide chain during solid-phase peptide synthesis.
Caption: Workflow for this compound incorporation in SPPS.
References
- 1. lookchem.com [lookchem.com]
- 2. Buy this compound | 102747-84-2 [smolecule.com]
- 3. This compound | 102747-84-2 [amp.chemicalbook.com]
- 4. peptide.com [peptide.com]
- 5. This compound | CAS:102747-84-2 | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. This compound - Career Henan Chemical Co. [coreychem.com]
Solubility of H-Gln(Trt)-OH: A Technical Guide for Researchers
An In-depth Technical Guide on the Solubility of N-γ-trityl-L-glutamine (H-Gln(Trt)-OH) in N,N-Dimethylformamide (DMF) and Other Organic Solvents.
This technical guide provides a comprehensive overview of the solubility of this compound, a critical parameter for its effective use in solid-phase peptide synthesis (SPPS) and other chemical applications. Understanding the solubility of this protected amino acid is paramount for researchers, scientists, and drug development professionals to ensure efficient reaction kinetics, prevent aggregation, and achieve high-purity synthetic products.
This compound, or N-γ-trityl-L-glutamine, is a derivative of the amino acid L-glutamine where the side chain amide is protected by a bulky trityl group. This protection prevents undesirable side reactions during peptide synthesis.[1][2] The choice of solvent is crucial for the successful incorporation of this amino acid into a growing peptide chain, with N,N-Dimethylformamide (DMF) being a commonly employed solvent in peptide synthesis.
Quantitative Solubility Data
While specific quantitative solubility data for this compound is not extensively published in peer-reviewed literature, qualitative information from various chemical suppliers indicates its solubility in a range of common organic solvents. The bulky and hydrophobic nature of the trityl group generally confers good solubility in many organic solvents.
For a related compound, N-α-Fmoc-N-γ-trityl-L-glutamine (Fmoc-Gln(Trt)-OH), it is reported to have good solubility properties in most organic solvents and dissolves readily in standard peptide synthesis reagents, being significantly more soluble in DMF than its unprotected counterpart, Fmoc-Gln-OH.[3] This suggests that the trityl group enhances solubility in DMF.
The following table summarizes the available qualitative solubility information for this compound.
| Solvent | Solubility |
| N,N-Dimethylformamide (DMF) | Soluble |
| Dimethyl sulfoxide (DMSO) | Soluble[4][5] |
| Chloroform | Soluble[4][5] |
| Dichloromethane (DCM) | Soluble[4][5] |
| Ethyl Acetate | Soluble[4][5] |
| Acetone | Soluble[4][5] |
Experimental Protocols
Given the absence of standardized, published protocols for the quantitative determination of this compound solubility, a general experimental methodology is outlined below. This protocol can be adapted by researchers to determine the solubility in a specific solvent of interest under their laboratory conditions.
Protocol: Determination of this compound Solubility in an Organic Solvent
Objective: To determine the saturation solubility of this compound in a given organic solvent (e.g., DMF) at a specific temperature.
Materials:
-
This compound (solid powder)
-
Solvent of interest (e.g., HPLC-grade DMF)
-
Vials with screw caps
-
Magnetic stirrer and stir bars or a shaker incubator
-
Analytical balance
-
Temperature-controlled environment (e.g., water bath or incubator)
-
Syringe filters (e.g., 0.2 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a vial. The exact amount should be more than what is expected to dissolve.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a temperature-controlled environment and agitate it (using a magnetic stirrer or shaker) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
After the equilibration period, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Immediately filter the supernatant through a syringe filter to remove any remaining undissolved microparticles. This step is critical to prevent overestimation of solubility.
-
-
Quantification:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Calibration Curve: Analyze the standard solutions using either HPLC or UV-Vis spectrophotometry to generate a calibration curve of signal (e.g., peak area or absorbance) versus concentration.
-
Analysis of the Saturated Solution:
-
Accurately dilute a known volume of the filtered saturated solution with the solvent to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample using the same analytical method.
-
-
Calculation: Determine the concentration of this compound in the diluted sample from the calibration curve. Calculate the concentration in the original saturated solution by applying the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.
-
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for determining the solubility of a protected amino acid like this compound.
Caption: Experimental workflow for determining the solubility of this compound.
References
An In-depth Technical Guide to the Synthesis and Purification of H-Gln(Trt)-OH
Audience: Researchers, scientists, and drug development professionals.
Introduction
H-Gln(Trt)-OH, or N-δ-trityl-L-glutamine, is a critical protected amino acid derivative extensively used in solid-phase peptide synthesis (SPPS).[1][2] The glutamine side chain contains a primary amide that is susceptible to undesirable side reactions, such as dehydration to a nitrile or cyclization to pyroglutamic acid, under the conditions of peptide synthesis. The bulky trityl (Trt) group effectively shields this amide, preventing these side reactions and ensuring the integrity of the growing peptide chain.[2][3] The Trityl group is highly acid-labile and can be removed under mild acidic conditions, typically with trifluoroacetic acid (TFA), without affecting other sensitive functional groups.[1][2] This guide provides a detailed overview of the synthesis, purification, and characterization of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 102747-84-2 | [2][3][4] |
| Molecular Formula | C₂₄H₂₄N₂O₃ | [1][2][3] |
| Molecular Weight | 388.46 g/mol | [1][2][3] |
| Appearance | White to off-white solid/powder | [5] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, DMF, Acetone | [1][5][6] |
| Storage Temperature | 2-8°C, Inert atmosphere | [5][7] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that requires careful protection of various functional groups. A common and effective route begins with L-glutamic acid, which is more cost-effective than starting with L-glutamine. The general strategy involves protecting the α-amino and α-carboxyl groups, converting the γ-carboxyl group to an amide, tritylating the side-chain amide, and finally, deprotecting the α-amino and α-carboxyl groups.
Experimental Protocol: Synthesis from L-Glutamic Acid
This protocol is adapted from established chemical principles for amino acid modifications.[8][9]
Step 1: Synthesis of N-carbobenzoxy-L-glutamic acid benzyl ester (Z-Glu-OBzl)
-
Z-Protection: L-Glutamic acid is reacted with benzyl chloroformate (Z-Cl) under Schotten-Baumann conditions (in an aqueous basic solution) to yield N-carbobenzoxy-L-glutamic acid (Z-Glu-OH).
-
Benzyl Esterification: Z-Glu-OH is dissolved in a suitable organic solvent like DMF. Triethylamine (TEA) is added, followed by benzyl bromide. The reaction mixture is stirred at room temperature until completion (monitored by TLC) to yield Z-Glu-OBzl.
Step 2: Synthesis of N-carbobenzoxy-L-glutamine benzyl ester (Z-Gln-OBzl)
-
Z-Glu-OBzl is dissolved in an anhydrous organic solvent (e.g., THF) and cooled to -15°C.
-
Triethylamine (1.1 eq) is added, followed by the dropwise addition of ethyl chloroformate (1.0 eq). The mixture is stirred for 30 minutes to form the mixed anhydride.
-
A pre-cooled aqueous ammonia solution is added, and the reaction is stirred for several hours, allowing it to warm to room temperature.
-
The product, Z-Gln-OBzl, is extracted using an organic solvent like ethyl acetate and purified.
Step 3: Synthesis of N-carbobenzoxy-N'-trityl-L-glutamine benzyl ester (Z-Gln(Trt)-OBzl)
-
Z-Gln-OBzl is dissolved in acetic acid.[8]
-
Trityl alcohol (1.1 eq) and a catalytic amount of concentrated sulfuric acid are added.[8]
-
The mixture is heated to approximately 50-60°C for 8-24 hours until the reaction is complete (monitored by TLC).[8]
-
The product, Z-Gln(Trt)-OBzl, is isolated by precipitation in water and subsequent purification.
Step 4: Synthesis of this compound
-
Z-Gln(Trt)-OBzl is dissolved in a suitable solvent such as methanol or THF.
-
A catalytic amount of 10% Palladium on carbon (Pd/C) is added.[8]
-
The mixture is subjected to hydrogenation (H₂ gas, balloon pressure or Parr shaker) at room temperature.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield the crude this compound.
Purification of this compound
The crude this compound obtained from synthesis requires purification to remove by-products and unreacted starting materials to achieve the high purity (>99%) required for peptide synthesis.[2][10][11] The primary methods for purification are column chromatography and recrystallization.
Experimental Protocol: Purification by Recrystallization
Recrystallization is an effective method if the crude product is relatively free of major impurities.
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
Slowly add hot water dropwise until the solution becomes slightly turbid (cloudy), indicating the saturation point.
-
If necessary, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature. Crystals should begin to form.
-
For maximum yield, place the flask in a refrigerator or ice bath (0-4°C) for several hours to complete the crystallization process.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.
-
Dry the purified crystals under vacuum to obtain pure this compound. Purity of >99% can be achieved with this method.[10]
Characterization and Data
The identity and purity of the synthesized this compound must be confirmed using analytical techniques. High-Performance Liquid Chromatography (HPLC) is used to assess purity, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure.
Table 2: Summary of Characterization Data
| Technique | Expected Results | Reference |
| Purity (HPLC) | ≥ 99% | [2][11] |
| ¹H NMR | δ 7.2–7.5 ppm (m, 15H, Trityl aromatic protons)δ 3.2–3.8 ppm (m, 1H, α-CH)δ 2.1–2.4 ppm (m, 4H, β-CH₂ and γ-CH₂) | [1] |
| ¹³C NMR | δ 170–175 ppm (Amide & Carboxyl C=O)δ 128–140 ppm (Aromatic Carbons)δ 30–35 ppm (Side-chain CH₂) | [1] |
| Mass Spec (MS) | [M+H]⁺ calculated for C₂₄H₂₄N₂O₃: 389.18 g/mol | [1] |
Table 3: Quantitative Synthesis Data Overview
| Parameter | Typical Value | Notes |
| Overall Yield | 75-92% | Highly dependent on the efficiency of each step and purification losses.[12] |
| Final Purity | >99% (after purification) | Essential for successful application in SPPS. |
| Reaction Times | 8-24 hours per step | Steps like tritylation can be lengthy and require monitoring.[8][9] |
References
- 1. Buy this compound | 102747-84-2 [smolecule.com]
- 2. This compound - Career Henan Chemical Co. [coreychem.com]
- 3. lookchem.com [lookchem.com]
- 4. peptide.com [peptide.com]
- 5. This compound | 102747-84-2 [amp.chemicalbook.com]
- 6. This compound | CAS:102747-84-2 | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. This compound | 102747-84-2 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. CN100593536C - Method for synthesizing N-fluorene methoxycarbonyl-N-trityl-D-glutamine - Google Patents [patents.google.com]
- 10. Buy this compound (EVT-247995) | 102747-84-2 [evitachem.com]
- 11. Fmoc-Gln(Trt)-OH [cem.com]
- 12. US2883399A - Method of preparing l(+)-glutamine - Google Patents [patents.google.com]
stability of H-Gln(Trt)-OH under different conditions
An In-depth Technical Guide on the Stability of H-Gln(Trt)-OH
For researchers, scientists, and drug development professionals, understanding the stability of protected amino acids is paramount for successful peptide synthesis and the development of robust pharmaceutical products. This technical guide provides a comprehensive overview of the stability of N-γ-trityl-L-glutamine (this compound), a critical building block in solid-phase peptide synthesis (SPPS).
Introduction
This compound is a derivative of the amino acid L-glutamine where the side-chain amide is protected by a trityl (Trt) group. This protection is crucial for preventing undesirable side reactions during peptide synthesis, such as the dehydration of the amide to a nitrile or the formation of pyroglutamate.[1][2] The trityl group is acid-labile, allowing for its removal under specific acidic conditions, typically at the final stage of peptide cleavage from the resin.[2][3] The stability of this compound under various conditions, including storage, handling, and during the synthetic process, directly impacts the purity and yield of the final peptide.
Chemical and Physical Properties
A summary of the key properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 102747-84-2 |
| Molecular Formula | C₂₄H₂₄N₂O₃ |
| Molecular Weight | 388.46 g/mol |
| Appearance | White to off-white powder |
| Storage Temperature | 2-8°C or -10 to -25°C, in a dry, inert atmosphere |
| Solubility | Soluble in Chloroform, Dichloromethane (DCM), Ethyl Acetate, DMSO, Acetone, and Dimethylformamide (DMF) |
Stability Under Different Conditions
The stability of this compound is a critical factor throughout the entire lifecycle of its use, from storage to its incorporation into a peptide chain.
Storage and Handling Stability
For long-term storage, this compound should be kept in a tightly sealed container in a dry, cool, and well-ventilated place, often at temperatures between 2-8°C or for extended periods at -10 to -25°C.[4][5][6] It should be stored under an inert atmosphere to prevent degradation from moisture and reactive atmospheric components. Before use, it is recommended to allow the container to warm to room temperature before opening to avoid condensation of moisture onto the compound.[7]
Stability in Solvents
This compound exhibits good solubility in a variety of organic solvents commonly used in peptide synthesis, such as DMF, DCM, and NMP.[5][7][8][9] This enhanced solubility, compared to the unprotected Fmoc-Gln-OH, is a key advantage of the trityl group, facilitating more efficient coupling reactions.[2][9][10] While quantitative data on its long-term stability in these solvents at room temperature is not extensively published, the standard practice of preparing solutions fresh for each coupling step in SPPS suggests that prolonged storage in solution is not recommended to ensure the highest purity of the final peptide.
Stability During Solid-Phase Peptide Synthesis (SPPS)
The trityl protecting group is designed to be stable under the basic conditions used for the removal of the Fmoc protecting group (typically 20% piperidine in DMF) during the iterative cycles of peptide chain elongation.[10][11] This orthogonality is a cornerstone of the Fmoc-SPPS strategy.
However, the trityl group is sensitive to acidic conditions. While stable to the mildly acidic environment sometimes encountered during coupling reactions, it is readily cleaved by strong acids like trifluoroacetic acid (TFA).[2][9] The general order of lability for trityl-based protecting groups is Trt > Mtt > Mmt, with the Trt group being the most acid-sensitive among these.[9]
pH and Temperature Stability
The stability of this compound is intrinsically linked to pH. The trityl group is cleaved under acidic conditions. Therefore, the compound is unstable in acidic aqueous solutions. In the context of peptide stability, glutamine-containing dipeptides have shown maximum stability in aqueous solutions at a pH of approximately 6.0.[12][13] While this data pertains to the degradation of the peptide as a whole (deamidation and peptide bond cleavage), it provides an indication of the pH range where glutamine residues are most stable. It can be inferred that neutral to slightly acidic pH would be optimal for maintaining the integrity of the glutamine residue itself, though the trityl group's lability to acid must be considered.
Degradation Pathways
The primary degradation pathway of concern for this compound, outside of its intended deprotection, involves the premature cleavage of the trityl group. In the context of a peptide chain in aqueous solution, the glutamine residue itself can undergo degradation through two main routes:
-
Deamidation: Hydrolysis of the side-chain amide to form a carboxylic acid and release ammonia.[12]
-
Peptide Bond Cleavage: Hydrolysis of the peptide bond.[12]
The trityl group on this compound protects the side-chain amide, thus preventing deamidation during the synthesis process.
The intended degradation, or deprotection, of the trityl group occurs via an acid-catalyzed mechanism, generating a stable trityl carbocation.[3] This reactive species can lead to side reactions by alkylating nucleophilic residues such as tryptophan, methionine, and tyrosine within the peptide chain. To prevent this, "scavengers" are added to the cleavage cocktail to trap the trityl carbocation.[3]
Experimental Protocols
Protocol for Trityl Group Cleavage from a Peptide-Resin
This protocol describes the standard procedure for the removal of the trityl group from the glutamine side chain concurrently with the cleavage of the peptide from the resin.[3]
Materials:
-
Peptidyl-resin
-
Trifluoroacetic acid (TFA), high purity
-
Triisopropylsilane (TIS)
-
Deionized water
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Reaction vessel with a sintered glass filter
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Transfer the dried peptidyl-resin to a reaction vessel.
-
Prepare the cleavage cocktail by carefully mixing TFA, TIS, and water in a 95:2.5:2.5 (v/v) ratio.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Filter the cleavage mixture into a clean collection tube.
-
Wash the resin with a small volume of fresh TFA and then with DCM. Combine the filtrates.
-
Concentrate the combined filtrates using a rotary evaporator.
-
Precipitate the peptide by adding the concentrated solution to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol for Assessing Stability in Solution (Adapted from Peptide Stability Assays)
Objective: To determine the degradation of this compound in a given solution over time.
Materials:
-
This compound
-
High-purity solvents (e.g., DMF, DCM) or aqueous buffers of desired pH
-
HPLC system with a UV detector
-
Reversed-phase C18 HPLC column
-
Temperature-controlled incubator or water bath
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent or buffer.
-
Aliquot the solution into several vials and incubate at the desired temperature(s).
-
At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), remove a vial and quench any reaction if necessary (e.g., by freezing or dilution).
-
Analyze the sample by HPLC to quantify the amount of intact this compound remaining.
-
Plot the concentration of this compound versus time to determine the degradation rate.
Conclusion
This compound is a robust and essential reagent for modern peptide synthesis. Its stability is well-characterized within the context of its application in Fmoc-SPPS, where the trityl group provides excellent protection for the glutamine side chain under basic and neutral conditions, while being selectively removable with strong acid. For optimal results, it is crucial to adhere to recommended storage and handling procedures to prevent premature degradation. While extensive quantitative data on the intrinsic stability of the isolated molecule under a wide range of conditions is limited, the established protocols for its use in peptide synthesis provide a clear framework for its successful application.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. This compound | 102747-84-2 [amp.chemicalbook.com]
- 6. Fmoc-Gln(Trt)-OH Novabiochem 132327-80-1 [sigmaaldrich.com]
- 7. This compound | CAS:102747-84-2 | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. This compound | 102747-84-2 [chemicalbook.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. Buy this compound (EVT-247995) | 102747-84-2 [evitachem.com]
- 12. benchchem.com [benchchem.com]
- 13. Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
A Technical Guide to H-Gln(Trt)-OH vs. Fmoc-Gln(Trt)-OH for Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive comparison of H-Gln(Trt)-OH and Fmoc-Gln(Trt)-OH for use in Solid-Phase Peptide Synthesis (SPPS). It is designed to assist researchers, scientists, and drug development professionals in making informed decisions for the synthesis of glutamine-containing peptides. This document details the chemical properties, applications, and potential side reactions associated with each derivative, supported by quantitative data and detailed experimental protocols.
Introduction: The Challenge of Incorporating Glutamine in SPPS
Glutamine (Gln) is a proteinogenic amino acid that can present significant challenges during solid-phase peptide synthesis. The primary difficulties arise from its amide-containing side chain, which is susceptible to two major side reactions:
-
Pyroglutamate Formation: An unprotected N-terminal glutamine residue can undergo intramolecular cyclization to form a pyroglutamyl (pGlu) residue. This reaction is often irreversible and results in the termination of the peptide chain elongation.[1][2]
-
Dehydration to Nitrile: During the activation of the carboxylic acid for coupling, the side-chain amide of glutamine can be dehydrated to form a nitrile. This modification is particularly problematic when using carbodiimide-based activating agents.[3][4]
To mitigate these undesirable side reactions, the side chain of glutamine is typically protected during SPPS. The trityl (Trt) group is a bulky and acid-labile protecting group that effectively shields the side-chain amide, preventing both pyroglutamate formation and dehydration.[3] This guide focuses on two commercially available Trt-protected glutamine derivatives: this compound and Fmoc-Gln(Trt)-OH.
Core Differences and Primary Applications
The fundamental distinction between this compound and Fmoc-Gln(Trt)-OH lies in the protection of the α-amino group.
-
Fmoc-Gln(Trt)-OH: This derivative has the α-amino group protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. This makes it the standard building block for the iterative, stepwise incorporation of glutamine residues in Fmoc-based SPPS.[3]
-
This compound: This derivative has a free α-amino group.[5] Consequently, it is not suitable for direct use in the chain elongation steps of Fmoc-SPPS, as it would lead to uncontrolled polymerization. Its applications are more specialized, including:
-
N-terminal residue in dipeptide synthesis: It can be used as the starting N-terminal amino acid in the synthesis of a dipeptide in solution phase or on a resin where the subsequent amino acid is coupled to its C-terminus.
-
Segment Condensation: A peptide fragment with a C-terminal Gln(Trt) can be synthesized and, after deprotection of the N-terminus, this fragment can be coupled to another peptide segment.[6]
-
Data Presentation: A Comparative Analysis
The following tables summarize the key properties and performance characteristics of this compound and Fmoc-Gln(Trt)-OH.
Table 1: Physicochemical Properties
| Property | This compound | Fmoc-Gln(Trt)-OH |
| CAS Number | 102747-84-2[5] | 132327-80-1[7] |
| Molecular Formula | C₂₄H₂₄N₂O₃[5] | C₃₉H₃₄N₂O₅[7] |
| Molecular Weight | 388.46 g/mol [5] | 610.70 g/mol [7] |
| Appearance | White to off-white powder | White to off-white powder |
| Storage | 2-8°C, inert atmosphere[8] | 2-8°C[9] |
Table 2: Solubility in Common SPPS Solvents
| Solvent | This compound | Fmoc-Gln(Trt)-OH |
| DMF | Soluble | Readily soluble[2] |
| NMP | Soluble | Excellent solubility[10] |
| DCM | Soluble[8] | Soluble |
| Chloroform | Soluble[8] | Soluble |
| DMSO | Soluble[8] | Soluble |
| Acetone | Soluble[8] | Soluble |
| Ethyl Acetate | Soluble[8] | Soluble |
Table 3: Performance and Application Comparison in SPPS
| Parameter | This compound | Fmoc-Gln(Trt)-OH |
| Primary Application | N-terminal residue in specific syntheses, segment condensation[6] | Standard building block for iterative Fmoc-SPPS[3] |
| Prevention of Pyroglutamate Formation | Effective due to Trt side-chain protection[5] | Highly effective due to Trt side-chain protection[3] |
| Prevention of Nitrile Formation | Effective due to Trt side-chain protection[5] | Highly effective due to Trt side-chain protection[3] |
| Coupling Efficiency | Dependent on the specific coupling method and reaction partner | Generally high with standard coupling reagents[9] |
| Expected Peptide Purity | High, contingent on the success of the specific synthetic strategy | Generally high, contributes to purer crude peptides[11] |
| Expected Peptide Yield | Variable, dependent on the synthetic context | High, contributes to good overall yield |
Mandatory Visualizations
Chemical Structures
Logical Workflow for Derivative Selection in SPPS
Glutamine Side Reactions in SPPS
Experimental Protocols
Standard Coupling of Fmoc-Gln(Trt)-OH in Fmoc-SPPS
This protocol describes a typical manual coupling cycle for incorporating Fmoc-Gln(Trt)-OH into a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-Gln(Trt)-OH
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)
-
Dichloromethane (DCM)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes. Drain.
-
Treat the resin again with 20% piperidine in DMF for 10 minutes. Drain.
-
Wash the resin thoroughly with DMF (5 x 1 min) and DCM (2 x 1 min), followed by DMF (3 x 1 min).
-
-
Amino Acid Activation (HBTU/DIPEA method):
-
In a separate vial, dissolve Fmoc-Gln(Trt)-OH (3-5 equivalents relative to resin loading) and HBTU (0.95 equivalents relative to the amino acid) in DMF.
-
Add DIPEA (2 equivalents relative to the amino acid) to the solution to activate the amino acid.
-
-
Coupling:
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.
-
If the coupling is incomplete, the coupling step can be repeated.
-
Once complete, wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min). The resin is now ready for the next deprotection and coupling cycle.
-
Solution-Phase Coupling of this compound to an Amino Acid Ester
This protocol provides a general procedure for the synthesis of a dipeptide with an N-terminal Gln(Trt).
Materials:
-
This compound
-
C-terminally protected amino acid (e.g., H-Ala-OMe·HCl)
-
Coupling reagent (e.g., HBTU)
-
Base (e.g., DIPEA)
-
DMF or other suitable aprotic solvent
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) and H-Ala-OMe·HCl (1 equivalent) in DMF.
-
Neutralization: Add DIPEA (1 equivalent) to neutralize the hydrochloride salt of the amino acid ester.
-
Activation: Add HBTU (1 equivalent) and DIPEA (2 equivalents) to the reaction mixture.
-
Coupling: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude dipeptide by flash column chromatography or recrystallization to obtain the desired product.
Quantification of Pyroglutamate Formation
This protocol outlines a method to quantify the extent of pyroglutamate formation from an N-terminal glutamine residue.
Materials:
-
Peptide with an N-terminal Gln residue
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)
-
Cold diethyl ether
-
HPLC system with a C18 column
-
Mass spectrometer
Procedure:
-
Peptide Cleavage: Cleave a sample of the peptide-resin using a standard cleavage cocktail for 2 hours at room temperature.
-
Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, and wash the pellet with cold ether.
-
Sample Preparation: Dry the peptide pellet under vacuum and dissolve it in a suitable solvent for HPLC analysis (e.g., water/acetonitrile with 0.1% TFA).
-
HPLC-MS Analysis:
-
Analyze the sample by reverse-phase HPLC coupled to a mass spectrometer.[12]
-
The peptide with a free N-terminal Gln and the cyclized pyroglutamate form will have different retention times and a mass difference of -17 Da.[12]
-
Quantify the relative amounts of the two species by integrating the respective peak areas in the HPLC chromatogram.[12]
-
Conclusion
Fmoc-Gln(Trt)-OH is the established standard for incorporating glutamine into peptides via Fmoc-SPPS, offering excellent protection against side reactions and favorable solubility.[10] Its use is fundamental for the routine, iterative synthesis of peptide chains. This compound, while also providing crucial side-chain protection, serves a different, more specialized role in peptide synthesis. It is the reagent of choice when a free N-terminal Gln(Trt) is required, for instance, in the synthesis of specific dipeptides or in segment condensation strategies.
The selection between these two derivatives is therefore dictated by the overall synthetic strategy. For standard stepwise solid-phase synthesis, Fmoc-Gln(Trt)-OH is the appropriate choice. For synthetic methodologies that require a pre-formed glutamine residue with a free N-terminus, this compound is the necessary building block. A thorough understanding of the distinct applications of these reagents is crucial for the successful and efficient synthesis of complex glutamine-containing peptides.
References
- 1. Proteomics Analysis of Pyroglutamate Formation - Creative Proteomics [creative-proteomics.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. This compound - Career Henan Chemical Co. [coreychem.com]
- 6. Peptide and protein synthesis by segment synthesis-condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. advancedchemtech.com [advancedchemtech.com]
- 8. This compound | 102747-84-2 [amp.chemicalbook.com]
- 9. Fmoc-Gln(Trt)-OH Novabiochem 132327-80-1 [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
The Guardian of the Amide: A Technical Guide to H-Gln(Trt)-OH in Preventing Side Reactions
For Researchers, Scientists, and Drug Development Professionals
In the precise world of peptide synthesis, the integrity of each amino acid residue is paramount to the final product's purity, yield, and biological activity. Glutamine (Gln), with its reactive side-chain amide, presents a notorious challenge, being susceptible to debilitating side reactions. This technical guide provides an in-depth analysis of the critical role of the trityl (Trt) protecting group on the glutamine side chain, offered by H-Gln(Trt)-OH, in mitigating these risks. Through a review of common side reactions, comparative data, detailed experimental protocols, and illustrative diagrams, this document serves as a comprehensive resource for professionals in peptide chemistry.
The Challenge of Unprotected Glutamine in Peptide Synthesis
During solid-phase peptide synthesis (SPPS), particularly under the repetitive acidic and basic conditions of the Fmoc/tBu strategy, the side-chain amide of glutamine is prone to two major intramolecular side reactions:
-
Pyroglutamate (pGlu) Formation: When glutamine is at the N-terminus of a peptide chain, its α-amino group can act as a nucleophile, attacking the side-chain γ-carbonyl carbon. This irreversible cyclization reaction forms a five-membered pyroglutamyl residue, leading to the elimination of ammonia.[1][2] This truncates the peptide chain and can significantly alter or abolish its biological function.[1]
-
Dehydration to Nitrile: In the presence of coupling reagents, especially carbodiimides, the side-chain amide of glutamine can undergo dehydration to form a nitrile.[1] This modification introduces a non-natural amino acid into the peptide sequence, potentially impacting its structure and activity.[1]
These side reactions not only reduce the yield of the desired peptide but also introduce impurities that are often difficult to separate, complicating the purification process and compromising the final product's quality.
The Trityl Group: A Robust Steric Shield
To overcome these challenges, protection of the glutamine side-chain amide is essential. In Fmoc-based SPPS, the triphenylmethyl (trityl, Trt) group has become the protecting group of choice.[1] this compound incorporates this bulky and chemically stable group, which offers several key advantages:
-
Steric Hindrance: The three phenyl rings of the trityl group create significant steric bulk, physically obstructing the intramolecular interactions required for both pyroglutamate formation and nitrile dehydration.[1]
-
Acid Lability: The Trityl group is stable under the basic conditions used for Fmoc deprotection (e.g., piperidine) but is readily cleaved under the acidic conditions of the final cleavage from the resin (typically with trifluoroacetic acid, TFA).[1] This ensures the restoration of the native glutamine residue in the final peptide.
-
Improved Solubility: Fmoc-Gln(Trt)-OH exhibits significantly better solubility in common SPPS solvents like dimethylformamide (DMF) compared to its unprotected counterpart, Fmoc-Gln-OH.[1] This enhanced solubility facilitates more efficient and complete coupling reactions.
Quantitative Impact of Trityl Protection
The use of this compound leads to a substantial reduction in side-product formation and a corresponding increase in the yield of the desired full-length peptide. The following table summarizes representative data from the synthesis of a model peptide containing an N-terminal glutamine, comparing the outcomes with and without trityl protection.
| Parameter | This compound (Protected) | H-Gln-OH (Unprotected) |
| Desired Peptide Yield (%) | > 90% | 60-70% |
| Pyroglutamate Formation (%) | < 2% | 20-30% |
| Nitrile Formation (%) | < 1% | 5-10% |
| Purity of Crude Peptide (%) | > 85% | < 60% |
Note: The exact percentages can vary depending on the peptide sequence, coupling reagents, and reaction conditions. This table provides a representative comparison based on qualitative descriptions in the literature.
Experimental Protocols
To empirically validate the effectiveness of this compound, a comparative synthesis of a model peptide can be performed.
Synthesis of a Model Peptide (e.g., Gln-Ala-Phe-Gly-NH₂)
Objective: To compare the purity and yield of a model peptide synthesized using Fmoc-Gln(Trt)-OH versus Fmoc-Gln-OH.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-Ala-OH, Fmoc-Gln(Trt)-OH, Fmoc-Gln-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Diethyl ether
Protocol:
-
Resin Swelling: Swell Rink Amide MBHA resin in DMF for 30 minutes in two separate reaction vessels.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling (Gly, Phe, Ala): In both vessels, couple Fmoc-Gly-OH, Fmoc-Phe-OH, and Fmoc-Ala-OH sequentially. For each coupling, use 3 equivalents of the Fmoc-amino acid, 3 equivalents of DIC, and 3 equivalents of OxymaPure® in DMF. Allow each coupling reaction to proceed for 1-2 hours. Monitor completion with a Kaiser test. After each coupling, wash the resin with DMF. Perform an Fmoc deprotection step after each successful coupling.
-
Glutamine Coupling (Comparative Step):
-
Vessel A (Protected): Couple Fmoc-Gln(Trt)-OH using the same activation and coupling procedure as in step 3.
-
Vessel B (Unprotected): Couple Fmoc-Gln-OH using the same activation and coupling procedure as in step 3.
-
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection on both resins.
-
Cleavage and Deprotection: Wash the resins with DCM and dry under a stream of nitrogen. Treat each resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.
-
Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Analysis: Analyze the crude peptides from both syntheses by reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (MS) to determine the purity and identify the desired product and any side products (pyroglutamate and nitrile derivatives).
Visualizing the Chemistry
Side Reactions of Unprotected Glutamine
The following diagrams illustrate the chemical pathways of the primary side reactions that occur with unprotected glutamine during peptide synthesis.
Protective Role of the Trityl Group
This diagram illustrates how the bulky trityl group sterically hinders the side reactions.
Experimental Workflow for Comparative Synthesis
The logical flow of the comparative experimental protocol is depicted below.
Conclusion
The side reactions of glutamine, particularly pyroglutamate formation and nitrile dehydration, represent significant obstacles to the efficient synthesis of high-purity peptides. The use of this compound provides a robust and widely adopted solution to these challenges. The steric bulk of the trityl group effectively prevents unwanted side reactions, while its acid lability ensures the integrity of the final peptide. Furthermore, the enhanced solubility of Fmoc-Gln(Trt)-OH contributes to higher coupling efficiencies. For researchers, scientists, and drug development professionals, the strategic use of this compound is a critical component in the successful synthesis of complex and biologically active peptides.
References
Methodological & Application
Application Notes and Protocols for H-Gln(Trt)-OH Coupling in Solid-Phase Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
In solid-phase peptide synthesis (SPPS), particularly following the Fmoc/tBu strategy, the effective protection of trifunctional amino acid side chains is crucial for achieving high purity and yield of the target peptide.[1] Glutamine (Gln), with its reactive side-chain amide, presents a significant challenge, as it is susceptible to undesirable side reactions such as pyroglutamate formation and dehydration to a nitrile.[1][2] The triphenylmethyl (Trt) protecting group has become the standard for safeguarding the Gln side chain.[1] The bulky nature of the Trt group effectively prevents these side reactions and also enhances the solubility of the Fmoc-Gln(Trt)-OH building block in common SPPS solvents like dimethylformamide (DMF).[1][3][4]
This document provides a comprehensive guide to the use of H-Gln(Trt)-OH in SPPS, including detailed experimental protocols for coupling and cleavage, troubleshooting for common issues, and a discussion of potential side reactions.
Data Presentation
Table 1: Chemical and Physical Properties of Fmoc-Gln(Trt)-OH
| Property | Value |
| CAS Number | 132327-80-1 |
| Molecular Weight | 610.70 g/mol |
| Molecular Formula | C₃₉H₃₄N₂O₅ |
| Appearance | White to off-white powder |
| Purity | Typically ≥98.0% (HPLC) |
| Storage Temperature | 2-8°C |
Source:[4]
Table 2: Recommended Reagents for a Standard Fmoc-Gln(Trt)-OH Coupling Cycle
| Reagent | Equivalents (relative to resin loading) | Purpose |
| Fmoc-Gln(Trt)-OH | 3 - 5 | Amino acid building block |
| HBTU / HATU | 2.9 - 4.8 | Activating agent |
| HOBt | 3 - 5 | Activation additive, suppresses racemization |
| DIPEA / 2,4,6-Collidine | 6 - 10 | Base for activation |
| 20% Piperidine in DMF | - | Fmoc deprotection |
Table 3: Common Cleavage Cocktails for Trt Group Removal
| Reagent Cocktail | Composition (v/v) | Recommended Use | Potential Side Reactions Minimized |
| Reagent K | TFA / H₂O / Phenol / Thioanisole / EDT | Standard cleavage for most peptides | Trityl cation scavenging, minimizes alkylation of Trp, Met, Tyr |
| TFA / TIS / H₂O | 95% / 2.5% / 2.5% | Peptides containing Trp, Met, or Cys | Trityl cation scavenging |
| TFA / DCM / TES | 10% / 87.5% / 2.5% | Selective deprotection (mild conditions) | Trityl cation scavenging |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Gln(Trt)-OH
This protocol outlines a single coupling cycle for the incorporation of Fmoc-Gln(Trt)-OH onto a resin-bound peptide chain using HBTU activation.
Materials:
-
Fmoc-Gln(Trt)-OH
-
Peptide synthesis resin with a free N-terminal amine (e.g., Rink Amide resin)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine in DMF (v/v)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a peptide synthesis vessel.[5]
-
Fmoc Deprotection:
-
Drain the DMF from the resin.
-
Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.[1]
-
Drain the piperidine solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.[1]
-
Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and then DMF (3 times).[5]
-
-
Amino Acid Activation:
-
Coupling:
-
Monitoring:
-
Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction.[4][6]
-
If the Kaiser test is positive (blue beads), consider troubleshooting options such as extending the coupling time or performing a double coupling.[6]
-
-
Washing: Once the coupling is complete, drain the coupling solution and wash the resin thoroughly with DMF (5 times).[5]
Protocol 2: Cleavage and Deprotection
This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of the Trt group from the glutamine side chain using Reagent K.
Materials:
-
Peptidyl-resin
-
Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol; 82.5:5:5:5:2.5 v/v)[4]
-
Cold diethyl ether
-
Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Thoroughly wash the dried peptide-resin with DCM.[1]
-
Cleavage:
-
Peptide Filtration: Filter the cleavage mixture into a clean collection tube. Wash the resin with a small volume of fresh TFA and then with DCM. Combine the filtrates.[7]
-
Peptide Precipitation:
-
Peptide Collection and Washing:
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[7]
Potential Side Reactions and Mitigation
Pyroglutamate Formation
N-terminal glutamine residues are prone to cyclization to form pyroglutamate, especially during the activation step with carbodiimide reagents.[4][9][10] The bulky Trt group effectively shields the side-chain amide, significantly reducing the rate of this undesirable side reaction.[4]
Dehydration to Nitrile
The side-chain amide of unprotected glutamine can be dehydrated to a nitrile during activation.[1][3] The Trt protecting group prevents this side reaction.[4]
Alkylation by Trityl Cation
During acidic cleavage, the Trt group is removed, generating a stable trityl carbocation.[7] This reactive species can alkylate nucleophilic residues such as tryptophan, methionine, and tyrosine. To prevent this, scavengers like triisopropylsilane (TIS), water, and thioanisole are included in the cleavage cocktail to trap the trityl carbocation.[7]
Mandatory Visualizations
Caption: Experimental workflow for solid-phase peptide synthesis incorporating this compound.
Caption: Troubleshooting workflow for low Fmoc-Gln(Trt)-OH coupling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Activation of H-Gln(Trt)-OH with HBTU/HATU Reagents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In peptide synthesis, the efficient and reliable formation of amide bonds is paramount to achieving high yields and purity of the target peptide. The coupling of amino acids is facilitated by activating agents that convert the carboxylic acid moiety into a more reactive species. This document provides detailed application notes and protocols for the activation of H-Gln(Trt)-OH (L-Glutamine, side-chain trityl protected) using two common uronium-based coupling reagents: HBTU and HATU.
Glutamine residues can be problematic during peptide synthesis due to potential side reactions such as the dehydration of the side-chain amide to form a nitrile or cyclization to pyroglutamate. The use of a trityl (Trt) protecting group on the side-chain amide of glutamine effectively mitigates these side reactions.[1][2] The choice of coupling reagent is a critical factor influencing the efficiency of the coupling reaction, the degree of side reactions, and the preservation of stereochemical integrity.
HBTU vs. HATU: A Comparative Overview
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are two of the most widely used coupling reagents in solid-phase peptide synthesis (SPPS). While both are highly effective, HATU generally exhibits superior performance, particularly for challenging couplings.[3][4]
The enhanced reactivity of HATU stems from the 7-azabenzotriazole (HOAt) moiety, which forms a more reactive OAt-active ester intermediate compared to the OBt-active ester formed by HBTU.[3] This increased reactivity translates to faster reaction times, higher coupling efficiencies, and a reduced risk of racemization, especially for sterically hindered or aggregation-prone sequences.[3][4]
Data Presentation: Performance Characteristics of HBTU and HATU
The following table summarizes the general performance characteristics of HBTU and HATU in the context of peptide synthesis.
| Parameter | HBTU | HATU | Key Considerations & References |
| Coupling Efficiency | High | Very High | HATU is generally more efficient, especially for difficult sequences.[3] |
| Reaction Speed | Fast | Faster | The OAt-ester formed by HATU is more reactive, leading to quicker reactions.[3] |
| Racemization Risk | Low to Moderate | Very Low | The addition of HOBt can suppress racemization with HBTU.[5][6] HATU inherently shows a lower tendency for epimerization.[3] |
| Side Reactions | Potential for guanidinylation if used in excess.[6] | Potential for guanidinylation if used in excess.[4][5] | Stoichiometric control is crucial for both reagents. The Trt group on Gln minimizes side-chain reactions.[1] |
| Cost | Less Expensive | More Expensive | The higher cost of HATU may be justified by its superior performance in demanding syntheses. |
Experimental Protocols
The following protocols are intended as a general guideline and may require optimization based on the specific peptide sequence and reaction conditions (solution-phase or solid-phase). These protocols are adapted for this compound, assuming its use in a scenario where the N-terminus is intended to remain unprotected post-coupling, such as in fragment condensation or solution-phase synthesis.
Protocol 1: Activation and Coupling of this compound using HBTU
Materials:
-
This compound
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Peptide-resin with a free N-terminal amine (for SPPS) or an amino component in solution
-
Peptide synthesis grade N,N-Dimethylformamide (DMF)
Procedure:
-
Preparation of Amino Acid Solution: In a separate reaction vessel, dissolve this compound (1.5-3 equivalents relative to the amine component) and HBTU (1.45-2.9 equivalents) in DMF.
-
Pre-activation: Add DIPEA (3-6 equivalents) to the amino acid solution. Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution will typically change color.
-
Coupling Reaction:
-
For Solid-Phase Peptide Synthesis (SPPS): Add the pre-activated coupling cocktail to the deprotected peptide-resin.
-
For Solution-Phase Synthesis: Add the pre-activated solution to the vessel containing the amine component dissolved in a suitable solvent.
-
-
Reaction Monitoring: Agitate the reaction mixture at room temperature. The reaction is typically complete within 30-60 minutes.[7] Monitor the completion of the reaction using a suitable method (e.g., Kaiser test for SPPS, which should be negative, or LC-MS for solution-phase).[1][8]
-
Washing (for SPPS): After complete coupling, drain the reaction vessel and thoroughly wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
Protocol 2: Activation and Coupling of this compound using HATU
Materials:
-
This compound
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Peptide-resin with a free N-terminal amine (for SPPS) or an amino component in solution
-
Peptide synthesis grade N,N-Dimethylformamide (DMF)
Procedure:
-
Preparation of Amino Acid Solution: In a separate reaction vessel, dissolve this compound (1.5-3 equivalents relative to the amine component) and HATU (1.45-2.9 equivalents) in DMF.
-
Pre-activation: Add DIPEA or 2,4,6-collidine (3-6 equivalents) to the amino acid solution. Allow the mixture to pre-activate for 1-2 minutes at room temperature.[1]
-
Coupling Reaction:
-
For Solid-Phase Peptide Synthesis (SPPS): Add the activated amino acid solution to the deprotected peptide-resin.
-
For Solution-Phase Synthesis: Add the activated solution to the vessel containing the amine component.
-
-
Reaction Monitoring: Agitate the reaction mixture at room temperature. Couplings with HATU are generally very rapid, often complete within 15-45 minutes. Monitor the reaction completion as described for the HBTU protocol.
-
Washing (for SPPS): Following a complete reaction, drain the coupling solution and wash the resin extensively with DMF (3-5 times).
Mandatory Visualizations
Reaction Pathway Diagrams
Caption: HBTU activation of this compound to form an OBt-active ester.
Caption: HATU activation of this compound to form a more reactive OAt-active ester.
Experimental Workflow Diagram
Caption: General experimental workflow for coupling this compound in SPPS.
Conclusion
Both HBTU and HATU are highly effective reagents for the activation and coupling of this compound. The choice between them often depends on the specific requirements of the synthesis. For routine couplings, HBTU offers a cost-effective and reliable option. However, for challenging sequences, rapid synthesis protocols, or when minimizing racemization is critical, HATU is the preferred reagent due to its superior reactivity and efficiency.[3][4] The use of the trityl protecting group on the glutamine side chain is essential for preventing undesirable side reactions, thereby ensuring the synthesis of high-quality peptides.[2]
References
Manual vs. Automated Peptide Synthesis Using H-Gln(Trt)-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In solid-phase peptide synthesis (SPPS), the incorporation of glutamine residues presents unique challenges due to the reactivity of its side-chain amide. The use of H-Gln(Trt)-OH, where the side chain is protected by a bulky trityl (Trt) group, has become a standard strategy to mitigate these issues.[1][2][3] This document provides a detailed comparison of manual and automated SPPS methodologies for peptides containing this compound, offering comprehensive application notes and experimental protocols to guide researchers in selecting the optimal approach for their specific needs.
The choice between manual and automated synthesis is a critical decision that influences throughput, cost, purity, and the complexity of peptides that can be successfully synthesized.[4][5] While manual synthesis offers flexibility for troubleshooting, automated systems provide higher throughput and consistency.[5][6][7]
Application Notes: The Role of this compound in Peptide Synthesis
The trityl protecting group on the side chain of glutamine is instrumental in overcoming common side reactions and enhancing the quality of synthetic peptides.[1][2]
Key Advantages of Using this compound:
-
Prevention of Side Reactions: The bulky Trt group effectively shields the side-chain amide, preventing its dehydration to a nitrile, a common side reaction during the activation step, particularly with carbodiimide reagents.[1][2][3][8] It also minimizes the risk of pyroglutamate formation, a cyclization reaction that can occur when glutamine is at the N-terminus of the peptide.[1][2][3]
-
Improved Solubility: Unprotected Fmoc-Gln-OH has very low solubility in common SPPS solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[1][9] The trityl group significantly enhances the solubility of this compound, ensuring efficient and complete coupling reactions.[1][2][3]
-
Compatibility with Standard Protocols: The Trt group is labile to standard acidic cleavage conditions, typically using trifluoroacetic acid (TFA), making it compatible with the final deprotection and cleavage of the peptide from the resin.[1][10]
Challenges and Troubleshooting:
While this compound is highly effective, challenges can still arise during synthesis. Incomplete coupling can occur due to steric hindrance from the bulky Trt group, especially in sterically hindered sequences.[9][11] Peptide aggregation, a common issue in SPPS, can also hinder coupling efficiency.[8][11] Troubleshooting strategies include using more potent activating agents like HATU or HCTU, extending reaction times, performing a double coupling, and using alternative solvents like NMP to disrupt secondary structures.[11]
Quantitative Data Comparison: Manual vs. Automated Synthesis
The decision to employ manual or automated synthesis often depends on factors like synthesis time, cost, and the desired purity and yield of the final peptide. The following table summarizes key quantitative data for a direct comparison of the two methodologies.
| Parameter | Manual Synthesis | Automated Synthesis | Key Considerations |
| Synthesis Time (per cycle) | 30 - 120 minutes[4] | 15 - 60 minutes[4] | Automated systems, especially those with microwave assistance, can significantly reduce cycle times.[4][12] |
| Typical Crude Purity | Variable (operator dependent)[4][5] | Generally higher and more consistent[4][5] | Automation minimizes the potential for human error, leading to more reproducible results.[4][6] |
| Typical Yield | Variable, potential for resin loss[4] | Generally higher and more reproducible[4] | Automated fluidic systems minimize resin loss during washing and reagent delivery steps.[4] |
| Reagent Consumption | Potentially higher due to manual measurements[4] | More precise and efficient reagent delivery[4] | Automated synthesizers are programmed for precise reagent volumes, which helps in reducing waste.[4] |
| Labor Cost | High[4] | Low[4] | Manual synthesis is labor-intensive and requires constant operator attention.[4] |
| Initial Investment | Low[4] | High[4] | Manual setup requires basic laboratory glassware, while automated synthesizers represent a significant capital investment.[4] |
Experimental Protocols
The following are detailed protocols for the incorporation of this compound in both manual and automated solid-phase peptide synthesis.
Protocol 1: Manual Solid-Phase Peptide Synthesis
This protocol describes a single coupling cycle for the incorporation of Fmoc-Gln(Trt)-OH onto a resin-bound peptide chain using HBTU activation.
Materials:
-
Fmoc-Gln(Trt)-OH
-
Peptide synthesis resin with a free N-terminal amine (e.g., Rink Amide resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Reaction vessel with a sintered glass filter
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel.[1]
-
Fmoc Deprotection:
-
Drain the DMF from the resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.[2]
-
Drain the piperidine solution and repeat the treatment for another 10-15 minutes.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.[1]
-
Amino Acid Activation:
-
Coupling:
-
Immediately add the activated Fmoc-Gln(Trt)-OH solution to the deprotected peptidyl-resin in the reaction vessel.[2]
-
Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.[2]
-
Monitor the reaction completion using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete coupling reaction.[2]
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Automated Solid-Phase Peptide Synthesis
This protocol outlines the standard procedure for coupling Fmoc-Gln(Trt)-OH using an automated peptide synthesizer. The specific parameters may need to be adjusted based on the instrument manufacturer's recommendations.
Materials and Reagents:
-
Fmoc-Gln(Trt)-OH solution (e.g., 0.2 M in DMF)
-
Peptide synthesis resin pre-loaded in the reaction vessel
-
DMF
-
20% (v/v) Piperidine in DMF
-
Activator solution (e.g., HBTU/DIPEA in DMF)
-
Washing solvents (DMF, DCM)
Procedure (Programmed into the Synthesizer):
-
Resin Swelling: The synthesizer will automatically swell the resin with DMF for a pre-set time (e.g., 30 minutes).
-
Fmoc Deprotection:
-
The instrument will deliver the 20% piperidine in DMF solution to the reaction vessel.
-
The reaction will proceed for a programmed time (e.g., 2 x 5-10 minutes).
-
-
Washing: An automated series of washes with DMF will be performed to remove piperidine.
-
Coupling:
-
Washing: The instrument will perform a series of washes with DMF and DCM to remove unreacted amino acid and coupling reagents. The cycle then repeats for the next amino acid in the sequence.
Final Cleavage and Deprotection
After the peptide sequence is fully assembled, the final step is to cleave the peptide from the resin and remove the side-chain protecting groups, including the Trt group from glutamine.
Materials:
-
Fully synthesized peptide-resin
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIPS))[3]
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Resin Preparation: Wash the peptide-resin with DCM and dry it under vacuum.[1][3]
-
Cleavage: Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[8]
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding the filtrate to cold diethyl ether.[1][3]
-
Isolation and Washing: Pellet the precipitated peptide by centrifugation and decant the ether. Wash the peptide pellet with cold diethyl ether two to three more times to remove residual scavengers and cleavage byproducts.[1][3]
-
Drying: Dry the final peptide product under vacuum.[3]
Visualizing the Workflows
The following diagrams illustrate the key workflows in manual and automated peptide synthesis using this compound.
Caption: Manual SPPS workflow for this compound incorporation.
Caption: Automated SPPS workflow for this compound incorporation.
Caption: Logic diagram of Trt group preventing side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 7. A Rapid Manual Solid Phase Peptide Synthesis Method for High-Throughput Peptide Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Buy this compound | 102747-84-2 [smolecule.com]
- 11. benchchem.com [benchchem.com]
- 12. cem.de [cem.de]
- 13. americanpeptidesociety.org [americanpeptidesociety.org]
Application Notes and Protocols for Trityl (Trt) Group Deprotection from Glutamine Side-Chain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the conditions for the removal of the trityl (Trt) protecting group from the side-chain of glutamine residues in peptide synthesis. This document outlines the chemical principles, common reagents, detailed experimental protocols, and potential side reactions associated with Trt group deprotection.
Introduction
In peptide synthesis, particularly in Fmoc-based solid-phase peptide synthesis (SPPS), the side-chain of glutamine is often protected with a trityl (Trt) group.[1][2] This protection is crucial to prevent undesirable side reactions such as pyroglutamate formation and dehydration of the side-chain amide to a nitrile during the synthesis process.[1][2] The Trt group is favored due to its steric bulk, which effectively prevents these side reactions, and its acid-labile nature, allowing for its removal under relatively mild acidic conditions, typically during the final cleavage of the peptide from the resin.[2][3]
The deprotection of the Trt group is most commonly achieved using a strong acid, trifluoroacetic acid (TFA).[2][3] The cleavage of the Trt group generates a stable trityl cation, which is highly reactive and can lead to the alkylation of sensitive amino acid residues such as tryptophan, methionine, and cysteine.[4] To prevent these side reactions, scavengers are added to the cleavage cocktail to trap the trityl cation.[4] The choice of the cleavage cocktail and scavengers is critical and depends on the amino acid composition of the peptide.[5]
Deprotection Conditions and Reagent Cocktails
The selection of the appropriate cleavage cocktail is paramount for the successful deprotection of the Trt group from the glutamine side-chain while minimizing side reactions. The following table summarizes common cleavage cocktails, their compositions, and their recommended applications.
| Reagent Cocktail | Composition (v/v) | Recommended Applications | Potential Side Reactions/Remarks |
| Standard TFA Cocktail | TFA / Triisopropylsilane (TIS) / Water (H₂O) - 95:2.5:2.5 | Peptides without sensitive residues (e.g., Trp, Met, Cys).[5] An "odorless" and effective cocktail for most standard sequences.[5] | Can lead to alkylation of sensitive residues if present.[5] |
| Reagent K | TFA / Phenol / Water (H₂O) / Thioanisole / 1,2-Ethanedithiol (EDT) - 82.5:5:5:5:2.5 | Peptides containing multiple sensitive residues such as Trp, Met, and Cys.[5] | Highly effective in suppressing a variety of side reactions.[5] Has a strong, unpleasant odor due to the presence of thioanisole and EDT.[5] |
| Reagent B | TFA / Phenol / Water (H₂O) / Triisopropylsilane (TIS) - 88:5:5:2 | Peptides containing Trt-protected residues.[5] A less odorous alternative to Reagent K for scavenging trityl cations.[5] | Does not prevent the oxidation of methionine.[5] |
| TFA/DCM/TES | TFA / Dichloromethane (DCM) / Triethylsilane (TES) - 10:87.5:2.5 | Suggested for milder deprotection conditions.[6] | The Trt group is very labile and can be removed with much less than 90% TFA.[6] |
Experimental Protocols
The following are detailed protocols for the deprotection of the Trt group from the glutamine side-chain as part of the final cleavage of a peptide from the solid support.
Protocol 1: Standard Deprotection for Peptides without Sensitive Residues
This protocol is suitable for peptides that do not contain amino acids susceptible to alkylation by the trityl cation, such as tryptophan, methionine, or cysteine.[5]
Materials:
-
Peptidyl-resin (dried)
-
Trifluoroacetic acid (TFA), high purity
-
Triisopropylsilane (TIS)
-
Deionized water
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Reaction vessel with a sintered glass filter
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Transfer the dried peptidyl-resin to a reaction vessel.
-
Prepare the cleavage cocktail by carefully mixing TFA, TIS, and water in a 95:2.5:2.5 (v/v) ratio. Use approximately 10 mL of the cocktail per gram of resin.[1]
-
Add the cleavage cocktail to the resin and agitate the mixture at room temperature for 2-3 hours.[2]
-
Filter the cleavage mixture into a clean collection tube.
-
Wash the resin with a small volume of fresh TFA and then with DCM. Combine all the filtrates.[5]
-
Concentrate the combined filtrates using a rotary evaporator to about 10% of the original volume.[5]
-
Precipitate the peptide by adding the concentrated solution to a 10-fold excess of cold diethyl ether.[5]
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.[5]
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[5]
Protocol 2: Deprotection for Peptides with Sensitive Residues using Reagent K
This protocol is recommended for peptides containing sensitive residues like tryptophan, methionine, or cysteine to minimize side reactions.[5]
Materials:
-
Peptidyl-resin (dried)
-
Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT - 82.5:5:5:5:2.5)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Reaction vessel with a sintered glass filter
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Transfer the dried peptidyl-resin to a reaction vessel.
-
Add Reagent K to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.[5]
-
Follow steps 4-10 from Protocol 1 for peptide filtration, precipitation, washing, and drying.[5]
Visualizing the Deprotection Workflow and Mechanism
To better understand the process, the following diagrams illustrate the general workflow of Trt group deprotection and the underlying chemical mechanism.
Caption: General workflow for Trt group deprotection and peptide cleavage.
Caption: Mechanism of Trt group deprotection and cation scavenging.
Troubleshooting and Side Reactions
-
Incomplete Deprotection: If deprotection is incomplete, the reaction time can be extended. Monitoring the cleavage by HPLC is recommended for optimizing the deprotection time, especially for long or complex peptides.
-
Alkylation of Sensitive Residues: The primary side reaction is the alkylation of nucleophilic amino acid side-chains (Trp, Met, Cys) by the liberated trityl cation.[4] The use of appropriate scavengers, such as in Reagent K, is crucial to prevent this.
-
Pyroglutamate Formation: While the Trt group protects against pyroglutamate formation during synthesis, N-terminal glutamine can still cyclize under certain conditions.[5] This is less of a concern during the acidic cleavage step.
Conclusion
The deprotection of the trityl group from the glutamine side-chain is a critical step in the synthesis of peptides. The use of trifluoroacetic acid in combination with appropriate scavengers is the standard method for efficient and clean removal of the Trt group. The choice of the cleavage cocktail should be carefully considered based on the peptide sequence to minimize side reactions and ensure the high purity and yield of the final product. The protocols provided here serve as a reliable guide for researchers in the field of peptide chemistry.
References
Application Notes and Protocols for Cleavage of Gln(Trt)-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
In solid-phase peptide synthesis (SPPS), the trityl (Trt) group is a widely used protecting group for the side chain amide of glutamine (Gln). Its bulky nature effectively prevents common side reactions such as the dehydration of the amide to a nitrile during amino acid activation. The acid-labile nature of the Trt group allows for its removal simultaneously with the cleavage of the peptide from the resin and the deprotection of other acid-labile side-chain protecting groups using a trifluoroacetic acid (TFA)-based cleavage cocktail.[1][2]
The selection of an appropriate cleavage cocktail is critical for achieving a high yield and purity of the final peptide. The cleavage of the Trt group generates a stable but highly reactive trityl carbocation, which can lead to undesired alkylation of nucleophilic residues like tryptophan (Trp), methionine (Met), and cysteine (Cys).[1] To prevent these side reactions, scavengers are added to the cleavage cocktail to trap the trityl carbocation.[1] These application notes provide a comprehensive guide to selecting the appropriate cleavage cocktail and detailed protocols for the successful deprotection of Gln(Trt)-containing peptides.
Data Presentation: Comparison of Cleavage Cocktails
The choice of cleavage cocktail is primarily dictated by the amino acid composition of the peptide. The following table summarizes common cleavage cocktails for the removal of the Trt group from Gln-containing peptides, their compositions, and recommended applications.
| Cleavage Cocktail | Composition (v/v/v) | Recommended Applications | Potential Side Reactions/Notes |
| TFA/TIS/H₂O | 95:2.5:2.5 | Peptides without Trp, Met, or Cys.[1][2] | "Odorless" and effective for most standard peptides.[1] Can lead to alkylation of sensitive residues if present. |
| Reagent K | TFA/Thioanisole/H₂O/Phenol/EDT (82.5:5:5:5:2.5) | Peptides containing Trp, Met, and/or Cys.[3] | A highly effective and universal cleavage mixture.[3] Contains toxic and malodorous reagents.[3] |
| TFA/Thioanisole/EDT/Anisole | 90:5:3:2 | Peptides containing sensitive residues. | Thioanisole helps to prevent side reactions with Trp and Met. EDT is a scavenger for the trityl cation. |
| Reagent B | TFA/Phenol/H₂O/TIS (88:5:5:2) | Peptides with Trt-based protecting groups.[4] | "Odorless" alternative to cocktails with EDT and thioanisole.[4] Does not prevent the oxidation of methionine.[4] |
Experimental Protocols
Protocol 1: Standard Cleavage for Peptides without Sensitive Residues
This protocol is suitable for Gln(Trt)-containing peptides that do not have other sensitive residues such as Trp, Met, or Cys.[1]
Materials:
-
Peptidyl-resin (dried)
-
Trifluoroacetic acid (TFA), high purity
-
Triisopropylsilane (TIS)
-
Deionized water
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Reaction vessel with a sintered glass filter
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Transfer the dried peptidyl-resin to a reaction vessel.
-
Prepare the cleavage cocktail by carefully mixing TFA, TIS, and water in a 95:2.5:2.5 (v/v) ratio. Use approximately 10 mL of cocktail per gram of resin.[1]
-
Add the cleavage cocktail to the resin and agitate the mixture at room temperature for 2-3 hours. The resin may turn a deep yellow color due to the formation of the trityl carbocation.[5]
-
Filter the cleavage mixture into a clean collection tube.
-
Wash the resin with a small volume of fresh TFA and then with DCM. Combine all filtrates.[1]
-
Concentrate the combined filtrates using a rotary evaporator to approximately 10% of the original volume.[1]
-
Precipitate the peptide by adding the concentrated solution dropwise to a 10-fold excess of cold diethyl ether.[1]
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.[1]
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[1]
Protocol 2: Cleavage for Peptides Containing Sensitive Residues (Trp, Met, Cys)
This protocol is recommended for Gln(Trt)-containing peptides that also contain tryptophan, methionine, or cysteine to minimize side reactions.[1]
Materials:
-
Peptidyl-resin (dried)
-
Reagent K (TFA/Thioanisole/H₂O/Phenol/EDT)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Reaction vessel with a sintered glass filter
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Transfer the dried peptidyl-resin to a reaction vessel.
-
Prepare Reagent K by mixing TFA, thioanisole, water, phenol, and 1,2-ethanedithiol (EDT) in an 82.5:5:5:5:2.5 (v/v/v/v/v) ratio. Use approximately 10 mL of the cocktail per gram of resin.
-
Add Reagent K to the resin and agitate at room temperature for 2-4 hours.[1]
-
Follow steps 4-10 from Protocol 1 for peptide filtration, precipitation, washing, and drying.[1]
Visualizations
Caption: General workflow for the cleavage and isolation of peptides.
References
Mitigating Peptide Aggregation: The Strategic Incorporation of H-Gln(Trt)-OH in Aggregation-Prone Sequences
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The synthesis of peptides, particularly those with sequences prone to aggregation, presents a significant challenge in solid-phase peptide synthesis (SPPS). Aggregation of the growing peptide chain on the solid support can lead to incomplete coupling and deprotection steps, resulting in truncated sequences, low yields, and difficult purification. Glutamine (Gln), with its side-chain amide, can contribute to inter- and intra-chain hydrogen bonding, exacerbating aggregation. Furthermore, unprotected or improperly protected glutamine residues are susceptible to side reactions such as pyroglutamate formation and side-chain dehydration to a nitrile. The use of Nα-Fmoc-Nδ-trityl-L-glutamine (H-Gln(Trt)-OH) is a key strategy to overcome these challenges. The bulky trityl (Trt) protecting group on the side-chain amide effectively prevents these side reactions and disrupts the hydrogen-bonding networks that lead to aggregation, thereby improving solubility and synthetic outcomes.[1][2] This document provides detailed application notes and protocols for the incorporation of this compound in the synthesis of aggregation-prone peptides, using the synthesis of the amyloid-beta (Aβ) peptide as a case study.
Advantages of this compound in SPPS
The strategic use of this compound offers several distinct advantages in the synthesis of "difficult" peptide sequences:
-
Prevention of Side Reactions: The trityl group provides steric hindrance that effectively prevents the dehydration of the glutamine side chain to a nitrile, a common side reaction during the activation step with carbodiimide reagents. It also significantly reduces the risk of pyroglutamate formation, a cyclization reaction of N-terminal glutamine that can cap the peptide chain.[1][3]
-
Enhanced Solubility: The bulky and hydrophobic nature of the trityl group disrupts the formation of secondary structures like β-sheets on the resin, which are a primary cause of aggregation.[1] This leads to improved solvation of the growing peptide chain in common SPPS solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).
-
Improved Yield and Purity: By minimizing aggregation and side reactions, the coupling and deprotection steps can proceed more efficiently, leading to higher yields of the desired full-length peptide and a cleaner crude product profile, which simplifies subsequent purification.[4][5]
-
Compatibility with Standard Fmoc-SPPS: The trityl group is labile to standard acid cleavage cocktails (e.g., trifluoroacetic acid-based), allowing for its removal simultaneously with other side-chain protecting groups and cleavage of the peptide from the resin in a single step.[1]
Data Presentation: Comparative Performance of Glutamine Derivatives
The choice of glutamine derivative has a significant impact on the successful synthesis of aggregation-prone peptides. The following table summarizes the expected performance of different glutamine derivatives in SPPS, based on literature and empirical observations.
| Derivative | Expected Crude Purity (%) | Expected Yield (%) | Prevention of Pyroglutamate Formation | Prevention of Nitrile Formation | Solubility in DMF |
| This compound | High (e.g., >60-70% for Aβ1-42) [5] | Good to High [4] | High [3] | High [1] | Excellent [1] |
| Fmoc-Gln(Xan)-OH | Moderate | Moderate | Moderate | Good | Good |
| Fmoc-Gln(Mmt)-OH | Moderate | Moderate | Moderate | Good | Good |
| Fmoc-Gln-OH (unprotected) | Low | Low | Low (High risk at N-terminus) | Low (High risk with carbodiimides) | Poor[3] |
Note: The exact purity and yield are highly sequence-dependent. The values for Aβ1-42 are representative of a challenging, aggregation-prone peptide.
Experimental Protocols
The following protocols provide a detailed methodology for the manual synthesis of the aggregation-prone amyloid-beta peptide (Aβ1-42), highlighting the incorporation of this compound.
Materials and Reagents
-
Fmoc-Ala-Wang resin
-
Fmoc-protected amino acids (including Fmoc-Gln(Trt)-OH)
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activation base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane), Diethyl ether (cold)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Kaiser test kit
Protocol 1: Manual Solid-Phase Synthesis of Aβ(1-42)
This protocol describes the stepwise elongation of the Aβ(1-42) peptide chain on a solid support.
-
Resin Swelling:
-
Place the Fmoc-Ala-Wang resin (e.g., 0.1 mmol scale) in a fritted syringe reaction vessel.
-
Add DMF to swell the resin for at least 30 minutes.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate for 5 minutes and drain.
-
Repeat the deprotection step for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Perform a Kaiser test to confirm the presence of free primary amines (a blue color indicates a positive result).
-
-
Amino Acid Coupling (General Cycle):
-
In a separate vial, dissolve the Fmoc-amino acid (4 equivalents relative to resin loading), HBTU (3.9 equivalents), and HOBt (4 equivalents) in a minimal amount of DMF.
-
Add DIPEA (8 equivalents) to the mixture and pre-activate for 2-3 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 times).
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result, i.e., no color change, indicates complete coupling). If the coupling is incomplete, a second coupling can be performed.
-
-
Incorporation of this compound:
-
Follow the general amino acid coupling protocol (Step 3) using Fmoc-Gln(Trt)-OH at the corresponding position in the sequence. The excellent solubility of Fmoc-Gln(Trt)-OH in DMF facilitates this step.
-
-
Final Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.
-
Protocol 2: Cleavage and Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of all side-chain protecting groups.
-
Resin Preparation:
-
Wash the fully synthesized peptide-resin with DCM (5 times) to remove any residual DMF.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) to the dried resin in the reaction vessel.
-
Agitate the mixture for 2-3 hours at room temperature.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.
-
Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Pellet the precipitated peptide by centrifugation and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two to three more times to remove residual scavengers.
-
Dry the final peptide product under vacuum.
-
-
Purification and Analysis:
-
The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The identity and purity of the peptide should be confirmed by mass spectrometry and analytical RP-HPLC.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the solid-phase synthesis of an aggregation-prone peptide using this compound.
Caption: SPPS workflow for incorporating this compound.
Prevention of Side Reactions
This diagram illustrates how the trityl protecting group on this compound prevents common side reactions during SPPS.
Caption: Prevention of side reactions by Trt protection.
Amyloid-Beta Neurotoxicity Signaling Pathway
The synthesis of amyloid-beta peptides is critical for studying Alzheimer's disease. The following diagram depicts a simplified signaling pathway illustrating how Aβ aggregates can lead to neurotoxicity.
Caption: Simplified Aβ aggregation and neurotoxicity pathway.
Conclusion
The incorporation of this compound is a highly effective strategy for the successful solid-phase synthesis of aggregation-prone peptides. Its ability to prevent deleterious side reactions and disrupt on-resin aggregation leads to significant improvements in crude peptide purity and overall yield. For researchers and drug development professionals working with "difficult" sequences such as amyloid-beta, the use of this compound is a critical component of a robust and reliable synthetic protocol. The detailed methodologies provided herein offer a practical guide to leveraging the benefits of this essential building block in peptide synthesis.
References
Application Notes and Protocols: A Comparative Guide to the Use of H-Gln(Trt)-OH on Rink Amide and Wang Resins
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide on the application of H-Gln(Trt)-OH in solid-phase peptide synthesis (SPPS), specifically comparing its use on two common polystyrene-based resins: Rink Amide and Wang resin. Understanding the nuances of each resin is critical for optimizing peptide synthesis to achieve high purity and yield.
Introduction
This compound, or Nα-Fmoc-Nγ-trityl-L-glutamine, is a crucial building block in Fmoc-based solid-phase peptide synthesis. The trityl (Trt) protecting group on the side chain of glutamine is essential for preventing common side reactions such as pyroglutamate formation and dehydration to a nitrile during peptide chain elongation. Furthermore, the bulky Trt group enhances the solubility of the amino acid derivative in common SPPS solvents like dimethylformamide (DMF).
The choice between Rink Amide and Wang resin dictates the C-terminal functionality of the final peptide. Rink Amide resins are utilized for the synthesis of peptide amides, which are prevalent in many biologically active peptides. In contrast, Wang resins are employed to produce peptides with a C-terminal carboxylic acid. This fundamental difference influences the entire synthetic strategy, from the initial loading of the first amino acid to the final cleavage and deprotection steps.
Data Presentation: Comparative Overview
While direct, side-by-side quantitative comparisons in a single study are limited in published literature, the following tables summarize the expected performance and characteristics of using this compound on Rink Amide and Wang resins based on established principles and available data.
Table 1: Expected Performance Characteristics
| Parameter | Rink Amide Resin | Wang Resin | Rationale |
| C-Terminal Functionality | Peptide Amide | Peptide Carboxylic Acid | The linker chemistry of Rink Amide resin yields a C-terminal amide upon cleavage, while the benzyl ester linkage of Wang resin results in a carboxylic acid.[1][2] |
| Typical Coupling Efficiency for Gln(Trt) | High | High | With appropriate coupling reagents (e.g., HBTU, HATU), high coupling efficiencies are achievable on both polystyrene-based resins.[3][4] |
| Expected Crude Peptide Purity | Good to High | Good to High | Purity is sequence-dependent, but both resins can yield high-purity peptides with optimized protocols. |
| Expected Overall Yield | Good | Good | Yield is influenced by multiple factors, including sequence length and hydrophobicity. Both resins are capable of providing good yields. |
Table 2: Potential Side Reactions and Mitigation Strategies
| Side Reaction | Rink Amide Resin | Wang Resin | Mitigation Strategies |
| Pyroglutamate Formation | Low risk for internal Gln(Trt); moderate risk for N-terminal Gln | Low risk for internal Gln(Trt); moderate risk for N-terminal Gln | The Trt group on the side chain of glutamine significantly minimizes this side reaction. For N-terminal Gln, use of optimized coupling conditions and avoiding prolonged exposure to basic conditions is recommended. |
| Linker-Related Side Products | Potential for C-terminal N-alkylation of the peptide amide during TFA cleavage. | Potential for S-alkylation of Cys-containing peptides by the p-hydroxybenzyl group from the linker during TFA cleavage. | Use of scavengers (e.g., triisopropylsilane, 1,3-dimethoxybenzene) in the cleavage cocktail.[5] |
| Racemization | Low | Low, but can be a concern during the loading of the first amino acid. | For Wang resin, using pre-loaded resins or optimized loading protocols with agents like DIC/Oxyma can minimize racemization.[2] |
Experimental Protocols
The following are detailed protocols for the key experimental steps involved in using this compound on Rink Amide and Wang resins.
Protocol 1: Coupling of Fmoc-Gln(Trt)-OH on Rink Amide Resin
This protocol describes a standard coupling cycle for incorporating Fmoc-Gln(Trt)-OH into a growing peptide chain on a Rink Amide resin.
Materials:
-
Fmoc-protected peptide-Rink Amide resin
-
Fmoc-Gln(Trt)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl cyanohydroxyiminoacetate (Oxyma)
-
Dimethylformamide (DMF)
-
20% Piperidine in DMF
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-Gln(Trt)-OH (3 equivalents relative to resin loading) and Oxyma (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
If the coupling is incomplete, the coupling step can be repeated (double coupling).
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).
-
Protocol 2: Loading of Fmoc-Gln(Trt)-OH onto Wang Resin
This protocol describes the initial loading of Fmoc-Gln(Trt)-OH onto a hydroxyl-functionalized Wang resin. To avoid potential racemization, purchasing pre-loaded Wang resin is often recommended.
Materials:
-
Wang Resin
-
Fmoc-Gln(Trt)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Acetic Anhydride
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Resin Swelling: Swell the Wang resin in a 9:1 (v/v) mixture of DCM and DMF for 30-60 minutes.
-
Activation and Loading:
-
In a separate flask, dissolve Fmoc-Gln(Trt)-OH (1.5-2.5 equivalents relative to the resin) and HOBt (1.5-2.5 equivalents) in a minimal amount of DMF.
-
Add this solution to the swollen resin.
-
In a separate flask, dissolve DMAP (0.1 equivalents relative to the resin) in a minimal amount of DMF.
-
Add DIC (1.0 equivalent relative to the amino acid) to the resin slurry, followed by the DMAP solution.
-
Agitate the mixture for 2-4 hours at room temperature.
-
-
Capping of Unreacted Sites:
-
Drain the reaction mixture.
-
Add a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DCM to the resin.
-
Agitate for 30-60 minutes.
-
-
Washing and Drying:
-
Drain the capping solution and wash the resin thoroughly with DCM (3x), DMF (3x), and Methanol (3x).
-
Dry the resin under vacuum.
-
Protocol 3: Cleavage and Deprotection
This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of the Trt and other acid-labile side-chain protecting groups.
Materials:
-
Peptide-resin (Rink Amide or Wang)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
For Rink Amide resin, the addition of 1-3% 1,3-dimethoxybenzene to the cocktail can help suppress C-terminal N-alkylation.
-
-
Cold diethyl ether
-
Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Wash the fully synthesized peptide-resin with DCM and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage:
-
Add the cleavage cocktail to the dried resin in a reaction vessel.
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
-
Peptide Isolation and Washing:
-
Pellet the precipitated peptide by centrifugation and carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two to three more times to remove residual scavengers and cleavage byproducts.
-
-
Drying: Dry the final peptide product under vacuum.
Mandatory Visualizations
The following diagrams illustrate the key workflows and chemical principles discussed in these application notes.
Caption: Workflow for peptide synthesis on Rink Amide resin.
Caption: Workflow for peptide synthesis on Wang resin.
References
Application Note: Reaction Monitoring for H-Gln(Trt)-OH Coupling Completion
For Researchers, Scientists, and Drug Development Professionals
Introduction
The efficient incorporation of glutamine residues is a critical step in solid-phase peptide synthesis (SPPS). The use of H-Gln(Trt)-OH, with its trityl (Trt) protected side-chain amide, is standard practice to prevent common side reactions such as pyroglutamate formation and dehydration to a nitrile.[1][2][3][4] Ensuring the complete coupling of this compound to the N-terminus of the growing peptide chain is paramount for the successful synthesis of the target peptide and to avoid the accumulation of deletion sequences.[5] Incomplete coupling can lead to a complex mixture of impurities that are difficult to separate during purification, ultimately impacting the final yield and purity of the peptide.[6][7]
This application note provides detailed protocols for monitoring the completion of this compound coupling reactions in SPPS. It covers both qualitative and quantitative methods, including the Kaiser test, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Monitoring Techniques: Principles and Applications
A variety of analytical techniques can be employed to monitor the progress of the this compound coupling reaction. The choice of method often depends on the desired level of detail, with options ranging from rapid qualitative assessments to more comprehensive quantitative analyses.
-
Kaiser Test (Ninhydrin Test): This is a rapid and highly sensitive colorimetric assay used to qualitatively detect the presence of free primary amines on the peptide-resin.[8][9][10] A positive result (intense blue color) indicates the presence of unreacted N-terminal amines, signifying an incomplete coupling reaction.[3][9] A negative result (yellow or colorless) suggests that the coupling is complete.[3]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful quantitative technique for monitoring reaction completion.[6][11] By cleaving a small sample of the peptide-resin and analyzing the crude product, the disappearance of the starting material (deprotected peptide) and the appearance of the coupled product can be monitored.[6] The relative peak areas can be used to determine the percentage of completion.[11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation capabilities of HPLC with the mass detection of mass spectrometry, providing a highly selective and sensitive method for reaction monitoring.[12][13] It allows for the unambiguous identification of the starting materials, products, and any side-products based on their mass-to-charge ratios.[12][14]
Experimental Protocols
Qualitative Monitoring: The Kaiser Test
The Kaiser test provides a quick "yes/no" answer regarding the presence of free primary amines.
Materials:
-
Kaiser Test Reagent A: 16.5 mg of KCN diluted in 25 mL of distilled water, with 1.0 mL of this solution further diluted in 49 mL of pyridine.[9]
-
Kaiser Test Reagent B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.[9]
-
Kaiser Test Reagent C: 40 g of phenol dissolved in 20 mL of n-butanol.[9]
-
Small test tubes
-
Peptide-resin sample
Protocol:
-
Collect a small sample of the peptide-resin (10-15 beads) from the reaction vessel.[9]
-
Wash the resin beads thoroughly with a suitable solvent like Dimethylformamide (DMF) to remove any residual reagents.
-
Place the washed resin beads into a clean, small test tube.
-
Prepare a reference tube containing only the reagents.
-
To both the sample and reference tubes, add 2-3 drops of each Kaiser test reagent (A, B, and C).[9]
-
Heat both tubes at 110°C for 5 minutes.[9]
-
Remove the tubes from the heat and observe the color of the beads and the solution.
Data Interpretation:
| Observation | Interpretation | Recommended Action |
| Colorless or faint yellow solution and beads | Complete coupling (negative result) | Proceed with the synthesis. |
| Dark blue solution but colorless beads | Nearly complete coupling | Extend coupling time or proceed to capping. |
| Light blue solution and dark blue beads | Incomplete coupling | Recouple with fresh reagents.[10] |
| Intense blue solution and beads | Failed coupling (positive result) | Check reagents and recouple.[9] |
Quantitative Monitoring: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC allows for a quantitative assessment of the coupling reaction's progress.
Materials:
-
RP-HPLC system with a UV detector
-
C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Small reaction vessel for cleavage
-
Nitrogen or argon stream for solvent evaporation
-
Ether for peptide precipitation
Protocol:
-
Withdraw a small aliquot of the peptide-resin.
-
Wash the resin sample thoroughly with DMF and then Dichloromethane (DCM), and dry it under vacuum.
-
Treat the dried resin with a cleavage cocktail for 1-3 hours to cleave the peptide from the solid support.[3]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Dissolve the crude peptide in an appropriate solvent (e.g., 0.1% TFA in water/acetonitrile).[11]
-
Inject the sample into the HPLC system.
-
Run a gradient elution, for example, from 5% to 95% Mobile Phase B over 30 minutes.[6]
-
Monitor the elution profile at a wavelength of 214-220 nm.[7][11]
Data Interpretation:
| Time Point | % Area of Deprotected Peptide Peak | % Area of Coupled Product Peak | Interpretation |
| 0 hr (before coupling) | ~100% | 0% | Reaction not started. |
| 1 hr | >10% | <90% | Incomplete coupling. |
| 2 hr | <5% | >95% | Coupling nearing completion. |
| 4 hr | Undetectable | ~100% | Complete coupling. |
Note: The exact retention times and peak areas will vary depending on the peptide sequence and HPLC conditions.
Confirmatory Monitoring: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides definitive identification of the products and byproducts of the coupling reaction.
Materials:
-
LC-MS system (Triple Quadrupole or Quadrupole-Ion Trap)[14]
-
C18 column
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Sample prepared as for HPLC analysis
Protocol:
-
Prepare the cleaved peptide sample as described in the HPLC protocol.
-
Inject the sample into the LC-MS system.
-
Perform a chromatographic separation using a suitable gradient.
-
Monitor the total ion chromatogram (TIC) and extract ion chromatograms (EICs) for the expected mass-to-charge ratios (m/z) of the unreacted peptide and the this compound coupled product.
Data Interpretation:
| Expected m/z of Unreacted Peptide | Observed m/z | Expected m/z of Coupled Product | Observed m/z | Interpretation |
| [Calculated m/z] | [Observed m/z] | [Calculated m/z] | Not detected | No coupling occurred. |
| [Calculated m/z] | [Observed m/z] | [Calculated m/z] | [Observed m/z] | Incomplete coupling. |
| Not detected | - | [Calculated m/z] | [Observed m/z] | Complete coupling. |
Note: The expected m/z values should be calculated based on the specific peptide sequence.
Visualized Workflows and Mechanisms
Caption: Workflow for this compound coupling and monitoring.
Caption: this compound coupling reaction mechanism.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Consistently positive Kaiser test after coupling | Steric hindrance; Peptide aggregation | Switch to a more potent coupling reagent (e.g., HATU, HCTU).[5] Extend the coupling time or perform a double coupling.[5] Use a different solvent like N-Methyl-2-pyrrolidone (NMP) to disrupt secondary structures.[5] |
| Presence of deletion sequence in final LC-MS | Incomplete coupling; Incomplete deprotection of the previous residue | Optimize coupling conditions as above. Ensure complete Fmoc deprotection of the preceding amino acid by extending the piperidine treatment time.[5] |
| Side reaction products observed in HPLC/LC-MS | Suboptimal activation; Presence of moisture | Pre-activate the amino acid for a shorter duration before adding it to the resin.[5] Ensure all solvents and reagents are anhydrous. |
Conclusion
Thorough reaction monitoring is a critical component of successful solid-phase peptide synthesis. For the incorporation of this compound, a combination of qualitative and quantitative methods provides a comprehensive understanding of the coupling efficiency. The rapid, qualitative feedback from the Kaiser test is invaluable for routine in-process checks, while HPLC and LC-MS offer the quantitative data necessary for process optimization and quality control. By implementing the protocols outlined in this application note, researchers can significantly improve the success rate of synthesizing glutamine-containing peptides, leading to higher purity and yield of the final product.
References
- 1. Buy this compound | 102747-84-2 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound - Career Henan Chemical Co. [coreychem.com]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. researchgate.net [researchgate.net]
- 13. LC-MS/MS for protein and peptide quantification in clinical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Methods for Peptide and Protein Quantitation by Liquid Chromatography-Multiple Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Video: Solid Phase Synthesis: Principles, Peptide Synthesis [jove.com]
The Unseen Enabler: Applications of Gln(Trt) in the Synthesis of Peptide Therapeutics
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic peptide landscape is rapidly expanding, offering highly specific and potent treatments for a wide array of diseases, from metabolic disorders to oncology. The synthesis of these complex biomolecules relies on precise chemical strategies to ensure high purity and yield. Within the arsenal of synthetic peptide chemistry, the use of protected amino acids is fundamental. Nα-Fmoc-L-glutamine(Trt), commonly known as Fmoc-Gln(Trt)-OH, stands out as a critical building block. While the trityl (Trt) group is typically removed in the final therapeutic product, its transient presence is indispensable for the successful synthesis of numerous peptide drugs. This document elucidates the therapeutic relevance of Gln(Trt) by highlighting its enabling role in the production of prominent peptide therapeutics. We provide detailed protocols for its use in solid-phase peptide synthesis (SPPS) and showcase its importance through specific examples.
The primary function of the trityl group on the side chain of glutamine is to prevent unwanted side reactions during peptide synthesis.[1][2] Specifically, it shields the amide group, mitigating the risk of dehydration to a nitrile or cyclization to form pyroglutamate, particularly during the amino acid activation step.[2] Furthermore, the bulky and hydrophobic nature of the trityl group significantly enhances the solubility of the Fmoc-amino acid derivative in common organic solvents used in SPPS, such as dimethylformamide (DMF), leading to more efficient and complete coupling reactions.[2][3]
Key Therapeutic Peptides Enabled by Gln(Trt)
While no therapeutic peptides are marketed with the Gln(Trt) moiety intact, its use is crucial for the synthesis of several blockbuster drugs. Here, we focus on two prominent examples: Semaglutide and Leuprolide.
Semaglutide
Semaglutide is a potent glucagon-like peptide-1 (GLP-1) receptor agonist used in the treatment of type 2 diabetes and obesity.[4] Its synthesis, a complex multi-step process, heavily relies on SPPS where Fmoc-Gln(Trt)-OH is a key component for the incorporation of the glutamine residue at position 20 of the peptide backbone.[5][6][7]
Leuprolide
Leuprolide is a gonadotropin-releasing hormone (GnRH) agonist used in the treatment of prostate cancer, breast cancer, and endometriosis.[8] The solid-phase synthesis of this nonapeptide also benefits from the use of protected amino acids, including the likely use of Gln(Trt) to ensure the integrity of the final peptide, although detailed public protocols are less specific than for semaglutide.[9][10][11][12]
Quantitative Data Summary
The successful synthesis of these peptides, enabled by reagents like Fmoc-Gln(Trt)-OH, leads to highly active therapeutics. The table below summarizes key quantitative data for the final, deprotected peptides.
| Peptide | Target | Therapeutic Area | Key Efficacy Metric (Example) |
| Semaglutide | GLP-1 Receptor | Type 2 Diabetes, Obesity | HbA1c reduction of 1.5-1.8% in clinical trials |
| Leuprolide | GnRH Receptor | Prostate Cancer, Endometriosis | Suppression of testosterone to castrate levels (<50 ng/dL) |
Experimental Protocols
The following protocols provide a detailed methodology for the key experimental steps involving Fmoc-Gln(Trt)-OH in the synthesis of a generic glutamine-containing peptide on a solid support. These are representative of the steps used in the synthesis of peptides like Semaglutide.
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) - Fmoc-Gln(Trt)-OH Coupling
This protocol describes a single coupling cycle for the incorporation of Fmoc-Gln(Trt)-OH onto a resin-bound peptide chain.
Materials:
-
Fmoc-Gln(Trt)-OH
-
Peptide synthesis resin with a free N-terminal amine (e.g., Rink Amide resin)
-
Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) piperidine in DMF
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF in a reaction vessel for at least 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5-10 minutes at room temperature.
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
-
-
Kaiser Test (Optional but Recommended): Take a small sample of resin beads to confirm the presence of free primary amines (a positive blue result indicates successful Fmoc deprotection).
-
Amino Acid Activation (Coupling Cocktail Preparation):
-
In a separate vial, dissolve Fmoc-Gln(Trt)-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution.
-
Allow the activation to proceed for 1-2 minutes.
-
-
Coupling:
-
Immediately add the activated Fmoc-Gln(Trt)-OH solution to the deprotected peptidyl-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Kaiser Test: Perform a Kaiser test on a small sample of resin. A negative result (yellow beads) indicates complete coupling. If the test is positive, the coupling step can be repeated.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and by-products. The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Cleavage and Deprotection
This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups, including the Trityl group from glutamine.
Materials:
-
Peptide-resin (fully synthesized)
-
Cleavage cocktail: e.g., Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol at 82.5:5:5:5:2.5 v/v)
-
Caution: Trifluoroacetic acid (TFA) is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Resin Preparation: Wash the fully synthesized peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin.
-
Incubate with occasional swirling for 2-3 hours at room temperature. The Trt group is labile to these acidic conditions.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
-
Peptide Isolation:
-
Pellet the precipitated peptide by centrifugation.
-
Decant the ether.
-
-
Washing: Wash the peptide pellet with cold diethyl ether two to three more times to remove residual scavengers and cleavage byproducts.
-
Drying: Dry the final peptide product under vacuum. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
The following diagrams illustrate the key concepts and workflows described in this document.
Caption: Role of Trt group in preventing side reactions during peptide synthesis.
Caption: SPPS workflow for incorporating Fmoc-Gln(Trt)-OH.
Caption: Simplified GLP-1 signaling pathway activated by Semaglutide.
Conclusion
The use of Gln(Trt) in peptide synthesis is a prime example of a critical process enabler in modern drug development. While the Trt group itself is not part of the final therapeutic entity, its role in preventing side reactions, improving solubility, and ultimately ensuring the high-fidelity synthesis of complex peptides is paramount. The successful production of blockbuster drugs like Semaglutide is a direct testament to the importance of such meticulously designed synthetic strategies. For researchers and drug development professionals, a thorough understanding of the application and protocols for protected amino acids like Fmoc-Gln(Trt)-OH is essential for the continued advancement of peptide-based therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. worldwondersgardens.co.uk [worldwondersgardens.co.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN103848910A - Solid synthetic method of semaglutide - Google Patents [patents.google.com]
- 7. CN112321699A - Synthesis method of semaglutide - Google Patents [patents.google.com]
- 8. cpcscientific.com [cpcscientific.com]
- 9. EP2119725A1 - Methods for the production of leuprolide - Google Patents [patents.google.com]
- 10. Leuprorelin synthesis - chemicalbook [chemicalbook.com]
- 11. CN101407540A - Solid phase synthesis method of leuprorelin - Google Patents [patents.google.com]
- 12. CN107573408B - Synthetic method of high-purity leuprorelin - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Coupling of H-Gln(Trt)-OH
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the incomplete coupling of H-Gln(Trt)-OH during solid-phase peptide synthesis (SPPS). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues and provide actionable solutions.
Troubleshooting Guide: Incomplete Coupling Detected
Issue: A positive Kaiser test (blue or purple beads) is observed after the coupling step for this compound, indicating the presence of unreacted free primary amines.[1]
This is a common challenge, particularly in long or sterically demanding peptide sequences. The primary causes and recommended solutions are outlined below.
Potential Cause 1: Steric Hindrance
The bulky trityl (Trt) protecting group on the glutamine side chain, combined with a sterically demanding peptide sequence, can physically impede the coupling reaction.[1][2]
Solutions:
-
Extend Coupling Time: Increase the standard coupling duration from 1-2 hours to 4 hours or even overnight to allow the reaction to proceed to completion.[1][2]
-
Perform a Double Coupling: If a positive Kaiser test persists after the initial coupling, wash the resin thoroughly with DMF and repeat the coupling step with a fresh solution of activated this compound.[2]
-
Utilize a More Potent Coupling Reagent: Switch from standard reagents like HBTU or TBTU to more powerful activating agents such as HATU, HCTU, or PyAOP, which are known to be more effective for difficult couplings.[1]
Potential Cause 2: Peptide Aggregation and Secondary Structure Formation
As the peptide chain elongates, it can fold into secondary structures (e.g., β-sheets) on the resin, which can block the N-terminal amine from reacting.[1][2]
Solutions:
-
Change the Solvent System: Use N-Methyl-2-pyrrolidone (NMP) instead of Dimethylformamide (DMF), as NMP can be more effective at disrupting secondary structures.[1]
-
Incorporate Chaotropic Salts: Add chaotropic salts, such as LiCl (at a concentration of approximately 0.4 M), to the coupling mixture to disrupt hydrogen bonding and aggregation.[2][3]
-
Employ a "Magic Mixture": For severe aggregation, consider using a solvent mixture known to disrupt secondary structures, such as a combination of DMF and DCM with additives like hexafluoroisopropanol (HFIP).[2]
Potential Cause 3: Suboptimal Reagent Activation
The carboxylic acid of this compound may not be fully activated before its addition to the resin, leading to inefficient coupling.
Solutions:
-
Pre-activate the Amino Acid: Mix the this compound with the coupling reagent and a non-nucleophilic base (e.g., DIPEA) for a few minutes before adding the mixture to the resin.[1][4]
-
Use Optimized Additives: When using carbodiimide reagents like DIC, ensure the presence of an additive such as Oxyma Pure or HOAt to enhance the reactivity of the active ester.[1]
Data Presentation: Comparison of Coupling Reagent Efficiency
The choice of coupling reagent significantly impacts the success of coupling sterically hindered amino acids. While exact yields are sequence-dependent, the following table provides a comparative overview of the purity of a model "difficult" peptide synthesized using different coupling reagents.
| Coupling Reagent | Class | Relative Coupling Efficiency for Hindered Residues | Potential for Racemization | Notes |
| HATU | Aminium/Uronium Salt | Very High | Very Low | Generally considered the most effective for difficult couplings due to the formation of a highly reactive OAt ester.[5][6] |
| HCTU | Aminium/Uronium Salt | Very High | Very Low | Similar in efficacy to HATU, forming a reactive 6-ClOBt ester.[7] |
| COMU | Aminium/Uronium Salt | Very High | Low | A newer generation reagent with efficiency comparable to HATU and improved safety profile (Oxyma-based).[7] |
| PyBOP | Phosphonium Salt | High | Low | A reliable reagent that is generally free of major side reactions.[4] |
| HBTU/TBTU | Aminium/Uronium Salt | High | Low | Widely used and effective for many sequences, but may be less efficient than HATU for severely hindered couplings.[6][8] |
| DIC/Oxyma Pure | Carbodiimide/Additive | Moderate to High | Low | A cost-effective option with good performance and reduced racemization compared to DIC alone.[7] |
| DIC/HOBt | Carbodiimide/Additive | Moderate | Moderate | A classic combination, but can be less effective for difficult couplings and may lead to side reactions with Gln if not properly managed.[4] |
Experimental Protocols
Protocol 1: Standard Coupling of this compound (using HATU)
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and then repeat for an additional 15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
-
Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-Gln(Trt)-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
-
Coupling Reaction: Agitate the reaction mixture at room temperature for 2 hours.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads to check for completion. A negative result (yellow beads) indicates a complete reaction.[9]
-
Washing: Once the coupling is complete, wash the resin with DMF (5 times) to remove excess reagents and byproducts.
Protocol 2: Double Coupling for Incomplete Reactions
-
Initial Coupling and Monitoring: Follow steps 1-6 of the Standard Coupling Protocol. If the Kaiser test is positive, proceed to the next step.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove unreacted reagents from the first coupling.
-
Second Coupling: Prepare a fresh solution of activated Fmoc-Gln(Trt)-OH as described in step 4 of the Standard Coupling Protocol.
-
Reaction: Add the fresh coupling solution to the resin and agitate for an additional 2 hours.
-
Final Monitoring and Washing: Perform a final Kaiser test to confirm completion. Once negative, wash the resin extensively with DMF (5-7 times).
Protocol 3: Qualitative Kaiser Test for Primary Amines
-
Reagent Preparation:
-
Reagent A: 1 g of ninhydrin in 20 mL of n-butanol.
-
Reagent B: 40 g of phenol in 20 mL of n-butanol.
-
Reagent C: 1.0 mL of a 0.001 M KCN aqueous solution diluted with 49 mL of pyridine.
-
-
Procedure:
-
Place a small sample of resin beads (10-15) in a small glass test tube.
-
Add 2-3 drops of each reagent (A, B, and C) to the test tube.
-
Heat the test tube at 100-110°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
-
Interpretation:
-
Intense Blue/Purple: Positive result, indicating incomplete coupling.
-
Colorless/Yellow: Negative result, indicating complete coupling.
-
Mandatory Visualizations
Frequently Asked Questions (FAQs)
Q1: Why is this compound preferred over unprotected H-Gln-OH in SPPS?
A1: The trityl (Trt) protecting group on the side-chain amide of glutamine is crucial for several reasons:
-
Prevents Nitrile Formation: During the activation of the carboxylic acid, the unprotected side-chain amide can dehydrate to form a nitrile, an irreversible side reaction that truncates the peptide. The Trt group prevents this.[4][9]
-
Minimizes Pyroglutamate Formation: N-terminal glutamine residues can cyclize to form pyroglutamate, which caps the peptide chain and prevents further elongation. The bulky Trt group sterically hinders this intramolecular reaction.[1][9]
-
Enhances Solubility: Fmoc-Gln(Trt)-OH has significantly better solubility in common SPPS solvents like DMF compared to the unprotected form, which is crucial for efficient coupling.[9]
Q2: Can the choice of solvent impact the coupling efficiency of this compound?
A2: Yes, the solvent plays a critical role. While DMF is the most common solvent, for sequences prone to aggregation, switching to a more polar, hydrogen-bond disrupting solvent like NMP can improve solvation of the growing peptide chain and increase coupling efficiency.[1] Some studies have also explored "green" solvent alternatives and mixtures to enhance solubility and coupling outcomes.
Q3: My Kaiser test is negative, but I still have low final peptide yield. What could be the issue?
A3: If the Kaiser test is consistently negative after coupling this compound, the issue might not be with the coupling step itself. Other possibilities include:
-
Incomplete Fmoc Deprotection: If the Fmoc group from the previous amino acid was not completely removed, the N-terminal amine would not be available for coupling, leading to deletion sequences.[1]
-
Premature Deprotection: Residual piperidine from the deprotection step can cause the premature removal of the Fmoc group from the incoming this compound in solution, preventing its effective coupling.
-
Issues During Cleavage: Problems during the final cleavage from the resin or subsequent workup and purification can also lead to low yields.
Q4: Are there alternatives to the Trt protecting group for glutamine?
A4: Yes, other protecting groups for the glutamine side chain exist, such as Xan (Xanthyl) and Mmt (Monomethoxytrityl). However, Fmoc-Gln(Trt)-OH remains the most widely used due to its robust protection, good solubility, and compatibility with standard Fmoc/tBu chemistry.[9] The Trt group is reliably cleaved under standard final cleavage conditions (e.g., with 95% TFA).
Q5: Can extended coupling times for this compound lead to side reactions?
A5: While extending the coupling time is a common strategy, prolonged exposure to the basic conditions of the coupling reaction can increase the risk of racemization, particularly at the C-terminal amino acid of the growing peptide chain. However, with the use of modern coupling reagents that form highly reactive esters (like HATU), the risk of racemization of the incoming this compound itself is generally low.[2][6]
References
- 1. benchchem.com [benchchem.com]
- 2. A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00494E [pubs.rsc.org]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
- 9. Revealing Protein Structures in Solid-phase Peptide Synthesis by 13C Sold-state NMR: Evidence of Excessive Misfolding for Alzheimer’s β - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Trityl (Trt) Group Cleavage
Welcome to the technical support center for optimizing the cleavage of the Trityl (Trt) protecting group. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and minimize side-product formation during Trt deprotection.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the Trityl (Trt) group in peptide synthesis?
The Trityl (Trt) group is a bulky, acid-labile protecting group predominantly used for the side-chain protection of amino acids such as Cysteine (Cys), Histidine (His), Asparagine (Asn), and Glutamine (Gln) in Fmoc-based solid-phase peptide synthesis (SPPS).[1] Its primary function is to shield the reactive side-chain functionalities from engaging in unwanted reactions during the iterative cycles of peptide chain elongation.[1] The Trt group is stable under the basic conditions used for Fmoc group removal but is readily cleaved under mildly acidic conditions, typically during the final deprotection and cleavage of the peptide from the solid support.[1]
Q2: Why are scavengers essential during the cleavage of the Trt group?
During acid-mediated cleavage, the Trt group is released as a stable and highly reactive trityl carbocation.[2][3] If not neutralized, this cation can lead to several side reactions, including re-attachment to the peptide or alkylation of nucleophilic residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[2] Scavengers are added to the cleavage cocktail to "trap" or "quench" these reactive carbocations, thereby preventing undesired modifications and ensuring the integrity of the final peptide product.[3][4]
Q3: What are some common scavengers used for Trt group deprotection?
A variety of scavengers are employed to effectively neutralize the trityl cation. Common choices include:
-
Triisopropylsilane (TIS): A highly effective scavenger that irreversibly converts the trityl cation to triphenylmethane.[2][4]
-
Water: Acts as a scavenger and is a component of many standard cleavage cocktails.[2]
-
1,2-Ethanedithiol (EDT): Particularly useful for peptides containing Cys(Trt) as it aids in its removal and helps prevent the oxidation of Trp.[2]
-
Phenol: Can help protect Tyrosine and Tryptophan residues from modification.[2]
-
Thioanisole: Often used in combination with other scavengers to suppress a variety of side reactions.[3]
Q4: Can the Trt group be removed selectively while the peptide remains on the resin?
Yes, the high acid lability of the Trt group allows for its selective removal while the peptide is still attached to the solid support.[2] This is typically achieved by treating the resin with a low concentration of Trifluoroacetic acid (TFA) in Dichloromethane (DCM), for instance, 1-5% TFA.[2] This method is particularly useful for performing on-resin modifications of the newly deprotected amino acid side chain.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the cleavage of the Trt group and provides systematic approaches to resolve them.
Issue 1: Incomplete Cleavage of the Trt Group
Symptom: HPLC and Mass Spectrometry analysis reveals a significant amount of the Trt-protected peptide remaining after the cleavage procedure.[2]
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Insufficient Reaction Time | For most peptides, a cleavage time of 2-4 hours at room temperature is sufficient.[4] However, for stubborn deprotections, consider extending the cleavage time up to 6 hours.[4] It is highly recommended to perform a small-scale trial cleavage and monitor the progress by HPLC to determine the optimal reaction time for your specific peptide.[4] |
| Problematic Residues | N-terminal Asn(Trt) is known for its sluggish deprotection.[2] To address this, extend the cleavage time to 4 hours or more.[2][5] If deprotection is still incomplete, precipitate the peptide, wash it, and subject it to a second cleavage treatment with fresh reagents.[2] For future syntheses, consider using a more labile protecting group for asparagine, such as Asn(Dmcp). |
| Steric Hindrance | In long peptides or sequences prone to aggregation, the cleavage reagents may have poor access to the Trt-protected site.[2] Ensure the resin is thoroughly washed and dried before cleavage and use a sufficient volume of the cleavage cocktail to completely swell the resin.[3] |
| Inadequate Reagent Volume | Use a sufficient volume of the cleavage cocktail to ensure the resin is fully swollen, allowing for efficient access of the reagents to the peptide. A general guideline is 10-25 mL of cocktail per gram of resin.[5] |
Issue 2: Formation of Side-Products
Symptom: Mass spectrometry analysis indicates the presence of unexpected masses corresponding to modifications of the desired peptide.
Common Side Reactions and Prevention Strategies:
| Side Reaction | Cause | Prevention Strategy |
| Re-attachment of Trityl Group | Insufficient scavenging of the trityl cation.[4] | Use an effective scavenger like Triisopropylsilane (TIS) in the cleavage cocktail.[4] |
| Oxidation of Sensitive Residues (e.g., Cys, Met, Trp) | The free thiol group of Cysteine is susceptible to oxidation, leading to disulfide bond formation.[4] The thioether of Methionine can be oxidized to a sulfoxide.[6] | Include a reducing agent like 1,2-Ethanedithiol (EDT) or Dithiothreitol (DTT) in the cleavage cocktail to maintain a reducing environment.[4][7] |
| Alkylation of Nucleophilic Residues (e.g., Trp, Met, Cys, Tyr) | Reactive carbocations generated from the cleavage of other protecting groups (e.g., tert-butyl) can alkylate nucleophilic side chains.[4] | Ensure a sufficient concentration of appropriate scavengers in the cleavage cocktail to trap these reactive species.[4] |
Comparison of Common Cleavage Cocktails
The choice of the optimal cleavage cocktail is critical and depends on the amino acid composition of the peptide.
| Cleavage Cocktail | Composition (v/v) | Recommended For | Advantages | Potential Issues & Remarks |
| TFA/TIS/H₂O | 95:2.5:2.5 | Peptides without Trp, Met, or Cys.[3] | "Odorless" cocktail, effective for most standard sequences.[3] | Can lead to alkylation of sensitive residues if present. |
| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | Peptides with multiple sensitive residues (Trp, Met, Cys).[3][4] | Broadly applicable and highly effective in suppressing a variety of side reactions.[3] | Malodorous due to the presence of thioanisole and EDT.[3] |
| Reagent B | TFA/Phenol/H₂O/TIS (88:5:5:2) | Peptides containing Trt-protected residues.[3] | "Odorless" alternative to Reagent K, particularly useful for scavenging trityl cations.[3][8] | Does not prevent the oxidation of methionine.[3][8] |
| Dilute TFA | 1-10% TFA in DCM with scavengers (e.g., TIS).[3] | Selective on-resin deprotection of the Trt group.[3] | Allows for on-resin modification of the deprotected side chain.[3] | Incomplete cleavage may occur; requires careful optimization.[3] |
Experimental Protocols
Protocol 1: Standard Cleavage and Deprotection using TFA/TIS/H₂O
This protocol is suitable for peptides that do not contain sensitive residues like Tryptophan, Methionine, or Cysteine.[3]
Materials:
-
Peptidyl-resin
-
Trifluoroacetic acid (TFA), high purity
-
Triisopropylsilane (TIS)
-
Deionized water
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Reaction vessel with a sintered glass filter
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Transfer the dried peptidyl-resin (e.g., 100 mg) to a reaction vessel.
-
Prepare the cleavage cocktail by carefully mixing TFA, TIS, and water in a 95:2.5:2.5 (v/v) ratio (e.g., 2 mL for 100 mg of resin).[3]
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Filter the cleavage mixture into a clean collection tube.[3]
-
Wash the resin with a small volume of fresh TFA and then with DCM. Combine the filtrates.[3]
-
Concentrate the combined filtrates using a rotary evaporator to approximately 10% of the original volume.[3]
-
Precipitate the peptide by adding the concentrated solution to a 10-fold excess of cold diethyl ether.[3]
-
Centrifuge the mixture to pellet the peptide.[3]
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.[3]
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[3]
Protocol 2: Cleavage and Deprotection using Reagent K
This protocol is recommended for peptides containing sensitive residues such as Tryptophan, Methionine, and Cysteine to minimize side reactions.[3]
Materials:
-
Peptidyl-resin
-
Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT in an 82.5:5:5:5:2.5 v/v ratio)
-
Cold diethyl ether
-
Reaction vessel with a sintered glass filter
-
Centrifuge
Procedure:
-
Transfer the dried peptidyl-resin to a reaction vessel.
-
Prepare Reagent K.
-
Add Reagent K to the resin and agitate at room temperature for 2-4 hours.[3]
-
Follow steps 4-10 from Protocol 1 for peptide filtration, precipitation, and drying.[3]
Visualizations
Caption: General experimental workflow for Trt group cleavage.
Caption: Troubleshooting logic for Trt deprotection issues.
References
Technical Support Center: Managing Steric Hindrance from the Bulky Trityl Group
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage common issues related to the steric hindrance of the trityl (Trt) protecting group in their experiments.
Troubleshooting Guides
Problem 1: Incomplete or Slow Reaction When Introducing the Trityl Group
Symptoms:
-
Low yield of the trityl-protected product.
-
Reaction does not go to completion, even after extended reaction times.
-
Presence of unreacted starting material.
Possible Causes and Solutions:
| Cause | Solution |
| Steric Hindrance: The bulky trityl group can physically block the approach of the nucleophile (e.g., alcohol, amine, or thiol) to the electrophilic carbon of the tritylating agent.[1][2] This is especially problematic for secondary and tertiary alcohols.[2] | 1. Optimize Reaction Conditions: Increase the reaction temperature to provide more energy to overcome the activation barrier.[2] Use a polar aprotic solvent like DCM, THF, or acetonitrile to facilitate the reaction.[2] 2. Use a More Reactive Tritylating Agent: Consider using trityl triflate (TrOTf) or trityl-pyridinium tetrafluoroborate, which are more reactive than trityl chloride.[1] 3. Employ a Stronger, Non-Nucleophilic Base: For reactions involving trityl chloride, use a base like sodium hydride (NaH) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to deprotonate the nucleophile without competing in the reaction.[2] Pyridine is a common choice that also acts as a solvent.[1] 4. Catalysis: Add a catalytic amount of 4-dimethylaminopyridine (DMAP) to act as a transfer reagent.[1] |
| Reagent Purity and Dryness: Moisture can react with the tritylating agent to form triphenylmethanol, reducing the amount of reagent available for the desired reaction.[2] | Ensure all reagents and solvents are anhydrous. |
Problem 2: Incomplete Deprotection of the Trityl Group
Symptoms:
-
The final product still contains the trityl group after the deprotection step.
-
Low yield of the deprotected product.
Possible Causes and Solutions:
| Cause | Solution |
| Reversible Cleavage: The acid-catalyzed cleavage of the trityl group is a reversible reaction. The liberated trityl cation can reattach to the deprotected functional group.[3] | Use Scavengers: Add a scavenger to the cleavage cocktail to "trap" the reactive trityl carbocation.[3] Triisopropylsilane (TIS) is highly effective as it irreversibly converts the trityl cation to triphenylmethane.[3] |
| Insufficient Acid Strength or Reaction Time: The stability of the trityl group may require stronger acidic conditions or longer reaction times for complete removal. | 1. Optimize Cleavage Cocktail: For most peptides, a mixture of 95% Trifluoroacetic Acid (TFA), 2.5% TIS, and 2.5% H₂O is effective.[3] For sensitive residues, "Reagent K" (82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT) is recommended.[3] 2. Extend Reaction Time: A typical cleavage time is 2-4 hours at room temperature.[3] For stubborn deprotections, this can be extended up to 6 hours, but monitor for side reactions.[3] It is highly recommended to perform a small-scale trial and monitor progress by HPLC.[3] |
Frequently Asked Questions (FAQs)
Q1: Why is the trityl group so sterically hindering?
A1: The trityl (triphenylmethyl) group consists of a central carbon atom bonded to three bulky phenyl rings. This creates a significant steric shield around the functional group it is protecting, influencing the shape and reactivity of the molecule.[4] This bulkiness is often exploited to achieve selective protection of primary alcohols in the presence of secondary alcohols, as the latter react much more slowly due to steric hindrance.[1]
Q2: What are common side reactions during trityl group deprotection and how can they be minimized?
A2:
| Side Reaction | Cause | Minimization Strategy |
| Re-attachment of Trityl Group | Insufficient scavenging of the trityl cation.[3] | Use an effective scavenger like Triisopropylsilane (TIS) in the cleavage cocktail.[3] |
| Oxidation of Thiols | The free thiol group is susceptible to oxidation, leading to disulfide bond formation.[3] | Add a reducing agent like 1,2-ethanedithiol (EDT) to the cleavage cocktail.[3] |
| Acid-Sensitive Group Cleavage | Prolonged exposure to strong acids can remove other acid-labile protecting groups. | Use milder deprotection conditions or an alternative, more labile trityl derivative if orthogonality is required. |
Q3: Are there less sterically hindering alternatives to the standard trityl group?
A3: Yes, methoxy-substituted trityl groups are common alternatives. The addition of electron-donating methoxy groups to the phenyl rings increases the stability of the trityl cation intermediate, making the group more acid-labile and easier to remove under milder conditions.[1]
| Protecting Group | Relative Rate of Deprotection (in 80% Acetic Acid) |
| Trityl (Tr) | 1 (48 hours for complete hydrolysis) |
| Monomethoxytrityl (MMT) | 10 (2 hours for complete hydrolysis) |
| Dimethoxytrityl (DMT) | ~100 (15 minutes for complete hydrolysis) |
| Trimethoxytrityl (TMT) | ~1000 (1 minute for complete hydrolysis) |
Data derived from a study on nucleotides.[1]
Q4: Can the trityl group be removed without using strong acids?
A4: Yes, several alternative methods for trityl group deprotection exist, offering orthogonality with acid-sensitive functional groups.[5] These include:
-
Reductive Cleavage: Catalytic hydrogenation (e.g., Pd/C, H₂) or using lithium powder with a naphthalene catalyst can remove N-trityl groups.[5][6]
-
Oxidative Cleavage: For S-trityl groups, iodine can be used, which results in disulfide bond formation.[5][7]
-
Metal-Assisted Cleavage: Silver (I) salts (e.g., AgOTf, AgBF₄) or Mercury (II) acetate can be effective for deprotecting S-trityl groups.[5][7]
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Deprotection of an N-Trityl Group using TFA
This protocol describes a general method for the removal of a trityl group from a nitrogen-containing compound.[5]
Materials:
-
N-trityl-protected substrate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Dissolve the N-trityl-protected substrate (1.0 equivalent) in anhydrous DCM to a concentration of approximately 0.1 M.
-
To the stirred solution at room temperature, add TFA (2.0 - 10.0 equivalents) dropwise. The optimal amount of TFA may need to be determined empirically.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until the evolution of gas ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel, recrystallization, or trituration to separate it from the triphenylmethanol byproduct.[5]
Visualizations
Caption: Workflow for the protection of functional groups using a trityl group.
Caption: Troubleshooting logic for incomplete trityl deprotection.
References
Technical Support Center: Synthesis of Peptides with Multiple Gln(Trt) Residues
This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the Solid-Phase Peptide Synthesis (SPPS) of peptides containing multiple Gln(Trt) residues.
Frequently Asked Questions (FAQs)
Q1: Why is Fmoc-Gln(Trt)-OH the standard choice for incorporating glutamine in Fmoc-SPPS?
Fmoc-Gln(Trt)-OH is the preferred reagent for several key reasons. The primary advantage is that the trityl (Trt) protecting group on the side-chain amide effectively prevents common side reactions such as pyroglutamate formation and dehydration to a nitrile, which are significant causes of low yield and impurities.[1][2] Additionally, the Trt group enhances the solubility of the amino acid derivative in common SPPS solvents like DMF, which is a notable improvement over the poor solubility of unprotected Fmoc-Gln-OH.[1][3]
Q2: What are the main challenges when synthesizing peptides with multiple Gln(Trt) residues?
Synthesizing peptides with multiple Gln(Trt) residues can present several challenges:
-
Peptide Aggregation: Sequences containing multiple Gln residues, especially alongside other hydrophobic amino acids, can aggregate on the solid support, hindering reagent access and leading to incomplete reactions.[2]
-
Low Coupling Efficiency: While the Trt group is beneficial, the bulky nature of multiple protected glutamine residues within a sequence can contribute to steric hindrance, potentially slowing down coupling reactions.[2]
-
Incomplete Deprotection: Inefficient removal of either the N-terminal Fmoc group or the side-chain Trt groups during final cleavage can lead to truncated sequences or protected impurities.[2][3]
-
Cleavage-Related Side Reactions: During the final acidic cleavage, the released trityl cations are highly reactive and can re-attach to nucleophilic residues like Tryptophan (Trp) or Cysteine (Cys) if not properly scavenged.[4][5]
Q3: How can I monitor the success of my synthesis at each step?
Regularly monitoring the synthesis is crucial for troubleshooting. A qualitative Kaiser (ninhydrin) test is a common method to check for the presence of free primary amines after a coupling step.[6] A positive result (blue beads) indicates incomplete coupling, signaling the need to extend the reaction time or perform a second coupling (recouple).[6] For a more detailed analysis, a small amount of the peptide-resin (10-20 mg) can be cleaved and the product analyzed by mass spectrometry (MS) to confirm the mass of the intermediate sequence and identify any potential issues early on.[6]
Troubleshooting Guide: Low Yield and Purity
Problem: My final peptide yield is significantly lower than expected. How do I troubleshoot this?
Low yield can stem from issues at any stage of the synthesis. A systematic approach is necessary to identify the cause.
Diagnostic Workflow:
-
Assess Synthesis vs. Cleavage: Perform a test cleavage on a small amount of the dried peptide-resin and analyze the supernatant by MS.[6] The presence of the target peptide mass confirms that the synthesis was at least partially successful, suggesting the issue may lie with the cleavage or work-up procedure.[6]
-
Investigate Synthesis Efficiency: If the test cleavage shows a weak signal for the target peptide or a high prevalence of shorter sequences, the problem is likely in the synthesis steps (deprotection or coupling).
See the troubleshooting workflow diagram below for a guided approach.
References
Technical Support Center: Navigating the Challenges of Poorly Soluble Protected Peptide Fragments
Welcome to our technical support center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of poor solubility of protected peptide fragments encountered during chemical peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor solubility in protected peptide fragments?
A1: The primary driver of poor solubility in protected peptide fragments is the formation of strong intermolecular hydrogen bonds between the peptide backbones, which leads to aggregation.[1] This is particularly prevalent in sequences containing a high proportion of β-sheet-forming amino acids such as Val, Ile, Leu, Phe, and Gln.[1] Additionally, the protecting groups on the amino acid side chains can increase the hydrophobicity of the peptide, further contributing to insolubility.[1]
Q2: At what stage of peptide synthesis do solubility issues typically become a problem?
A2: Solubility challenges can emerge during solid-phase peptide synthesis (SPPS), especially as the peptide chain reaches a critical length of 6-8 residues, and can persist after the peptide is cleaved from the resin.[1] During SPPS, aggregation can lead to incomplete deprotection and coupling reactions, resulting in deletion sequences and lower yields.[1] Post-cleavage, the protected peptide may be difficult to dissolve for purification or for subsequent fragment condensation in solution.[1]
Q3: How does the peptide sequence influence solubility?
A3: The amino acid sequence is a critical determinant of a protected peptide's solubility. Sequences that are rich in hydrophobic and β-sheet-forming amino acids are more susceptible to aggregation and, consequently, poor solubility.[1] The presence of alternating polar and non-polar residues can also encourage the formation of insoluble β-sheet structures.[1]
Q4: Can the choice of protecting groups impact peptide solubility?
A4: Yes, the selection of protecting groups can significantly influence solubility. Bulky and hydrophobic protecting groups can sometimes worsen solubility problems.[1] However, in certain instances, the introduction of specific protecting groups can improve solubility.[1] For example, protecting the side chain amides of asparagine and glutamine with a trityl (Trt) group can enhance the solubility of their Fmoc-protected derivatives.[2]
Troubleshooting Guide: On-Resin Aggregation during SPPS
Problem: My peptide synthesis is failing, characterized by incomplete coupling and deprotection steps. How can I confirm if on-resin aggregation is the culprit?
Indicators of On-Resin Aggregation:
-
Resin Shrinking: A noticeable decrease in the volume of the peptide-resin bed is a strong sign of aggregation as the formation of intermolecular secondary structures causes the resin to collapse.[3]
-
Slow or Incomplete Reactions: If you observe that both Fmoc deprotection and amino acid coupling reactions are sluggish or incomplete despite using fresh reagents and optimized protocols, aggregation is a likely cause.[3]
-
Altered Fmoc-Deprotection Profile: In continuous-flow synthesis, a flattening and broadening of the UV absorbance profile during Fmoc deprotection can suggest aggregation.[3]
Solutions for On-Resin Aggregation
| Strategy | Description | Key Considerations |
| Solvent System Modification | Switch from standard solvents like DMF to more polar, aggregation-disrupting solvents such as N-methylpyrrolidone (NMP) or add dimethyl sulfoxide (DMSO).[4][5] A "magic mixture" of DCM, DMF, and NMP (1:1:1) can also be effective.[4] | NMP is generally superior to DMF for solvating growing peptide chains.[4] |
| Elevated Temperature | Perform coupling and deprotection steps at elevated temperatures (e.g., 50-90°C) using a microwave peptide synthesizer or conventional heating.[4] | For heat-sensitive residues, consider lower temperatures to minimize racemization.[4] |
| Chaotropic Agents | Wash the resin with a solution of a chaotropic salt (e.g., 0.8 M NaClO₄ or LiCl in DMF) before the coupling step to disrupt secondary structures.[4] | Ensure the chaotropic salt is thoroughly washed away before coupling, as it can interfere with some reagents.[4] |
| Backbone Protection | Incorporate backbone-protecting groups to disrupt the hydrogen bonding network required for secondary structure formation. | This is a proactive strategy that needs to be planned before synthesis begins. |
| Pseudoproline Dipeptides | Strategically insert pseudoproline dipeptides (derivatives of Ser, Thr, or Cys) to introduce a "kink" in the peptide backbone, disrupting β-sheet formation.[4] | The native residue is regenerated upon final acid cleavage.[4] |
| Hmb/Dmb Groups | Utilize 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) groups on the α-nitrogen of amino acid residues to prevent hydrogen bonding.[6] | Incorporation of an Hmb or Dmb moiety every six to seven residues can be effective.[6] |
| Resin Selection | Use a low-loading resin (0.1-0.3 mmol/g) to increase the distance between peptide chains, reducing intermolecular aggregation. Resins with a polyethylene glycol (PEG) linker can also improve solvation.[1] | This is a preventative measure to be considered during the planning phase of the synthesis. |
Troubleshooting Guide: Poor Solubility of Cleaved Protected Fragments
Problem: My protected peptide fragment has precipitated after cleavage from the resin and is insoluble in common organic solvents for purification or subsequent fragment condensation.
Solutions for Poorly Soluble Cleaved Fragments
| Strategy | Description | Key Considerations |
| Solvent Screening | Test the solubility of a small aliquot of the lyophilized peptide in a range of solvents. | Common solvents to test include DMF, NMP, DMSO, DCM, THF, and mixtures thereof.[7] For highly hydrophobic peptides, start with a small amount of a strong organic solvent like DMSO or DMF. |
| pH Adjustment | For peptides with acidic or basic residues, adjusting the pH of the solvent can significantly improve solubility.[8][9] | Basic peptides are more soluble in acidic solutions, while acidic peptides are more soluble in basic solutions.[8][10] Solubility is often lowest at the peptide's isoelectric point (pI).[9] |
| Co-solvents and Disruptive Additives | Use co-solvents to disrupt secondary structures and improve solvation. | Trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP) are effective at disrupting β-sheet structures.[7][10] Chaotropic agents like guanidinium chloride or urea can be used to break up aggregates.[1][10] |
| Sonication and Warming | Gentle sonication or warming can help to dissolve stubborn peptides.[8][11] | Be cautious with warming to avoid degradation of the peptide.[8] |
| Solubility-Enhancing Tags | For future syntheses of the same or similar fragments, consider the incorporation of a solubility-enhancing tag. | Tags can be proteins (e.g., MBP, SUMO) or peptides (e.g., poly-Arg) that are fused to the target peptide to improve its solubility.[12][13][14] These tags are often cleavable. |
Experimental Protocols
Protocol 1: General Peptide Solubility Testing
-
Preparation: Aliquot a small, accurately weighed amount of the lyophilized peptide (e.g., 1 mg) into a microcentrifuge tube.[15]
-
Initial Solvent: Add a small volume of the primary solvent to be tested (e.g., sterile water for hydrophilic peptides, DMSO for hydrophobic peptides).[16][8]
-
Dissolution: Vortex the tube for 30 seconds. If the peptide is not fully dissolved, sonicate the sample for 5-10 minutes.[8] Gentle warming (up to 40°C) can also be applied.[16]
-
Incremental Solvent Addition: If the peptide remains insoluble, add more of the solvent in small increments, vortexing or sonicating after each addition.
-
Co-solvent Addition: For very hydrophobic peptides initially dissolved in an organic solvent like DMSO, slowly add an aqueous buffer dropwise while vortexing to reach the desired final concentration.[10]
-
pH Adjustment: If the peptide has ionizable groups and is still insoluble, test solubility in buffers of different pH values, moving away from the peptide's isoelectric point.[8][9]
-
Centrifugation: Before use, centrifuge the peptide solution to pellet any undissolved material.[8]
Protocol 2: On-Resin Chaotropic Salt Wash
-
Resin Preparation: After a coupling or deprotection step where aggregation is suspected, drain the reaction solvent from the peptide-resin.
-
Chaotropic Wash: Add a solution of a chaotropic salt (e.g., 0.8 M NaClO₄ or LiCl in DMF) to the resin and agitate for 15-30 minutes.[4]
-
Thorough Rinsing: It is crucial to thoroughly wash the resin with the synthesis solvent (e.g., DMF) multiple times to completely remove the chaotropic salt, as it can interfere with subsequent coupling reactions.[4]
-
Proceed with Synthesis: Continue with the next scheduled deprotection or coupling step.
Protocol 3: Incorporation of a Pseudoproline Dipeptide
-
Sequence Planning: Identify a Ser or Thr residue in your target sequence that is in a region predicted to be prone to aggregation.
-
Dipeptide Selection: Substitute the Ser or Thr residue and the preceding amino acid with the corresponding commercially available Fmoc-Xaa-Ser/Thr(ΨPro)-OH dipeptide.
-
Coupling: Dissolve the pseudoproline dipeptide in the coupling solvent with your chosen coupling reagents (e.g., HATU, HOBt/DIC).
-
Standard Procedure: Couple the dipeptide to the N-terminus of the growing peptide chain on the resin using your standard coupling protocol.
-
Synthesis Continuation: After the coupling is complete, proceed with the standard Fmoc deprotection and continue the synthesis of the remaining peptide sequence.
-
Cleavage: The pseudoproline dipeptide will be converted back to the native sequence during the final acid cleavage and deprotection step.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. jpt.com [jpt.com]
- 9. biosynth.com [biosynth.com]
- 10. lifetein.com [lifetein.com]
- 11. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 12. Increasing Protein Yields: Solubility Tagging – LenioBio [leniobio.com]
- 13. Tagging Recombinant Proteins to Enhance Solubility and Aid Purification | Springer Nature Experiments [experiments.springernature.com]
- 14. Frontiers | Fusion tags for protein solubility, purification and immunogenicity in Escherichia coli: the novel Fh8 system [frontiersin.org]
- 15. benchchem.com [benchchem.com]
- 16. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
Technical Support Center: Troubleshooting Unexpected Mass Loss of 17 Da in Gln-Containing Peptides
This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting the common observation of an unexpected mass loss of 17 Da in peptides containing glutamine (Gln). This phenomenon can impact data analysis in proteomics, peptide manufacturing, and drug development.
Frequently Asked Questions (FAQs)
Q1: We are observing a persistent mass loss of approximately 17 Da in our mass spectrometry data for a peptide that contains a glutamine (Gln) residue. What is the likely cause of this modification?
A1: An unexpected mass loss of 17 Da in a Gln-containing peptide is most commonly the result of the formation of a pyroglutamic acid (pGlu) residue at the N-terminus.[1][2][3] This modification involves the cyclization of the N-terminal glutamine, leading to the elimination of an ammonia molecule (NH₃), which has a mass of approximately 17.03 Da.[2][4] This is a well-documented modification that can occur both spontaneously and enzymatically.[3][5][6]
Q2: Is this 17 Da mass loss the same as deamidation?
A2: No, the 17 Da mass loss is distinct from deamidation. Deamidation of a glutamine residue involves the conversion of the side-chain amide to a carboxylic acid, forming glutamic acid. This reaction results in a mass increase of approximately 0.984 Da due to the replacement of an -NH₂ group with an -OH group.[7][8][9] The 17 Da loss is specifically due to the formation of pyroglutamic acid from an N-terminal glutamine.
Q3: Can this 17 Da mass loss occur if the glutamine residue is not at the N-terminus of the peptide?
A3: The formation of pyroglutamic acid, and therefore the 17 Da mass loss, is predominantly observed when the glutamine residue is at the N-terminus of the peptide.[7][10] The reaction mechanism involves the nucleophilic attack of the N-terminal α-amino group on the side-chain amide of the glutamine. While internal glutamine residues can undergo deamidation (a +1 Da mass shift), they do not typically form pyroglutamic acid.
Q4: Are there other amino acid modifications that can lead to a 17 Da mass loss?
A4: Yes, although less common, a similar mass loss of 17 Da can be observed from the cyclization of an N-terminal S-carbamoylmethylcysteine residue.[2] This can occur in samples where proteins have been alkylated with iodoacetamide. Additionally, some fragmentation pathways in mass spectrometry can show neutral losses of ammonia (17 Da) from other amino acids, but the formation of a stable, modified peptide is characteristic of N-terminal glutamine.[11]
Q5: What experimental factors can influence the rate of pyroglutamic acid formation?
A5: The rate of pyroglutamic acid formation from N-terminal glutamine is influenced by several factors, including:
-
pH: The reaction is known to be catalyzed by both acidic and basic conditions, with minimal formation observed around neutral pH (e.g., pH 6.2).[12]
-
Temperature: Elevated temperatures can accelerate the rate of this non-enzymatic modification.[6][7]
-
Enzymatic Activity: In biological systems, the formation of pyroglutamic acid can be catalyzed by glutaminyl cyclase enzymes.[3]
-
Sample Handling and Storage: Prolonged storage, especially at non-optimal pH and temperature, can increase the extent of this modification.
Troubleshooting Guide
If you are encountering an unexpected 17 Da mass loss in your Gln-containing peptides, the following troubleshooting steps can help you confirm the modification and potentially minimize its occurrence.
Step 1: Confirm the Identity of the Modification
-
High-Resolution Mass Spectrometry: Utilize high-resolution mass spectrometry to confirm the exact mass difference. The mass of ammonia (NH₃) is approximately 17.0265 Da. A highly accurate mass measurement can help distinguish this from other potential modifications.
-
Tandem MS (MS/MS) Analysis: Fragment the modified peptide using tandem mass spectrometry. The fragmentation pattern will be altered by the presence of the N-terminal pyroglutamic acid. The mass of the b1 ion will correspond to the mass of the pyroglutamic acid residue (111.0320 Da). Subsequent b ions will show a corresponding mass shift.
-
Enzymatic Digestion: If the pyroglutamic acid is present, the N-terminus of the peptide will be blocked, rendering it resistant to Edman degradation and certain exopeptidases.
Step 2: Investigate the Source of the Modification
-
Review Sample Preparation Protocol:
-
pH: Check the pH of all buffers used during sample preparation and storage. If possible, maintain a pH close to neutral (6.0-7.0) to minimize spontaneous cyclization.
-
Temperature: Avoid excessive heat during sample handling. If incubation steps are necessary, consider if the temperature can be lowered.
-
-
Analyze Freshly Prepared Samples: Compare the amount of the 17 Da mass loss in freshly prepared samples versus samples that have been stored for some time. A significant increase in the modification over time points to a non-enzymatic, storage-related issue.
-
Consider Enzymatic Conversion: If working with biological samples, be aware that glutaminyl cyclase activity could be contributing to the modification.
Step 3: Mitigate the Formation of Pyroglutamic Acid
-
Optimize pH and Temperature: Adjust buffer pH to be as close to neutral as feasible for your experimental needs. Keep samples on ice or at 4°C whenever possible.
-
Minimize Storage Time: Analyze samples as quickly as possible after preparation.
-
Chemical Modification (for specific applications): In some cases, the N-terminus can be chemically modified (e.g., through acetylation) prior to the potential for cyclization, though this will alter the peptide's properties.
Data Presentation
Table 1: Common Mass Shifts Observed in Gln-Containing Peptides
| Observed Mass Shift (Da) | Modification | Chemical Change | Location |
| -17.03 | Pyroglutamic Acid Formation | Loss of NH₃ | N-terminal Gln |
| +0.98 | Deamidation | Conversion of -CONH₂ to -COOH | Internal or N-terminal Gln |
Experimental Protocols
Protocol 1: Identification of Pyroglutamic Acid using High-Resolution LC-MS/MS
-
Sample Preparation: Reconstitute the peptide sample in a suitable solvent for mass spectrometry (e.g., 0.1% formic acid in water/acetonitrile).
-
Liquid Chromatography (LC): Separate the peptide mixture using a C18 reverse-phase column with a standard water/acetonitrile gradient containing 0.1% formic acid.
-
Mass Spectrometry (MS):
-
Acquire full scan MS data in a high-resolution mode (e.g., Orbitrap or TOF) to accurately measure the precursor ion masses of both the unmodified and modified (-17 Da) peptides.
-
Set up a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to trigger MS/MS fragmentation of the precursor ions of interest.
-
-
Data Analysis:
-
Examine the MS/MS spectrum of the peptide with the -17 Da mass shift.
-
Look for the characteristic b1 ion corresponding to pyroglutamic acid (m/z 112.0393 for the protonated ion).
-
Confirm that the subsequent b and y ion series are consistent with the peptide sequence containing an N-terminal pyroglutamic acid.
-
Mandatory Visualization
Caption: Chemical pathway of pyroglutamic acid formation from an N-terminal glutamine residue.
Caption: Troubleshooting workflow for an unexpected 17 Da mass loss in peptides.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Tissue Transglutaminase-mediated Glutamine Deamidation of β-Amyloid Peptide Increases Peptide Solubility, Whereas Enzymatic Cross-linking and Peptide Fragmentation May Serve as Molecular Triggers for Rapid Peptide Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formation of N-pyroglutamyl peptides from N-Glu and N-Gln precursors in Aplysia neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Deamidation - Wikipedia [en.wikipedia.org]
- 8. Analysis of Glutamine Deamidation: Products, Pathways, and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biology.stackexchange.com [biology.stackexchange.com]
- 10. Glutamine deamidation: Differentiation of Glutamic acid and γ-Glutamic acid in peptides by electron capture dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detecting diagnostic features in MS/MS spectra of post-translationally modified peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Fmoc-Gln(Trt)-OH Stability and Coupling Reagents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability of Fmoc-Gln(Trt)-OH and the influence of various coupling reagents on its integrity during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the trityl (Trt) group on Gln?
A1: The bulky trityl (Trt) protecting group on the side-chain amide of glutamine is crucial for preventing undesirable side reactions during Fmoc-based solid-phase peptide synthesis (SPPS). Its primary advantages include:
-
Prevention of Side Reactions: The Trt group sterically hinders the side-chain amide, effectively preventing its dehydration to a nitrile, a common issue when using carbodiimide reagents like DIC. It also minimizes the risk of pyroglutamate formation, a cyclization reaction that can occur at the N-terminus.[1]
-
Enhanced Solubility: The presence of the hydrophobic Trt group significantly improves the solubility of the Fmoc-amino acid in common SPPS solvents like dimethylformamide (DMF), which is essential for efficient and complete coupling reactions.[1]
Q2: What are the most common side reactions involving Gln(Trt) during coupling?
A2: The two primary side reactions involving Gln(Trt) during the coupling step are:
-
Pyroglutamate Formation: This is an intramolecular cyclization of an N-terminal glutamine residue, resulting in a blocked N-terminus and termination of the peptide chain. This is more prevalent during the acylation of the N-terminal Gln.
-
Dehydration to Nitrile: The side-chain amide of glutamine can be dehydrated to form a nitrile. This is a known side reaction, particularly when using carbodiimide-based coupling reagents such as DCC or DIC.[2][3]
-
N-terminal Guanidinylation: When using uronium/aminium-based coupling reagents like HBTU and HATU in excess, they can react directly with the free N-terminal amine of the peptide chain. This forms a stable guanidinium group, effectively capping the peptide and preventing further elongation.[4]
Q3: Which coupling reagent is best for incorporating Fmoc-Gln(Trt)-OH?
A3: The choice of coupling reagent depends on the specific requirements of the synthesis, such as the complexity of the peptide sequence and the need to minimize side reactions.
-
Uronium/Aminium Salts (HATU, HBTU): These are highly efficient and rapid coupling reagents. HATU is generally considered superior to HBTU, offering faster reaction times and a lower risk of racemization.[4] They are often the reagents of choice for difficult couplings.
-
Phosphonium Salts (PyBOP, PyAOP): These are also highly effective coupling reagents and are a good alternative to uronium/aminium salts.
-
Carbodiimides (DIC): While economical, carbodiimides like DIC are known to promote the dehydration of the Gln side chain to a nitrile.[2] Their use with Gln(Trt) should be carefully considered, and additives like HOBt or Oxyma are strongly recommended to suppress side reactions.
Q4: Can residual piperidine from the Fmoc deprotection step affect Gln(Trt) stability?
A4: Yes, residual piperidine can be detrimental. It can cause premature deprotection of the incoming Fmoc-Gln(Trt)-OH in the coupling solution. This leads to the formation of deletion sequences and truncated peptides, reducing the purity of the final product. Thorough washing of the resin after the Fmoc deprotection step is critical to remove all traces of piperidine.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low crude peptide purity with a significant peak corresponding to a mass loss of 17 Da from the target peptide. | Pyroglutamate formation at an N-terminal Gln residue. | - Use a faster and more efficient coupling reagent like HATU to accelerate the acylation of the N-terminal Gln, minimizing the time for cyclization. - Consider pre-activation of the incoming amino acid before adding it to the resin. |
| Appearance of a peak with a mass loss of 18 Da from the target peptide. | Dehydration of the Gln(Trt) side chain to a nitrile. | - Avoid using carbodiimide-based coupling reagents like DIC, especially without additives. - Switch to a uronium/aminium (e.g., HATU) or phosphonium (e.g., PyBOP) based coupling reagent. |
| A significant portion of the peptide is capped and chain elongation has terminated. | N-terminal guanidinylation by excess HBTU or HATU. | - Use a 1:1 molar ratio of the coupling reagent to the carboxylic acid. - Pre-activate the carboxylic acid with the coupling reagent for a short period before introducing it to the resin-bound peptide.[4] |
| Incomplete or slow coupling of Fmoc-Gln(Trt)-OH, especially in long or sterically hindered sequences. | Steric hindrance from the Trt group and/or peptide aggregation. | - Extend the coupling time (e.g., to 4 hours or overnight). - Perform a double coupling with a fresh solution of activated Fmoc-Gln(Trt)-OH. - Use a more potent coupling reagent like HATU. |
Data Presentation
Table 1: Qualitative Comparison of Common Coupling Reagents for Fmoc-Gln(Trt)-OH
| Coupling Reagent | Relative Efficiency | Primary Associated Side Reaction with Gln(Trt) | Notes |
| HATU | Very High | N-terminal Guanidinylation (if in excess) | Generally faster and less racemization than HBTU.[4] Recommended for difficult sequences. |
| HBTU | High | N-terminal Guanidinylation (if in excess) | A very effective and widely used coupling reagent.[4] |
| COMU | Very High | N-terminal Guanidinylation (if in excess) | A newer generation uronium salt with high efficiency. |
| PyBOP | High | Minimal | A phosphonium-based reagent, good alternative to uronium salts. |
| DIC | Moderate | Side-chain Dehydration (Nitrile Formation) | Use with additives like HOBt or Oxyma is highly recommended to minimize side reactions.[2] |
Table 2: Representative Crude Peptide Purity with Different Coupling Reagents
| Coupling Reagent | Crude Purity (%) for GHRP-6 | Crude Purity (%) for 65-74ACP |
| COMU | 90.84 | 79.00 |
| HCTU | 89.15 | 82.35 |
| HATU | 89.01 | 83.63 |
| PyBOP | 78.52 | 78.54 |
| HBTU | 88.23 | Not Reported |
| Data adapted from a comparative study on fast conventional Fmoc solid-phase peptide synthesis. Higher percentages indicate greater purity of the crude product.[5] |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Gln(Trt)-OH using HATU
-
Resin Preparation: Swell the resin with the free N-terminal amine in DMF for at least 30 minutes.
-
Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-Gln(Trt)-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activation mixture to the swelled resin. Agitate the reaction mixture for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
Protocol 2: Quantitative Analysis of Gln Side Reactions by LC-MS
-
Sample Preparation: After peptide synthesis and cleavage from the resin, dissolve a known amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).
-
LC Separation:
-
Column: Use a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to separate the target peptide from its potential side products (e.g., 5% to 95% B over 30 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
-
MS Analysis:
-
Couple the LC system to a mass spectrometer.
-
Acquire mass spectra in positive ion mode over a relevant m/z range.
-
-
Quantification:
-
Identify the peaks corresponding to the target peptide, the pyroglutamate variant (-17 Da), and the nitrile variant (-18 Da) based on their mass-to-charge ratios.
-
Integrate the peak areas from the UV chromatogram or the extracted ion chromatograms from the MS data.
-
Calculate the percentage of each species relative to the total area of all related peaks.
-
Visualizations
Caption: Potential reaction pathways for an N-terminal Gln(Trt) residue during peptide coupling.
Caption: Simplified comparison of activation mechanisms for HATU and DIC coupling reagents.
Caption: Workflow for the quantitative analysis of Gln(Trt) side reactions using LC-MS.
References
Validation & Comparative
A Comparative Guide to the HPLC Analysis of Peptides with Gln(Trt) vs. Unprotected Gln
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of protecting groups is a critical determinant of synthesis success and final product purity. Glutamine (Gln), with its reactive side-chain amide, is often protected with a trityl (Trt) group to prevent side reactions. This guide provides an objective comparison of the High-Performance Liquid Chromatography (HPLC) analysis of peptides containing Gln(Trt) versus their unprotected Gln counterparts, supported by experimental data and detailed protocols.
The primary distinction in the HPLC analysis of a peptide containing Gln(Trt) lies in the significant increase in hydrophobicity imparted by the bulky, non-polar Trityl group.[1] This fundamental difference profoundly influences the chromatographic behavior of the peptide, necessitating distinct analytical strategies.
Key Performance Comparison
The introduction of the Trityl group on the glutamine side chain leads to several predictable changes in the HPLC profile of a peptide. These differences are crucial for method development, purification, and purity assessment.
| Parameter | Peptide with Unprotected Gln | Peptide with Gln(Trt) | Rationale |
| Retention Time (RP-HPLC) | Shorter | Significantly Longer | The bulky, non-polar Trityl group dramatically increases the hydrophobicity of the peptide, leading to a stronger interaction with the C18 stationary phase.[1] |
| Peak Shape | Generally sharp and symmetrical | Can be broader with potential for tailing | The large Trityl group can sometimes lead to slower mass transfer kinetics on the stationary phase. |
| Resolution from Impurities | Dependent on impurity characteristics | Can be improved for more polar impurities | The significant shift in retention time for the Gln(Trt)-peptide can enhance separation from earlier eluting, more polar synthesis-related impurities.[1] |
| On-Column Stability | Stable | Potentially labile to high concentrations of TFA | The Trityl group is acid-labile and can be partially or fully cleaved by trifluoroacetic acid (TFA) in the mobile phase, which may lead to peak splitting or the appearance of the unprotected peptide peak. However, the Trt-protection on glutamine is generally stable under typical analytical HPLC conditions with standard TFA concentrations (0.1%).[1] |
Data Presentation: Comparative Analysis
The following table summarizes hypothetical comparative data for a model decapeptide with and without Gln(Trt) protection, analyzed using optimized HPLC methods for each.
| Peptide | Retention Time (min) | Peak Area (%) | Peak Width (min) |
| Model Decapeptide (with Gln) | 12.5 | 95.2 | 0.25 |
| Model Decapeptide (with Gln(Trt)) | 21.8 | 94.8 | 0.40 |
Experimental Protocols
Accurate HPLC analysis is fundamental for monitoring the progress of peptide synthesis, assessing the purity of the crude product, and confirming the identity of the final purified peptide. Below are detailed methodologies for the analysis of peptides with unprotected Gln and Gln(Trt).
Standard HPLC Method for Unprotected Peptides
This protocol is a common starting point for the analysis of a typical unprotected peptide.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.[1]
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in acetonitrile.[1]
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 20 minutes is a common starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Column Temperature: 30-45°C.
Optimized HPLC Method for Gln(Trt)-Containing Peptides
Due to the increased hydrophobicity, the gradient for a Gln(Trt)-containing peptide needs to be adjusted to ensure elution within a reasonable timeframe and to achieve good peak shape.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A steeper or delayed gradient is often required. For example, a linear gradient from 30% to 90% Mobile Phase B over 20 minutes.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 214 nm and 280 nm.[1]
-
Column Temperature: 40-50°C to improve peak shape.[1]
Visualization of the Comparative Workflow
The following diagram illustrates the logical workflow for the comparative HPLC analysis of a peptide synthesized with both an unprotected Gln and a Gln(Trt).
Caption: Workflow for comparative HPLC analysis.
References
A Comparative Guide to the Mass Spectrometry Characterization of Gln(Trt)-Peptides
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic peptide chemistry, the use of side-chain protecting groups is crucial for achieving desired sequences and purities. For glutamine (Gln), the trityl (Trt) group is a widely employed protecting group, favored for its ability to prevent common side reactions such as pyroglutamate formation and dehydration to a nitrile.[1] The bulky and hydrophobic nature of the Trt group, however, presents unique considerations for the characterization of Gln(Trt)-peptides by mass spectrometry (MS). This guide provides a comparative analysis of MS techniques for Gln(Trt)-peptides versus their unprotected or alternatively protected counterparts, supported by experimental considerations and detailed protocols.
Impact of the Trityl Group on Mass Spectrometry Performance
The large, non-polar Trt group significantly alters the physicochemical properties of a peptide, primarily by increasing its hydrophobicity. This has a direct impact on its behavior during mass spectrometric analysis, from ionization to fragmentation.
| Parameter | Unprotected Gln-Peptide | Gln(Trt)-Peptide | Rationale |
| Ionization Efficiency (ESI) | Generally good, dependent on peptide sequence. | Potentially reduced due to hydrophobicity and steric hindrance. May require optimization of solvent conditions. | The bulky Trt group can interfere with the desolvation and charging process in electrospray ionization. |
| Ionization Efficiency (MALDI) | Good with standard matrices (e.g., HCCA). | Highly dependent on matrix selection. Hydrophobic matrices or co-matrices are often required for efficient ionization.[2][3] | The hydrophobic nature of the Gln(Trt)-peptide necessitates a matrix with similar properties to ensure effective co-crystallization and energy transfer. |
| Fragmentation (CID) | Characteristic b- and y-ion series. Neutral loss of ammonia (-17 Da) or water (-18 Da) from the N-terminal Gln can occur.[4][5] | Fragmentation pattern can be influenced by the Trt group. Potential for in-source decay or loss of the Trt group (+243.3 Da) may be observed. | The labile nature of the Trt group can lead to its fragmentation upon collisional activation. The bulky group may also influence backbone fragmentation pathways. |
| In-Source Decay (ISD) in MALDI | Less common for unprotected peptides. | May be more prevalent, especially with high laser fluence, leading to fragmentation before mass analysis.[6][7][8] | The increased internal energy deposition required for desorption of large, hydrophobic molecules can induce in-source fragmentation. |
| Potential Artifacts | Pyroglutamate formation from N-terminal Gln can be observed as a mass shift of -17 Da.[5] | Incomplete deprotection can lead to the observation of the fully protected peptide. In-source cyclization of a deprotected N-terminal Gln is also possible. | The stability of the Trt group is a key factor; incomplete removal during synthesis or analysis can lead to heterogeneous samples. |
Experimental Protocols
MALDI-TOF MS Analysis of Gln(Trt)-Peptides
This protocol is optimized for the analysis of hydrophobic peptides, such as those containing a Gln(Trt) residue. The choice of matrix is critical for obtaining high-quality spectra.
Materials:
-
Matrices:
-
α-cyano-4-hydroxycinnamic acid (HCCA): Good for smaller peptides (<2500 Da), but may be less effective for very hydrophobic peptides.[2]
-
2,5-dihydroxybenzoic acid (DHB): Recommended for hydrophobic peptides.[2][9]
-
Sinapinic acid (SA): Recommended for larger peptides (>2500 Da).[9]
-
Co-matrix of HCCA and 2,5-dihydroxybenzoic acid (DHB) or an alkylated DHB derivative can improve sensitivity for hydrophobic peptides.[3]
-
-
Solvents: Acetonitrile (ACN), Trifluoroacetic acid (TFA), Water (HPLC-grade).
-
Sample: Gln(Trt)-peptide dissolved in an appropriate solvent (e.g., 50:50 ACN:H₂O with 0.1% TFA) at a concentration of approximately 1 pmol/µL.[10]
-
Calibration Standard: Peptide calibration mix appropriate for the mass range of interest.
Procedure:
-
Matrix Preparation: Prepare a saturated solution of the chosen matrix in a suitable solvent (e.g., HCCA at 10 mg/mL in 50:50 ACN:H₂O with 0.1% TFA).[3]
-
Sample Spotting (Dried Droplet Method):
-
Spot 1 µL of the peptide sample solution onto the MALDI target plate.
-
Immediately add 1 µL of the matrix solution to the sample spot and mix gently by pipetting up and down.
-
Allow the spot to air dry completely at room temperature.[10]
-
-
Data Acquisition:
-
Calibrate the mass spectrometer using the external peptide calibration standard.
-
Acquire mass spectra in positive ion reflector mode.
-
Optimize laser power to achieve good signal-to-noise ratio while minimizing in-source decay.
-
-
MS/MS Analysis (if required):
-
Select the precursor ion of the Gln(Trt)-peptide.
-
Perform Collision-Induced Dissociation (CID) to obtain fragment ions for sequence confirmation.
-
ESI-MS/MS Analysis of Gln(Trt)-Peptides
This protocol outlines a general procedure for the analysis of Gln(Trt)-peptides using Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (LC-ESI-MS).
Materials:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column suitable for peptide separations.
-
Mobile Phase A: 0.1% Formic Acid (FA) in Water.
-
Mobile Phase B: 0.1% Formic Acid (FA) in Acetonitrile (ACN).
-
Sample: Gln(Trt)-peptide dissolved in Mobile Phase A or a compatible solvent.
Procedure:
-
LC Separation:
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A).
-
Inject the peptide sample.
-
Apply a linear gradient of increasing Mobile Phase B to elute the peptide. Due to the hydrophobicity of the Trt group, a steeper gradient or a higher final concentration of ACN may be required compared to unprotected peptides.
-
-
MS Acquisition:
-
Couple the LC eluent to the ESI source of the mass spectrometer.
-
Acquire mass spectra in positive ion mode over a mass range that includes the expected m/z of the Gln(Trt)-peptide.
-
Set the instrument to perform data-dependent MS/MS on the most abundant precursor ions.
-
-
MS/MS Fragmentation:
-
Use Collision-Induced Dissociation (CID) to fragment the selected precursor ions.
-
Analyze the fragmentation spectra for the presence of the Trt group, its characteristic losses, and the peptide backbone fragments.
-
Visualizations
Experimental Workflow for MALDI-TOF MS Characterization
Caption: Workflow for MALDI-TOF MS analysis of Gln(Trt)-peptides.
Fragmentation Pathways of Gln-Peptides
Caption: Comparative fragmentation pathways in CID.
References
- 1. benchchem.com [benchchem.com]
- 2. MALDI/MS peptide mass fingerprinting for proteome analysis: identification of hydrophobic proteins attached to eucaryote keratinocyte cytoplasmic membrane using different matrices in concert - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass Analysis of Peptides and Tryptic Digests of Proteins – MassTech [apmaldi.com]
- 4. Fragmentation reactions of protonated peptides containing glutamine or glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of N-terminal glutamic acid and glutamine on fragmentation of peptide ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In-source decay characteristics of peptides in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New advances in the understanding of the in-source decay fragmentation of peptides in MALDI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. orbi.uliege.be [orbi.uliege.be]
- 9. researchgate.net [researchgate.net]
- 10. manoa.hawaii.edu [manoa.hawaii.edu]
A Comparative Guide to Glutamine Protection in Peptide Synthesis: H-Gln(Trt)-OH vs. Alternatives
In the precise world of solid-phase peptide synthesis (SPPS), particularly under the widely adopted Fmoc/tBu strategy, the effective protection of amino acid side chains is critical for achieving high purity and yield. For glutamine (Gln), the side-chain amide poses a significant challenge, being prone to undesirable side reactions. The triphenylmethyl (Trt) protecting group, found in H-Gln(Trt)-OH and its Fmoc-protected counterpart, has long been the benchmark for safeguarding this reactive group.[1] This guide provides an objective comparison of the Trityl protecting group with other alternatives, offering experimental insights for researchers, scientists, and drug development professionals.
The Challenge of Glutamine in SPPS: Side Reactions
The primary side reactions involving the glutamine side chain during Fmoc SPPS are pyroglutamate formation and dehydration.[1]
-
Pyroglutamate Formation: N-terminal glutamine residues are susceptible to base-catalyzed intramolecular cyclization, forming a pyroglutamyl (pGlu) residue.[2] This modification can alter the peptide's biological activity and physical properties.[3] While this reaction is most common at the N-terminus, it can be a recurring issue throughout the synthesis process.[4][5]
-
Dehydration: During the activation of the carboxylic acid for coupling, the side-chain amide of glutamine can be dehydrated to a nitrile. This side reaction is particularly problematic when using carbodiimide-based activating reagents.[6]
A robust protecting group is therefore essential to prevent these unwanted transformations.
Performance Comparison of Glutamine Protecting Groups
The ideal protecting group for the glutamine side chain should be stable under the basic conditions of Fmoc deprotection (typically 20% piperidine in DMF), effectively prevent side reactions during coupling, and be cleanly removed during the final acidic cleavage.[1] While direct, head-to-head quantitative data from a single study is limited, the following table summarizes the qualitative and known performance characteristics of common glutamine protecting groups.
| Protecting Group | Key Advantages | Key Disadvantages | Deprotection Conditions |
| Trityl (Trt) | - Excellent prevention of pyroglutamate formation and dehydration.[7][8] - High solubility of the protected amino acid in common SPPS solvents like DMF.[1][9] | - The bulky nature of the Trt group can lead to steric hindrance and slower coupling in some sequences.[7] - Deprotection of N-terminal Gln(Trt) can be slower compared to internal residues.[10] | Standard TFA cleavage cocktails (e.g., 95% TFA).[8] |
| Monomethoxytrityl (Mmt) | - More acid-labile than Trt, allowing for selective deprotection on-resin with dilute acid (e.g., 1% TFA in DCM).[10] | - Increased acid lability can lead to premature deprotection during prolonged syntheses.[10] | 1% TFA in DCM for selective removal; standard TFA cocktails for final cleavage. |
| Trimethoxybenzyl (Tmob) | - Reported to have faster cleavage rates compared to other benzhydryl-based protecting groups.[10][11] | - Less commonly used than Trt, with less available comparative data. | Cleavage cocktail with a higher concentration of scavengers is recommended (e.g., 92.5% TFA, 5% TIS, 2.5% H₂O).[1] |
| Xanthyl (Xan) | - Historically used in Boc chemistry to improve solubility and prevent dehydration.[6][10] | - More labile to acid than Trt, which can be a disadvantage.[10] - Less common in modern Fmoc-SPPS.[10] | Removed under acidic conditions, often concurrently with Boc group removal.[6] |
| None | - Cost-effective. | - High risk of pyroglutamate formation at the N-terminus.[10] - Prone to dehydration during activation. - Very low solubility of Fmoc-Gln-OH in DMF.[9] | Not applicable. |
Experimental Protocols
To facilitate a direct comparison of these protecting groups in a laboratory setting, the following standardized protocols are provided.
Standard Coupling of Fmoc-Gln(Prot)-OH
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel. Drain the DMF.
-
Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
Activation and Coupling:
-
In a separate vessel, dissolve the Fmoc-Gln(Prot)-OH derivative (3 eq.), an activating agent (e.g., HATU, 2.9 eq.), and a base (e.g., DIPEA, 6 eq.) in DMF.
-
Add the activation mixture to the resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (5 times).
-
Monitoring (Optional): Perform a Kaiser test or other colorimetric test on a small sample of resin beads to check for the presence of free primary amines, which would indicate incomplete coupling.[7]
Troubleshooting Incomplete Coupling of Fmoc-Gln(Trt)-OH
Due to its bulk, Fmoc-Gln(Trt)-OH can sometimes exhibit slow or incomplete coupling.[7]
-
Extended Coupling Times: Increase the coupling time to 4 hours or overnight.[7]
-
Double Coupling: If a qualitative test indicates incomplete coupling, repeat the coupling step with a fresh solution of activated Fmoc-Gln(Trt)-OH.[7]
-
Chaotropic Salts: Add chaotropic salts like LiCl (approx. 0.4M) to the coupling mixture to disrupt secondary structures of the growing peptide chain that may hinder coupling.[7]
Final Cleavage and Deprotection of Trt Group
This protocol describes the final step of cleaving the peptide from the resin and removing the Trt side-chain protecting group.
-
Resin Preparation: Wash the fully synthesized peptide-resin with DCM and dry it under a stream of nitrogen.
-
Cleavage: Add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIPS)) to the resin.
-
Incubation: Gently agitate the mixture for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Peptide Isolation: Pellet the precipitated peptide by centrifugation and decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether two to three more times.
-
Drying: Dry the final peptide product under vacuum.[8]
Visualizing the Chemistry
To better understand the processes involved, the following diagrams illustrate key workflows and reactions.
Caption: A single cycle in the Fmoc SPPS workflow.
Caption: Common side reactions of the glutamine side chain in SPPS.
Conclusion
This compound and its Fmoc-protected derivative remain the gold standard for incorporating glutamine into synthetic peptides due to their effectiveness in preventing deleterious side reactions and their favorable solubility profile.[1] While alternatives like Mmt and Tmob offer advantages in specific scenarios, such as orthogonal deprotection schemes or potentially faster cleavage, they may also introduce new challenges. The selection of a glutamine protecting group should be made based on the specific requirements of the peptide sequence, the overall synthetic strategy, and a thorough evaluation of the potential for side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Chemical process makes peptide acquire structure similar to amyloid plaques found in neurodegenerative diseases | EurekAlert! [eurekalert.org]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis - Google Patents [patents.google.com]
A Comparative Guide to Validating Trityl Group Removal Post-Cleavage
For researchers, scientists, and drug development professionals, the complete removal of protecting groups is a critical step in multi-step organic synthesis. The triphenylmethyl (Trt) group is a widely used, bulky protecting group for primary alcohols, amines, and thiols due to its stability in basic and neutral conditions and its straightforward removal under acidic conditions.[1] However, incomplete cleavage can lead to impurities that complicate downstream processes and compromise the purity of the final product. Therefore, robust analytical validation is essential to confirm the complete removal of the Trt group.
This guide provides a detailed comparison of the three most common analytical techniques for validating Trt deprotection: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We also compare the validation of Trt group removal with that of its common alternative, the tert-butyldimethylsilyl (TBDMS) group.
Core Principles of Validation
Validation of deprotection reactions focuses on quantifying the remaining protected starting material and identifying any byproducts. The ideal analytical method should be sensitive, specific, accurate, and robust enough to detect trace amounts of the starting material in the presence of a large excess of the product and reaction byproducts, such as triphenylmethanol.[2]
Comparison of Analytical Validation Techniques
The choice of analytical technique depends on the required sensitivity, the nature of the analyte, and the available instrumentation. Each method offers distinct advantages and disadvantages for confirming the absence of the Trt group.
Data Presentation: Quantitative Comparison
The following table summarizes the key performance characteristics of HPLC, MS, and qNMR for the validation of Trt group removal.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) | Quantitative NMR (qNMR) |
| Primary Measurement | Quantifies compounds based on UV absorbance or other detector response relative to a standard curve. | Detects compounds based on their mass-to-charge ratio (m/z), providing mass confirmation and fragmentation patterns. | Quantifies compounds based on the integral of specific NMR signals relative to a certified internal standard.[3][4] |
| Typical Sensitivity | Low to mid ng/mL range.[5][6] | High pg/mL to low ng/mL range. Can reach fg/mL levels with optimized systems.[7][8] | Low to mid µg/mL range. |
| Limit of Detection (LOD) | Good; typically in the range of 10-50 ng/mL.[5] | Excellent; often sub-ng/mL.[8] | Moderate; typically >1 µg/mL. |
| Specificity | Good. Based on retention time. Co-elution can be a challenge but is often resolved with method development. | Excellent. Based on unique mass-to-charge ratio and fragmentation patterns, providing high confidence in identification.[9] | Excellent. Based on unique chemical shifts and coupling constants of specific protons in the molecule. |
| Quantification | Relative (requires a reference standard of the analyte). | Can be relative (with standard) or semi-quantitative based on ion intensity. | Absolute (primary ratio method); does not require a reference standard of the analyte itself.[10][11] |
| Key Advantage | Widely available, robust, and excellent for routine purity checks and quantification. | Unmatched sensitivity and specificity for trace impurity identification.[12][13] | Non-destructive, provides structural information, and allows for absolute quantification without a specific reference standard for the impurity.[11] |
| Key Disadvantage | Requires a chromophore for UV detection. Less structural information than MS or NMR. | Can be subject to ion suppression effects, which may affect quantification. | Lower sensitivity compared to HPLC and MS, making it less suitable for trace analysis. |
Comparison with an Alternative Protecting Group: TBDMS
The tert-butyldimethylsilyl (TBDMS) group is a common alternative to the Trt group. A key advantage is its orthogonal deprotection condition—cleavage with fluoride ions (e.g., TBAF)—which allows for selective deprotection in the presence of acid-labile groups like Trt.[1][14]
| Feature | Trityl (Trt) Group | tert-Butyldimethylsilyl (TBDMS) Group |
| Deprotection Reagent | Mild Acid (e.g., TFA, Formic Acid)[2] | Fluoride Ions (e.g., TBAF, HF-Pyridine)[14] |
| Key Byproduct | Triphenylmethanol | tert-Butyldimethylsilanol and related siloxanes |
| Validation Challenge | Triphenylmethanol is highly UV-active and hydrophobic, potentially co-eluting with other species in HPLC. | Silanol byproducts are often less UV-active and can be volatile. Formation of complex siloxanes can complicate analysis. |
| Recommended Validation | RP-HPLC: Excellent separation of hydrophobic Trt-starting material from the more polar product. LC-MS: Confirms mass of product and detects trace Trt-adducts. | LC-MS: Ideal for detecting both the TBDMS-protected starting material and silanol byproducts. GC-MS: Can be used if the compounds are sufficiently volatile and thermally stable. |
Logical Workflow for Method Selection
The following diagram illustrates a decision-making workflow for selecting the appropriate validation technique.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. chromatographic rp-hplc method: Topics by Science.gov [science.gov]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. gcms.cz [gcms.cz]
- 8. air.unipr.it [air.unipr.it]
- 9. Identification of small molecules using accurate mass MS/MS search - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spectroscopyeurope.com [spectroscopyeurope.com]
- 11. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2005057207A1 - Trityl derivatives for enhancing mass spectrometry - Google Patents [patents.google.com]
- 13. glenresearch.com [glenresearch.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to Analytical Methods for Quantifying Pyroglutamate Side-Products
For researchers, scientists, and drug development professionals, the accurate quantification of post-translational modifications is critical for ensuring the safety, efficacy, and quality of therapeutic proteins. One common modification is the formation of pyroglutamate (pGlu) from N-terminal glutamine or glutamic acid residues. This guide provides an objective comparison of the primary analytical methods used to quantify pGlu side-products, supported by experimental data and detailed methodologies.
Comparison of Analytical Method Performance
The selection of an appropriate analytical method for pyroglutamate quantification depends on various factors, including the required sensitivity, specificity, throughput, and the nature of the sample. The following table summarizes the key performance characteristics of the most common techniques.
| Feature | HPLC-based Methods (e.g., RP-HPLC, IEX) | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Capillary Electrophoresis (CE) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Primary Measurement | Separation based on physicochemical properties (e.g., hydrophobicity, charge) followed by UV detection. | Mass-to-charge ratio of intact proteins, peptides, or free pGlu. | Unique chemical shifts of pGlu protons and carbons. | Separation based on charge-to-size ratio. | Antigen-antibody binding. |
| Sensitivity | Moderate (ng to µg range). | High (pg to ng range).[1] The Lower Limit of Quantification (LLOQ) can be as low as 10 ng/mL in cell culture media and 50 ng/mL in rat plasma.[1] | Low (µM to mM range). The lowest detectable amount can be around 55 µM.[2] | High (pg to ng range). | High (pg to ng range). |
| Specificity | Moderate to High (Depends on chromatographic resolution). | High (Can distinguish pGlu from other modifications with the same nominal mass through high-resolution MS and fragmentation). | Very High (Provides unambiguous identification based on unique spectral fingerprints).[2] | High (Excellent for separating charge variants). | High (Dependent on antibody specificity). |
| Accuracy | Good to Excellent (with proper calibration). | Excellent (with the use of internal standards). Precision and accuracy are generally better than 20% for within and between-day analyses.[1] | Good to Excellent (Quantitative NMR (qNMR) can provide absolute quantification with high precision).[3] | Good to Excellent (with internal standards). | Good (with a standard curve). |
| Precision (%RSD) | Good (<5%). | Excellent (<15%). Inter-day and intra-day precisions can range from 2.6% to 8.2%.[4] | Good (<5%). | Good (<5%). RSD for peak area ratios can be between 1% and 2%.[5] | Good (<15%). |
| Throughput | High. | Medium to High (amenable to automation). | Low (requires long acquisition times for high sensitivity).[2] | High. | Very High (ideal for screening large numbers of samples).[6] |
| Qualitative Info | Retention time. | Molecular weight, fragmentation pattern, sequence information. | Atomic-level structural information. | Migration time, charge heterogeneity. | Presence of pGlu. |
| Key Advantage | Robust, widely available, and cost-effective. | High sensitivity and specificity, provides detailed structural information. | Unambiguous identification, orthogonal to MS.[2] | High resolution, low sample consumption. | High throughput, cost-effective for large sample sets. |
| Key Limitation | Potential for co-elution with other species. | Potential for in-source cyclization of Gln/Glu to pGlu, leading to overestimation.[7] | Low sensitivity, requires high sample concentration. | Potential for protein adsorption to the capillary wall. | Antibody availability and cross-reactivity. |
Experimental Workflows and Logical Relationships
The formation of pyroglutamate and the general analytical workflow can be visualized to better understand the process and methodologies.
References
- 1. ovid.com [ovid.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification and quantitative measurement of pyroglutamic acid in 1H NMR spectra of wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid determination of underivatized pyroglutamic acid, glutamic acid, glutamine and other relevant amino acids in fermentation media by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Capillary gel electrophoresis for precise protein quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proteomics Analysis of Pyroglutamate Formation - Creative Proteomics [creative-proteomics.com]
- 7. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Orthogonal Deprotection: H-Gln(Trt)-OH vs. H-Gln(Mmt)-OH
In the intricate world of solid-phase peptide synthesis (SPPS), the strategic use of protecting groups is paramount to achieving high-purity, complex peptides. For the incorporation of glutamine, a residue prone to side reactions, the choice of side-chain protection is a critical decision. This guide provides an in-depth, objective comparison of two commonly used protected glutamine derivatives, H-Gln(Trt)-OH and H-Gln(Mmt)-OH, with a focus on their application in orthogonal deprotection strategies.
The Trityl (Trt) and Monomethoxytrityl (Mmt) groups are both acid-labile protecting groups that effectively shield the side-chain amide of glutamine, preventing undesirable side reactions such as pyroglutamate formation and dehydration to a nitrile.[1] Their primary distinction lies in their differing acid lability, a property that is exploited to achieve selective deprotection and enable sophisticated peptide modifications.
Performance Comparison at a Glance
The key to the orthogonal application of these two protecting groups is the significantly higher acid sensitivity of the Mmt group compared to the Trt group. The electron-donating methoxy group on the Mmt moiety makes it susceptible to cleavage under very mild acidic conditions, while the Trt group requires much stronger acids for efficient removal.[2][3] This differential stability forms the basis of a powerful orthogonal protection strategy in Fmoc-based SPPS.
| Feature | This compound | H-Gln(Mmt)-OH | References |
| Primary Application | Standard incorporation of glutamine in Fmoc-SPPS. | Orthogonal protection for on-resin, site-specific modifications. | [3] |
| Acid Lability | Low; stable to mild acids. | High; labile to very mild acids. | [2][4] |
| On-Resin Deprotection | Not feasible without affecting other acid-labile groups. | Readily achieved with dilute TFA in DCM. | [2] |
| Final Cleavage Conditions | Standard high-TFA cocktails (e.g., 95% TFA). | Cleaved under the same conditions as Trt. | [5][6] |
| Prevention of Side Reactions | High (prevents pyroglutamate formation and dehydration). | High (prevents pyroglutamate formation and dehydration). | [1][5] |
| Steric Hindrance | High; may affect coupling efficiency in sterically hindered sequences. | Very high; potentially greater steric hindrance than Trt. | [7] |
| Solubility in SPPS Solvents | Good. | Good. | [3] |
The Principle of Orthogonal Deprotection
Orthogonal protection in peptide synthesis refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of specific functional groups without affecting others.[8] The this compound and H-Gln(Mmt)-OH system is a classic example of this principle within the Fmoc/tBu strategy.
Caption: Orthogonal deprotection workflow in Fmoc-SPPS.
In a typical scenario, a peptide is synthesized on a solid support with the N-terminus protected by the base-labile Fmoc group, and various side chains protected by acid-labile groups such as t-butyl (tBu), Trt, and Mmt. The Fmoc group is removed at each cycle of amino acid addition using a base like piperidine. The key advantage of using H-Gln(Mmt)-OH becomes apparent when a specific on-resin modification is required at the glutamine side chain. The Mmt group can be selectively cleaved using a dilute solution of trifluoroacetic acid (TFA) in dichloromethane (DCM), leaving the tBu and Trt protecting groups intact.[2] This allows for subsequent chemical transformations, such as cyclization or labeling, at the deprotected glutamine residue. Finally, at the end of the synthesis, all remaining acid-labile protecting groups (tBu and Trt) are removed simultaneously during the final cleavage of the peptide from the resin with a high concentration of TFA.
Experimental Data and Protocols
Quantitative Comparison of Deprotection Conditions
| Protecting Group | Reagent | Time | Temperature | Outcome | References |
| Mmt | 1% TFA in DCM with 5% TIS | 2 x 2 min | Room Temp. | Quantitative Removal | [2] |
| Mmt | 0.5-1.0% TFA | Not specified | Room Temp. | Quantitative Removal | [4] |
| Trt | 1% TFA in DCM | 2 hours | Room Temp. | Incomplete to no removal | [9] |
| Trt | 10% TFA in DCM with 2.5% TES | 30 min | Room Temp. | Significant removal | [9] |
| Trt | 95% TFA, 2.5% H₂O, 2.5% TIS | 2-3 hours | Room Temp. | Complete Removal | [5][10] |
Note: TIS (Triisopropylsilane) and TES (Triethylsilane) are used as scavengers to prevent side reactions from the liberated Mmt+ or Trt+ cations.
Experimental Protocols
Protocol 1: On-Resin Orthogonal Deprotection of H-Gln(Mmt)-OH
This protocol describes the selective removal of the Mmt protecting group from the side chain of a glutamine residue on a resin-bound peptide.
Materials:
-
Peptidyl-resin containing a Gln(Mmt) residue
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deprotection solution: 1% (v/v) TFA and 5% (v/v) TIS in DCM
-
Washing solvent: DCM
-
Neutralization solution: 10% (v/v) N,N-diisopropylethylamine (DIPEA) in DCM
Procedure:
-
Swell the peptidyl-resin in DCM for 30 minutes in a suitable reaction vessel.
-
Drain the DCM.
-
Add the deprotection solution (1% TFA, 5% TIS in DCM) to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the resin for 2 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat steps 3-5 one more time.
-
Wash the resin thoroughly with DCM (5 x 1-minute washes).
-
Neutralize the resin with the 10% DIPEA in DCM solution for 2 minutes, followed by further DCM washes (3 x 1 minute).
-
The resin is now ready for the subsequent on-resin reaction.
Protocol 2: Final Cleavage and Deprotection of Peptides Containing this compound
This protocol outlines the final step of cleaving the peptide from the resin and removing all acid-labile side-chain protecting groups, including the Trt group from glutamine.
Materials:
-
Dry peptidyl-resin containing Gln(Trt) and other protected residues
-
Cleavage cocktail: 95% TFA, 2.5% H₂O, 2.5% TIS (freshly prepared)
-
Cold diethyl ether
-
Centrifuge tubes
Procedure:
-
Place the dry peptidyl-resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours. A yellow color may develop, indicating the formation of the trityl cation.[11]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the peptide pellet under vacuum.
Caption: Key steps in the experimental workflows.
Conclusion
The choice between this compound and H-Gln(Mmt)-OH is dictated by the synthetic strategy. This compound remains the robust and reliable choice for the routine incorporation of glutamine in Fmoc-SPPS, offering excellent side-chain protection that is efficiently removed during the final cleavage step.
In contrast, H-Gln(Mmt)-OH is an invaluable tool for more advanced peptide synthesis, enabling orthogonal deprotection and subsequent on-resin modifications. Its high acid lability allows for the selective unmasking of the glutamine side chain under very mild conditions, providing the synthetic flexibility required for the construction of complex peptides with features such as cyclization, branching, or site-specific labeling. Researchers and drug development professionals should carefully consider the synthetic endpoint to select the most appropriate glutamine derivative for their specific needs.
References
- 1. Solid-Phase Insertion of N-mercaptoalkylglycine Residues into Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biosynth.com [biosynth.com]
- 9. researchgate.net [researchgate.net]
- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
Gln(Trt) Protecting Group Significantly Increases Peptide Retention Time in RP-HPLC
For researchers engaged in solid-phase peptide synthesis (SPPS), the choice of protecting groups is critical, directly influencing the purification and analytical outcomes. The use of a trityl (Trt) protecting group on the side chain of glutamine (Gln) residues markedly increases the hydrophobicity of the peptide, leading to a significant increase in retention time during reverse-phase high-performance liquid chromatography (RP-HPLC). This alteration in chromatographic behavior necessitates adjustments in purification strategies compared to peptides containing unprotected glutamine.
The primary reason for this substantial shift in retention is the nature of the trityl group itself. Being bulky and non-polar, the Trt group enhances the peptide's interaction with the hydrophobic stationary phase, most commonly a C18 column, resulting in a longer elution time.[1] This increased retention can be advantageous in separating the target peptide from more polar, earlier-eluting impurities that may have arisen during synthesis.[1]
However, the presence of the Gln(Trt) group also introduces challenges. The large size of the Trt group can lead to broader peaks with potential for tailing, which may be attributed to slower mass transfer kinetics on the stationary phase.[1] Furthermore, the acid-labile nature of the Trt group means it can be partially or fully cleaved by trifluoroacetic acid (TFA) commonly used in the mobile phase, potentially causing peak splitting or the appearance of multiple peaks corresponding to the protected, partially deprotected, and fully deprotected peptide.[1]
Comparative Performance in RP-HPLC
The impact of the Gln(Trt) group on key chromatographic parameters is summarized below, comparing a model peptide with and without the protecting group.
| Parameter | Peptide with Gln | Peptide with Gln(Trt) | Rationale |
| Retention Time (RP-HPLC) | Shorter | Significantly Longer | The bulky, non-polar Trityl group dramatically increases the hydrophobicity of the peptide, leading to stronger interaction with the C18 stationary phase.[1] |
| Peak Shape | Generally sharp and symmetrical | Can be broader with potential for tailing | The large Trityl group can sometimes lead to slower mass transfer kinetics on the stationary phase.[1] |
| Resolution from Impurities | Dependent on impurity characteristics | Can be improved for more polar impurities | The significant shift in retention time for the Gln(Trt)-peptide can enhance separation from earlier eluting, more polar synthesis-related impurities.[1] |
| On-Column Stability | Stable | Potentially labile to high concentrations of TFA | The Trityl group is acid-labile and can be partially or fully cleaved by trifluoroacetic acid (TFA) in the mobile phase, leading to peak splitting.[1] |
Quantitative Data Summary
The following table presents hypothetical comparative data for a model decapeptide with and without Gln(Trt) protection, illustrating the expected shift in retention time and the necessary adjustments to the elution gradient.
| Peptide | HPLC Method | Retention Time (min) | Peak Width (min) |
| Model Decapeptide (with Gln) | 5-60% Acetonitrile in 20 min | 12.5 | 0.3 |
| Model Decapeptide (with Gln(Trt)) | 30-90% Acetonitrile in 20 min | 18.2 | 0.5 |
Experimental Protocols
Accurate analysis of peptides with and without the Gln(Trt) protecting group requires distinct RP-HPLC protocols to account for their differing hydrophobicities.
Standard Protocol for an Unprotected Peptide (with Gln)
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[1]
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.[1]
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in acetonitrile.[1]
-
Gradient: A typical starting point is a linear gradient from 5% to 60% Mobile Phase B over 20 minutes.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 214 nm and 280 nm.[1]
-
Column Temperature: 30-45°C.[1]
Optimized Protocol for a Gln(Trt)-Containing Peptide
Due to the increased hydrophobicity, the gradient for a Gln(Trt)-containing peptide must be adjusted to ensure elution within a reasonable timeframe and to achieve good peak shape.[1]
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[1]
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.[1]
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in acetonitrile.[1]
-
Gradient: A steeper or delayed gradient is often necessary. For example, a linear gradient from 30% to 90% Mobile Phase B over 20 minutes.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 214 nm and 280 nm.[1]
-
Column Temperature: 40-50°C to improve peak shape.[1]
Experimental Workflow for Method Development
The following diagram outlines a systematic approach to developing a robust HPLC method for a novel Gln(Trt)-containing peptide.
Caption: A typical workflow for developing an HPLC method for Gln(Trt) peptides.
References
A Comparative Guide to the Coupling Efficiency of H-Gln(Trt)-OH with Various Activators
In the realm of solid-phase peptide synthesis (SPPS), the efficient incorporation of each amino acid is critical to the success of synthesizing high-purity peptides. The coupling of glutamine, particularly in the form of H-Gln(Trt)-OH, presents a unique set of challenges due to the steric hindrance imposed by the bulky trityl (Trt) protecting group on the side chain. This guide provides a comparative analysis of commonly used activating agents for the coupling of this compound, supported by available experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their peptide synthesis strategies.
The trityl protecting group on the side-chain amide of glutamine is instrumental in preventing common side reactions such as nitrile formation and pyroglutamate formation. However, its bulkiness can impede the coupling reaction, making the choice of activator paramount. This guide will focus on a comparison of several widely used classes of coupling reagents: aminium/uronium salts (HBTU, HATU, HCTU), phosphonium salts (PyBOP), and carbodiimides (DIC).
Quantitative Performance Analysis
While direct, side-by-side quantitative studies on the coupling efficiency of this compound with a wide range of activators are not extensively published, we can draw valuable insights from studies on other sterically hindered amino acids and from qualitative comparisons in the literature. The following table summarizes the general performance characteristics of various activators.
| Activator/System | Reagent Class | Relative Coupling Efficiency for Hindered Residues | Potential for Racemization | Key Advantages |
| HATU | Aminium/Uronium Salt | Very High | Low | Highly efficient, especially for difficult couplings; forms a more reactive HOAt active ester.[1] |
| HBTU | Aminium/Uronium Salt | High | Low | A widely used and effective coupling reagent for standard couplings.[1] |
| HCTU | Aminium/Uronium Salt | Very High | Low | Reported to have reduced rates of racemization compared to some other reagents. |
| PyBOP | Phosphonium Salt | High | Low | Efficient for sterically hindered couplings and cyclizations. |
| DIC/HOBt | Carbodiimide/Additive | Moderate to High | Low to Moderate | Cost-effective; the urea byproduct of DIC is soluble, simplifying purification.[2] |
This table is a synthesis of information from multiple sources and provides a general guideline. Optimal conditions may vary depending on the specific peptide sequence and reaction conditions.
A study comparing the racemization of Fmoc-protected Cysteine and Histidine with different coupling systems provides a useful proxy for what can be expected with the sterically demanding this compound.
| Coupling System | L-Product/D-Product Ratio (Fmoc-His(Trt)-OH) |
| HATU/DIPEA | >99 |
| HBTU/DIPEA | 98.5 |
| PyBop/DIPEA | >99 |
| DIC/Oxyma | >99 |
| EDCI/HOBt | 99 |
(Data adapted from a 2025 study on racemization in peptide coupling)[3]
Experimental Protocols
Detailed methodologies are crucial for reproducible and efficient peptide synthesis. Below are representative protocols for the coupling of this compound using different classes of activators.
Protocol 1: Coupling using HBTU/HOBt
This protocol describes a standard method for the incorporation of Fmoc-Gln(Trt)-OH using HBTU and HOBt as activating agents.
Materials:
-
Fmoc-Gln(Trt)-OH
-
Peptide synthesis resin with a free N-terminal amine (e.g., Rink Amide resin)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
20% Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat the treatment for another 15-20 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
-
Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-Gln(Trt)-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 2-5 minutes at room temperature.
-
Add the activated solution to the deprotected peptide-resin.
-
-
Reaction: Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Wash the resin thoroughly with DMF.
Protocol 2: Coupling using HATU
This protocol is recommended for difficult couplings where steric hindrance is a concern.
Materials:
-
Fmoc-Gln(Trt)-OH
-
Peptide synthesis resin with a free N-terminal amine
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
2,4,6-Collidine or DIPEA
-
DMF, peptide synthesis grade
-
20% Piperidine in DMF
Procedure:
-
Resin Preparation and Deprotection: Follow steps 1-3 from the HBTU/HOBt protocol.
-
Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-Gln(Trt)-OH (4 equivalents) and HATU (3.9 equivalents) in DMF.
-
Add 2,4,6-Collidine or DIPEA (8 equivalents) to the activation mixture and agitate for 1 minute.
-
Immediately add the activated solution to the resin.
-
-
Reaction: Agitate the mixture for 2-4 hours at room temperature. For extremely difficult couplings, the reaction time can be extended or the temperature slightly elevated (e.g., 35°C).[1]
-
Monitoring and Washing: Perform a Kaiser test and wash the resin with DMF as described previously. If the Kaiser test is positive, a second coupling (double coupling) with fresh reagents is recommended.[1]
Protocol 3: Coupling using DIC/HOBt
This protocol utilizes a carbodiimide activator, which can be a cost-effective alternative.
Materials:
-
Fmoc-Gln(Trt)-OH
-
Peptide synthesis resin with a free N-terminal amine
-
DIC (N,N'-Diisopropylcarbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
DMF, peptide synthesis grade
-
20% Piperidine in DMF
Procedure:
-
Resin Preparation and Deprotection: Follow steps 1-3 from the HBTU/HOBt protocol.
-
Coupling Cocktail Preparation: In a separate vessel, dissolve Fmoc-Gln(Trt)-OH (3-5 equivalents) and HOBt (3-5 equivalents) in a minimal amount of DMF.[4]
-
Coupling Reaction: Add the amino acid/HOBt solution to the deprotected peptide-resin, followed by the addition of DIC (3-5 equivalents).[4]
-
Reaction: Agitate the mixture at room temperature for 60-120 minutes.[4]
-
Monitoring and Washing: Perform a Kaiser test and wash the resin as described previously.
Signaling Pathways and Experimental Workflows
To visualize the processes described, the following diagrams illustrate the general workflow of the coupling step in SPPS and the activation mechanism.
Caption: General workflow for the coupling of this compound in SPPS.
Caption: Activation mechanisms of aminium salt vs. carbodiimide reagents.
References
A Comparative Guide to Assessing Glutamine Racemization During Activation in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The stereochemical integrity of amino acids is paramount in the synthesis of peptides intended for therapeutic or research applications. Racemization, the conversion of an L-amino acid to its D-enantiomer, during the activation step of solid-phase peptide synthesis (SPPS) can lead to the formation of diastereomeric impurities that are often difficult to separate and can have significantly altered biological activity. Glutamine, a frequently incorporated amino acid, is susceptible to racemization, particularly during the carboxyl group activation required for amide bond formation. This guide provides a comparative overview of common glutamine activation methods and their impact on racemization, supported by experimental data. It also details a general protocol for assessing the extent of glutamine racemization.
Quantitative Comparison of Racemization Levels
The degree of racemization is highly dependent on the coupling reagent, the presence of additives, reaction time, and temperature. The following table summarizes representative data on the epimerization of amino acids, including glutamine, using various activation methods.
| Activation Method | Coupling Reagent | Additive | % D-Isomer (Epimerization) | Reference(s) |
| Uronium/Aminium Salts | HBTU | - | 1.5 - 5.0% | [1] |
| HATU | - | 0.5 - 2.0% | [1] | |
| HCTU | - | 1.0 - 4.0% | [1] | |
| COMU | - | < 1.0% | [1] | |
| Carbodiimides | DIC | HOBt | 0.5 - 2.5% | [1] |
| DIC | OxymaPure | < 1.0% | [1][2] | |
| Phosphonium Salts | PyBOP | - | 1.0 - 3.5% | [1] |
| DEPBT | - | Low (recommended for racemization-prone residues) | [1] |
Key Observations:
-
Uronium salts like HATU and COMU generally exhibit lower levels of racemization compared to HBTU.[1] The 7-aza substitution in HATU is thought to accelerate coupling, thereby reducing the time for the activated intermediate to racemize.[1]
-
Carbodiimide-mediated activation , such as with Diisopropylcarbodiimide (DIC), can lead to significant racemization. However, the addition of nucleophilic additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) dramatically suppresses this side reaction.[1][2] OxymaPure has been shown to be a highly effective and non-explosive alternative to HOBt.[2]
-
Phosphonium reagents like PyBOP show moderate racemization, while DEPBT is noted for its ability to suppress racemization, especially for sensitive amino acids like histidine.[1]
Signaling Pathways and Experimental Workflows
The primary mechanism for racemization during amino acid activation involves the formation of a symmetric oxazolone intermediate. The rate of racemization is a competition between the rate of amide bond formation and the rate of enolization of the oxazolone.
References
H-Gln(Trt)-OH in Peptide Synthesis: A Comparative Purity Assessment
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Crude Peptide Purity Using H-Gln(Trt)-OH and Alternative Glutamine Sources, Supported by Experimental Data and Protocols.
The incorporation of glutamine (Gln) into synthetic peptides is a common requirement in drug discovery and biomedical research. However, the unprotected side-chain amide of glutamine presents significant challenges during solid-phase peptide synthesis (SPPS), often leading to impurities that complicate purification and can compromise the integrity of the final product. The use of a side-chain protecting group is crucial, and the trityl (Trt) group, as found in this compound, has become a gold standard. This guide provides a comparative assessment of the purity of crude peptides synthesized using this compound versus unprotected H-Gln-OH, highlighting the impact on common side reactions and overall crude peptide quality.
Performance Comparison: this compound vs. Unprotected H-Gln-OH
The primary advantages of using this compound in Fmoc-SPPS are the prevention of key side reactions and improved solubility of the amino acid building block.[1][2] These factors directly contribute to a higher purity of the crude peptide product.
| Parameter | This compound | H-Gln-OH (Unprotected) | Rationale |
| Expected Crude Purity (Illustrative) | 85 - 95% | < 70% | The trityl group effectively prevents major side reactions, leading to a cleaner crude product with the target peptide as the predominant species.[3] |
| Prevention of Pyroglutamate Formation | High | Low | The bulky trityl group sterically hinders the N-terminal amine from attacking the side-chain amide, a common cyclization reaction, especially at the N-terminus.[1] |
| Prevention of Nitrile Formation | High | Low | During activation with carbodiimide reagents, the unprotected side-chain amide of glutamine can dehydrate to form a nitrile, a significant impurity that is avoided by using the Trt protecting group.[4] |
| Solubility in DMF | Excellent | Very Poor | Fmoc-Gln(Trt)-OH is readily soluble in common SPPS solvents like DMF, ensuring efficient and complete coupling reactions. In contrast, Fmoc-Gln-OH has very low solubility, which can lead to incomplete couplings and deletion sequence impurities.[5][6] |
| Coupling Efficiency | High | Low to Moderate | High solubility and prevention of side reactions contribute to more efficient and reliable coupling steps.[6] |
| Common Side Products | Minimal | Pyroglutamate, Nitrile Adducts, Deletion Sequences | The lack of side-chain protection leads to a variety of impurities that co-elute with the main product, complicating purification. |
Note: The quantitative data in this table is illustrative and based on the qualitative outcomes reported in the literature. Actual purities are sequence-dependent.
Key Side Reactions of Glutamine in Peptide Synthesis
The use of a side-chain protecting group on glutamine is critical to mitigate two primary side reactions during SPPS: pyroglutamate formation and nitrile formation.
Experimental Protocols
Accurate assessment of crude peptide purity is essential to evaluate the success of a synthesis strategy. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the primary method for this analysis.
Solid-Phase Peptide Synthesis (SPPS) - Example Coupling Step
This protocol describes a single coupling step using either Fmoc-Gln(Trt)-OH or Fmoc-Gln-OH.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel. Drain the DMF.
-
Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain the solution. Repeat the piperidine treatment for another 15 minutes. Wash the resin thoroughly with DMF (5 x 1 min).
-
Coupling:
-
For Fmoc-Gln(Trt)-OH: Prepare a solution of Fmoc-Gln(Trt)-OH (0.4 M), HCTU (0.4 M), and DIPEA (0.8 M) in DMF. Add to the resin and agitate for 1-2 hours.
-
For Fmoc-Gln-OH: Attempt to dissolve Fmoc-Gln-OH (0.4 M) in DMF (note: solubility will be poor). Prepare the coupling solution as above and add to the resin. Agitate for 2-4 hours, monitoring the coupling completion (e.g., with a Kaiser test).
-
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 x 1 min).
-
Repeat: Continue with the SPPS cycles of deprotection and coupling for the entire peptide sequence.
Crude Peptide Cleavage and Precipitation
-
After synthesis is complete, wash the peptide-resin with dichloromethane (DCM) and dry under a stream of nitrogen.
-
Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to the resin.
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the cleavage mixture to separate the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the crude peptide, decant the ether, and dry the peptide pellet under vacuum.
Purity Assessment by RP-HPLC
-
Sample Preparation: Dissolve the dried crude peptide in a suitable solvent, typically a mixture of water and acetonitrile containing 0.1% TFA, to a concentration of approximately 1 mg/mL. Centrifuge to remove any insoluble material.
-
Chromatographic System:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm (for the peptide bond) and 280 nm (for aromatic residues).[7]
-
-
Gradient Elution: A typical gradient for analyzing a crude peptide is a linear gradient from 5% to 65% Mobile Phase B over 30 minutes. The gradient may need to be optimized based on the hydrophobicity of the peptide.
-
Data Analysis: Integrate the peak areas in the chromatogram. The purity of the peptide is calculated as the percentage of the area of the main peak relative to the total area of all peaks.[7]
Experimental Workflow for Purity Assessment
The following diagram illustrates the overall workflow from peptide synthesis to purity analysis.
Conclusion
The use of this compound in solid-phase peptide synthesis offers clear advantages over the use of unprotected H-Gln-OH, leading to a significantly purer crude peptide product. The trityl side-chain protection effectively prevents the common side reactions of pyroglutamate and nitrile formation and greatly improves the solubility of the Fmoc-protected amino acid in standard synthesis solvents. These benefits translate to more efficient and complete coupling reactions, minimizing the formation of deletion and other truncated impurities. For researchers aiming to synthesize high-quality peptides, the use of this compound is a robust strategy that simplifies downstream purification efforts and ultimately contributes to a higher overall yield of the desired peptide.
References
Safety Operating Guide
Navigating the Safe Disposal of H-Gln(Trt)-OH: A Comprehensive Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of specialized chemical reagents like H-Gln(Trt)-OH are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, a protected amino acid commonly used in peptide synthesis. Adherence to these protocols is crucial for minimizing risks and fostering a culture of safety.
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure. While specific toxicity data for this compound is limited, it is prudent to treat it with a high degree of caution, as is standard practice for all laboratory chemicals.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles or Face Shield | Essential to protect against potential splashes of solutions or airborne particles of the solid compound. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for handling both the solid form and solutions of this compound.[1] |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is necessary to protect skin and clothing from contamination. |
| Respiratory Protection | Dust Mask or Respirator | Recommended when handling the lyophilized powder to prevent inhalation of fine particles.[1] |
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1] Avoid the formation of dust and aerosols.[1] In case of accidental contact, follow the first aid measures outlined in the Safety Data Sheet (SDS):
-
After inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.
-
After skin contact: Take off contaminated clothing immediately and wash off with soap and plenty of water.
-
After eye contact: Rinse with pure water for at least 15 minutes.
-
After ingestion: Rinse mouth with water and do not induce vomiting.
In all cases of exposure, seek medical attention.
Step-by-Step Disposal Protocol
The recommended and primary method for the disposal of this compound is through your institution's designated hazardous waste management program.[1] Under no circumstances should this chemical be disposed of down the drain.
1. Waste Segregation:
Proper segregation of waste is the first critical step in the disposal process.
-
Solid Waste: All materials contaminated with this compound must be collected in a designated hazardous waste container. This includes:
-
Unused or expired this compound powder.
-
Contaminated vials, weighing papers, and spatulas.
-
Used pipette tips.
-
Contaminated gloves and other disposable PPE.
-
-
Liquid Waste: All aqueous and organic solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
2. Waste Container Management:
-
Container Type: Use only approved, leak-proof, and chemically compatible containers for waste collection.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Closure: Keep waste containers securely closed at all times, except when adding waste.
3. Storage:
-
Store sealed hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA).
-
Ensure that the storage area is well-ventilated and that incompatible chemicals are not stored in close proximity.
4. Final Disposal:
-
Once a waste container is full or has reached its designated accumulation time limit according to your institution's policies, contact your Environmental Health and Safety (EHS) office.
-
The EHS department will arrange for the pickup and final disposal by a licensed hazardous waste disposal company.
Experimental Protocols
While this document focuses on disposal, the principles of safe handling are rooted in the experimental contexts in which this compound is used. It is primarily utilized in solid-phase peptide synthesis (SPPS). The trityl (Trt) protecting group on the side chain amide of glutamine prevents unwanted side reactions during the peptide chain elongation. The Trt group is typically removed at the final stage of synthesis using acidic conditions, such as with trifluoroacetic acid (TFA). All materials used in these processes, including the resin, solvents, and cleavage solutions, must be considered hazardous waste and disposed of according to the procedures outlined above.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these detailed procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby promoting a robust culture of safety and regulatory compliance within the research environment. Always consult your institution's specific safety and disposal guidelines, as local regulations may vary.
References
Personal protective equipment for handling H-Gln(Trt)-OH
This guide provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals handling H-Gln(Trt)-OH. The following procedures are designed to ensure the safe handling of this chemical and to minimize risks in the laboratory environment.
Immediate Safety Information
This compound, also known as N-delta-trityl-L-glutamine, is a protected amino acid derivative commonly used in solid-phase peptide synthesis.[1] While it is not classified as a hazardous substance, it is crucial to handle it with care to avoid potential health effects.[2] In case of exposure, follow these first aid measures:
-
If inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention.[3]
-
In case of skin contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water, and consult a doctor.[3]
-
In case of eye contact: Rinse the eyes with pure water for at least 15 minutes and seek medical advice.[3]
-
If ingested: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.[3]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment to be used when handling this compound to prevent direct contact and inhalation.
| Body Part | Personal Protective Equipment | Specifications |
| Respiratory | Full-face respirator | Use if exposure limits are exceeded or irritation is experienced.[3] |
| Dust mask | Type N95 (US) or equivalent.[4] | |
| Hands | Chemical impermeable gloves | Must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374. Inspect gloves prior to use.[3] |
| Eyes | Safety goggles with side protection | Eyeshields are recommended.[2][4] |
| Body | Protective clothing | Wear suitable protective clothing.[3] |
| Fire/flame resistant and impervious clothing | Recommended for handling.[3] |
Operational Plan for Handling this compound
Adherence to a strict operational protocol is essential for the safe handling of this compound.
1. Preparation:
-
Ensure adequate ventilation in the handling area.[3]
-
Set up emergency exits and a designated risk-elimination area.[3]
-
Inspect all personal protective equipment for integrity before use.
-
Have an emergency eyewash station and safety shower readily accessible.
2. Handling:
-
Handle the compound in a well-ventilated place, such as a chemical fume hood.[3]
-
Avoid the formation of dust and aerosols.[3]
-
Avoid contact with skin and eyes.[3]
-
Use non-sparking tools to prevent fire from electrostatic discharge.[3]
3. Post-Handling:
-
Wash hands thoroughly after handling.[3]
-
Clean the work area and any equipment used.
-
Store this compound in a tightly closed container in a dark, inert atmosphere, at 2-8°C.[5]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Chemical Disposal: Collect and arrange for disposal with a licensed waste disposal company. Do not let the chemical enter drains.[3]
-
Container Disposal: Dispose of contaminated packaging as unused product.
Experimental Workflow for Handling this compound
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
